5,7-Hexadecadiynoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
hexadeca-5,7-diynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-8,13-15H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTNONNBJKKVEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#CC#CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584220 | |
| Record name | Hexadeca-5,7-diynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28393-01-3 | |
| Record name | Hexadeca-5,7-diynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of 5,7-hexadecadiynoic acid
This guide provides an in-depth technical analysis of 5,7-hexadecadiynoic acid (5,7-HDDA), a specific diacetylenic lipid used in the fabrication of chromatic sensors and self-assembled monolayers.
Chemical Architecture, Synthesis, and Topochemical Properties
Executive Summary
5,7-Hexadecadiynoic acid (5,7-HDDA) is an amphiphilic diacetylene monomer characterized by a conjugated diyne moiety located at the 5,7-position relative to the carboxylic acid headgroup. Unlike its more common analog, 10,12-pentacosadiynoic acid (PCDA), 5,7-HDDA possesses a short propyl spacer (
Chemical Structure and Physical Properties[1][2][3][4]
Molecular Architecture
The molecule consists of three distinct functional domains:
-
Hydrophobic Tail: An octyl chain (
) that drives hydrophobic collapse and membrane formation. -
Diacetylene Core: A conjugated diyne unit (
) capable of 1,4-topochemical polymerization. -
Hydrophilic Head: A carboxylic acid group separated from the diyne by a short propyl spacer.
Table 1: Physicochemical Data
| Property | Value |
|---|---|
| IUPAC Name | 5,7-Hexadecadiynoic acid |
| CAS Number | 28393-01-3 |
| Molecular Formula |
Structural Diagram and Retrosynthesis
The synthesis of 5,7-HDDA relies on the Cadiot-Chodkiewicz coupling, a copper(I)-catalyzed reaction between a terminal alkyne and a halo-alkyne.[1]
Figure 1: Retrosynthetic analysis showing the convergent synthesis of 5,7-HDDA via Cadiot-Chodkiewicz coupling of a terminal alkyne and a brominated alkynoic acid.[1][2][3]
Topochemical Polymerization
The defining feature of 5,7-HDDA is its ability to undergo UV-induced topochemical polymerization. This process occurs in the solid state (crystals, Langmuir-Blodgett films, or vesicles) where the monomers are ordered.
Mechanism
Upon irradiation with UV light (typically 254 nm), the monomers undergo a 1,4-addition reaction to form a polydiacetylene (PDA) backbone. This creates an alternating enyne structure (
-
Lattice Parameters: For polymerization to occur, the monomer repeat distance must be approximately 4.9 Å, and the tilt angle of the diyne rod relative to the translation axis must be near 45°.
-
The "Spacer Effect": The short propyl spacer in 5,7-HDDA introduces significant strain on the carboxyl headgroups during polymerization. As the backbone forms, the headgroups are pulled closer together. In 5,7-HDDA, this strain is more pronounced than in 10,12-PCDA, often making the resulting polymer more sensitive to environmental perturbations (chromatic transition).
Figure 2: The topochemical polymerization pathway and subsequent chromatic transition mechanism.
Experimental Protocols
Synthesis of 5,7-HDDA (Cadiot-Chodkiewicz Method)
Rationale: This protocol ensures the formation of the unsymmetrical diyne while minimizing homocoupling byproducts.
-
Reagent Preparation: Dissolve hydroxylamine hydrochloride (reducing agent to maintain Cu(I)) and cuprous chloride (catalyst) in a 70% ethylamine solution.
-
Addition of Alkyne: Add 1-decyne (1.0 eq) to the catalyst mixture at 0°C under nitrogen.
-
Dropwise Addition: Slowly add 6-bromo-5-hexynoic acid (1.1 eq) dissolved in methanol/ethylamine over 2 hours.
-
Note: Slow addition favors cross-coupling over homocoupling of the bromo-alkyne.
-
-
Quenching: Acidify the reaction mixture with dilute HCl to precipitate the crude fatty acid.
-
Purification: Extract with diethyl ether, dry over
, and recrystallize from petroleum ether to yield pure 5,7-HDDA.-
Validation: Verify purity via
H-NMR (distinct triplet for the adjacent to COOH and multiplet for the alkyl tail).
-
Preparation of Chromatic Vesicles
Rationale: To utilize 5,7-HDDA as a sensor, it must be self-assembled into a bilayer structure.
-
Film Formation: Dissolve 5,7-HDDA in chloroform (1 mM) in a glass vial. Evaporate solvent under a nitrogen stream to form a thin lipid film.
-
Hydration: Add deionized water (or buffer) and heat to 60°C (above the melting point of 48°C) for 15 minutes.
-
Sonication: Probe-sonicate the hot solution for 5 minutes (30% amplitude) to form small unilamellar vesicles (SUVs).
-
Maturation: Store the solution at 4°C overnight.
-
Critical Step: This cooling step allows the lipids to crystallize and pack into the required lattice geometry for polymerization.
-
-
Polymerization: Irradiate the cold solution with 254 nm UV light for 2–5 minutes until a deep blue color develops.
Applications in Sensing
5,7-HDDA is particularly valued for its high sensitivity due to the proximity of the polymer backbone to the interface.
Milk Freshness Sensor (pH Response)
Research has demonstrated that 5,7-HDDA/ZnO nanocomposites can track milk spoilage.[4][5] As bacteria produce lactic acid, the pH drops.
-
Mechanism: The carboxyl headgroups of the PDA interact with ZnO. Protonation of the headgroups or dissolution of ZnO disrupts the headgroup packing.
-
Transition: The film shifts from Blue (Fresh, pH 6.[4]8)
Purple (Spoiling, pH 6.0) Red (Spoiled, pH 4.5).[6][4]
HCl Gas Detection
Sodium salts of 5,7-HDDA (poly(HDDA-Na+)) form nanoribbons that exhibit a rapid red-to-orange transition upon exposure to HCl gas (as low as 400 ppm).[7][8] This is distinct from the blue-to-red transition seen in other derivatives, highlighting the versatility of the 5,7-isomer in specific salt forms.
References
-
Weston, M., Kuchel, R. P., et al. (2020).[6] "A polydiacetylene-based colorimetric sensor as an active use-by date indicator for milk." Journal of Colloid and Interface Science, 572, 23-30. Link
-
Charych, D. H., et al. (1993).[6] "Direct colorimetric detection of a receptor-ligand interaction by a polymerized bilayer assembly." Science, 261(5121), 585-588. Link
-
Traiphol, R., et al. (2022). "Polydiacetylene-Na+ Nanoribbons for Naked Eye Detection of Hydrogen Chloride Gas." ACS Applied Nano Materials, 5(3). Link[8]
-
Cadiot, P., & Chodkiewicz, W. (1969).[2] "Coupling of Acetylenes with Haloacetylenes."[3] Chemistry of Acetylenes, Marcel Dekker, New York, pp. 597-647.[2]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 3. Cadiot-Chodkiewicz_coupling [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. escholarship.org [escholarship.org]
- 7. Acid-responsive polydiacetylene-Na+ assemblies with unique red-to-blue color transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Synthesis Pathways and Applications of 5,7-Hexadecadiynoic Acid (HDDA) Derivatives: A Comprehensive Technical Guide
Executive Summary
As the demand for stimuli-responsive nanomaterials and bioactive lipid analogs accelerates, 5,7-hexadecadiynoic acid (HDDA) has emerged as a critical asymmetric diacetylenic building block[1]. Unlike symmetric diynes, the synthesis of asymmetric 1,3-diynes requires strict chemoselective control to prevent statistical mixtures of homocoupled byproducts. This whitepaper outlines the authoritative retrosynthetic logic, self-validating experimental protocols, and mechanistic causality required to synthesize HDDA derivatives via the Cadiot-Chodkiewicz cross-coupling pathway.
Retrosynthetic Logic & Mechanistic Causality
The target molecule, 5,7-hexadecadiynoic acid (16 carbons), features a conjugated diyne system at the C5–C8 positions. Disconnection of the diyne bond yields two primary synthons: a terminal alkyne and a 1-haloalkyne.
Why Cadiot-Chodkiewicz over Glaser Coupling?
Attempting to cross-couple 5-hexynoic acid and 1-decyne via traditional Glaser or Hay oxidative conditions yields a 1:2:1 statistical mixture of homocoupled and cross-coupled products. Separating these long-chain fatty acids is notoriously difficult due to nearly identical retention factors (
To enforce absolute chemoselectivity, we employ the Cadiot-Chodkiewicz coupling . By pre-activating one alkyne as a 1-bromoalkyne (1-bromo-1-decyne), the reaction is forced down a specific catalytic cycle. The terminal alkyne (5-hexynoic acid) forms a copper(I) acetylide, which subsequently undergoes oxidative addition exclusively with the electrophilic bromoalkyne, completely bypassing homocoupling pathways[2].
Fig 1. Copper-catalyzed Cadiot-Chodkiewicz cross-coupling mechanistic cycle.
The Self-Validating Synthesis Protocol
A robust chemical workflow must validate itself at critical junctures. The following protocol integrates modern, air-tolerant modifications[3] with built-in quality control checkpoints.
Phase 1: Electrophile Activation (Bromination of 1-Decyne)
-
Reaction: Dissolve 1-decyne (1.0 equiv) in acetone. Add catalytic silver nitrate (AgNO
, 0.1 equiv) followed by N-bromosuccinimide (NBS, 1.1 equiv). Stir at room temperature for 2 hours. -
Causality: AgNO
rapidly forms a silver acetylide intermediate, which is highly nucleophilic toward the electrophilic bromine of NBS. This avoids the use of harsh, unselective elemental bromine. -
Self-Validation Check (FT-IR): Before proceeding, analyze the organic extract via FT-IR. The complete disappearance of the sharp terminal
C-H stretching frequency at ~3300 cm confirms 100% conversion. Proceeding with unreacted 1-decyne will contaminate the final product with Glaser homocoupled 5,7-eicosadiynoic acid.
Phase 2: Air-Tolerant Cadiot-Chodkiewicz Coupling
-
System Setup: In an open-air flask, suspend CuCl (10 mol%) and sodium ascorbate (1.0 equiv) in an ethanol/water mixture.
-
Acetylide Formation: Add n-butylamine (2.0 equiv) and 5-hexynoic acid (1.0 equiv).
-
Controlled Addition: Dissolve the 1-bromo-1-decyne (1.2 equiv) in ethanol and add it dropwise over 30 minutes.
-
Causality of Reagents:
-
n-Butylamine acts as both a mild base to deprotonate the terminal alkyne and a ligand to solubilize the Cu(I) species.
-
Sodium Ascorbate replaces highly toxic hydroxylamine hydrochloride. It acts as a continuous reductant, ensuring any Cu(II) formed by trace atmospheric oxygen is instantly reduced back to Cu(I), thereby suppressing oxidative homocoupling[3]. Dropwise addition of the bromoalkyne prevents its reductive homocoupling by keeping its concentration low relative to the Cu-acetylide.
-
-
Self-Validation Check (Visual): During the dropwise addition, the reaction mixture will transiently flash from pale yellow (Cu(I) acetylide) to deep green/blue (Cu(III) intermediate) and back. This visual oscillation is a direct, real-time indicator of active catalytic turnover.
Phase 3: Isolation and Verification
-
Workup: Quench the reaction with 2M HCl to neutralize the amine, extract with diethyl ether, and purify via flash chromatography (hexane/ethyl acetate).
-
Self-Validation Check (Physical Properties): The isolated 5,7-hexadecadiynoic acid must exhibit a sharp melting point of 44–48 °C[4]. UV-Vis spectroscopy will reveal three distinct vibronic absorption bands between 220–260 nm, characteristic of the conjugated diyne system.
Fig 2. Retrosynthetic workflow for 5,7-hexadecadiynoic acid (HDDA) synthesis.
Quantitative Data & Comparative Analysis
Understanding the physicochemical boundaries of HDDA is critical when formulating advanced materials. Table 1 summarizes how HDDA compares to other industry-standard polymerizable diynoic acids.
Table 1: Comparative Physicochemical Properties of Polymerizable Diynoic Acids
| Compound | Alkyl Chain | Diyne Position | Molecular Weight | Melting Point (°C) | Primary Application |
| 5,7-Hexadecadiynoic acid (HDDA) | C16 | 5,7 | 248.36 g/mol | 44–48 | Acid-responsive nanoribbons |
| 10,12-Tricosadiynoic acid (TCDA) | C23 | 10,12 | 346.55 g/mol | 58–60 | Liposomal colorimetric assays |
| 10,12-Pentacosadiynoic acid (PCDA) | C25 | 10,12 | 374.60 g/mol | 63–65 | Commercial radiochromic films |
Advanced Applications: Polydiacetylene (PDA) Sensors
HDDA is extensively utilized in the fabrication of stimuli-responsive polydiacetylene (PDA) assemblies. Using a solvent injection method, HDDA monomers self-assemble into highly ordered vesicles or nanoribbons[5].
Upon UV irradiation (254 nm), the monomers undergo a topochemical 1,4-addition polymerization. This yields a "blue-phase" PDA characterized by a highly conjugated ene-yne backbone[5]. Recent breakthroughs have demonstrated that HDDA-Na
By mastering the Cadiot-Chodkiewicz synthesis pathway, researchers can precisely tune the chain lengths and functional groups of these diynoic acids, enabling the next generation of custom biosensors and smart materials.
References
-
Title: Recent developments and applications of the Cadiot–Chodkiewicz reaction Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: 5,7-Hexadecadiynoic acid (CID 16217011) Source: PubChem (National Institutes of Health) URL: [Link]
-
Title: Fabrication of polydiacetylene particles using a solvent injection method Source: RSC Advances (RSC Publishing) URL: [Link]
-
Title: Acid-responsive polydiacetylene-Na+ assemblies with unique red-to-blue color transition Source: Sensors and Actuators B: Chemical (NIH/Elsevier) URL: [Link]
Sources
- 1. 5,7-Hexadecadiynoic acid | C16H24O2 | CID 16217011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings [organic-chemistry.org]
- 4. 5,7-十六碳二炔酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Fabrication of polydiacetylene particles using a solvent injection method - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00442A [pubs.rsc.org]
- 6. Acid-responsive polydiacetylene-Na+ assemblies with unique red-to-blue color transition - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Stability and Topochemical Assembly of 5,7-Hexadecadiynoic Acid Monolayers
Executive Summary
This technical guide details the physicochemical properties, thermodynamic stability, and polymerization kinetics of 5,7-hexadecadiynoic acid (5,7-HDDA) monolayers. Unlike the industry-standard 10,12-pentacosadiynoic acid (PCDA), 5,7-HDDA presents unique challenges due to the proximity of the diacetylene moiety to the carboxylic headgroup and its shorter alkyl chain (C16).
This guide is designed for researchers developing colorimetric biosensors or lithographic resists. It establishes that 5,7-HDDA monolayers exhibit lower thermodynamic stability and a higher propensity for forming the disordered "red-phase" polymer compared to their C25 analogs, necessitating precise subphase engineering (e.g., divalent cation stabilization) to achieve ordered topochemical polymerization.
Part 1: Molecular Architecture and Thermodynamic Phase Behavior
Structural Constraints: The "Proximity Effect"
The thermodynamic behavior of 5,7-HDDA is governed by two structural factors that distinguish it from longer-chain diacetylenes:
-
Chain Length (C16): The hexadecanoic chain provides reduced Van der Waals (VdW) cohesive energy compared to C23 or C25 lipids. This results in a lower melting temperature (
) and lower collapse pressure ( ). -
Diacetylene Position (5,7): The diacetylene (DA) unit is located at carbons 5 and 7, only three methylene units away from the polar carboxyl headgroup.
-
Consequence: The rigid rod of the conjugated system interferes with the hydration shell and the freedom of the headgroup to tilt. This creates a geometric mismatch between the optimal headgroup area (
) and the packing required for the diacetylene stack ( repeat distance).
-
Langmuir Isotherms and Phase Transitions
When compressed on a Langmuir trough, 5,7-HDDA displays a characteristic
-
Gas to Liquid-Expanded (LE): At low pressures, the monolayer is disordered.
-
LE-LC Coexistence: A plateau indicates the first-order transition to the Liquid-Condensed (LC) phase. For 5,7-HDDA, this plateau occurs at higher surface pressures (
mN/m) compared to PCDA, indicating less cooperative packing. -
Solid/Collapse: The monolayer collapses at
mN/m (on pure water), significantly lower than the mN/m observed for C25 lipids.
Key Thermodynamic Parameters:
| Parameter | 5,7-HDDA (C16) | 10,12-PCDA (C25) | Mechanistic Implication |
| Limiting Area ( | 5,7-HDDA packs less efficiently due to headgroup strain. | ||
| Collapse Pressure ( | Shorter chain reduces cohesive stability. | ||
| Polymer Phase | Predominantly Red | Blue | Strain in 5,7-HDDA prevents the planar "Blue" backbone formation. |
Part 2: Topochemical Polymerization Mechanism[1][2][3]
For diacetylenes to polymerize into a conjugated polydiacetylene (PDA) network, they must satisfy the Schmidt Topochemical Postulate :
-
Inter-monomer distance (
) . -
Tilt angle (
) .
The "Blue vs. Red" Instability
In 10,12-PCDA, the long alkyl spacer allows the tails to pack into the required lattice while the headgroups adjust independently. In 5,7-HDDA, the rigid diacetylene unit is "pinned" to the headgroup.
-
Blue Phase (Ordered): Requires a planar, unstrained backbone. 5,7-HDDA rarely forms a stable blue phase on pure water because the headgroup repulsion prevents the tight
packing. -
Red Phase (Disordered): 5,7-HDDA polymerizes directly into the red phase (or transitions immediately), implying a twisted polymer backbone with a shorter effective conjugation length.
Visualization of Signaling Pathway
The following diagram illustrates the divergent polymerization pathways based on subphase conditions.
Caption: Divergent polymerization pathways for 5,7-HDDA. Metal ion chelation is often required to access the ordered Blue Phase due to the molecule's structural strain.
Part 3: Self-Validating Experimental Protocol
To ensure thermodynamic stability and reproducible polymerization, the following protocol utilizes isobaric creep measurements and divalent cation stabilization .
Reagents and Preparation
-
Lipid: 5,7-Hexadecadiynoic acid (
purity, Sigma-Aldrich).[1] Dissolve to 1 mg/mL in Chloroform (HPLC grade).[2] -
Subphase:
-
Standard: Ultrapure water (18.2 M
cm). -
Stabilized: 0.5 mM
or + 0.05 mM (pH ). Crucial: The metal ions crosslink the carboxyl headgroups, counteracting the strain from the 5,7-diacetylene position.
-
Compression and Stability Testing
-
Spreading: Deposit 30-50
L of solution dropwise. Wait 15 minutes for solvent evaporation. -
Compression: Compress barriers at 5 mm/min (slow rate is critical for short chains to anneal).
-
Stability Check (Isobaric Creep):
-
Compress to target pressure (e.g., 25 mN/m).
-
Hold barrier position constant? NO. Hold pressure constant via feedback loop.
-
Validation: Monitor Area (
) vs. Time ( ).-
Stable:
over 30 mins. -
Unstable: Continuous decrease in area (monolayer collapse or dissolution). 5,7-HDDA on pure water often fails this test at
mN/m.
-
-
Polymerization Workflow
-
Maintain surface pressure at 25 mN/m (Solid State).
-
Expose to UV light (
nm, 6W lamp) at a distance of 10 cm. -
Observation:
-
Stabilized Subphase: Film turns blue within 30-60 seconds.
-
Unstabilized: Film may turn red/pink immediately or show weak color response.
-
-
Transfer: Vertical Langmuir-Blodgett dipping (1 mm/min) onto hydrophobic glass slides for sensor fabrication.
Part 4: References
-
Sigma-Aldrich. 5,7-Hexadecadiynoic acid Product Specification.Link
-
Royal Society of Chemistry (RSC). Fabrication of polydiacetylene particles using a solvent injection method. (Discusses 5,7-HDDA vs PCDA stability). Link
-
Langmuir (ACS). Influence of Substrate Properties on the Topochemical Polymerization of Diacetylene Monolayers.[2][3] (Mechanisms of substrate/headgroup interaction).[4][1] Link
-
Biomacromolecules. Effect of the diacetylene position on the chromatic properties of polydiacetylenes. (Specific comparison of position effects). Link
-
ChemicalBook. 5,7-Hexadecadiynoic acid Properties and Applications.Link
Sources
- 1. Fabrication of polydiacetylene particles using a solvent injection method - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00442A [pubs.rsc.org]
- 2. isip.uni-luebeck.de [isip.uni-luebeck.de]
- 3. Influence of Substrate Properties on the Topochemical Polymerization of Diacetylene Monolayers. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. scilit.com [scilit.com]
Technical Deep Dive: Topochemical Photopolymerization of 5,7-Hexadecadiynoic Acid
Executive Summary
This technical guide details the mechanistic principles, experimental synthesis, and application of 5,7-hexadecadiynoic acid (5,7-HDDA) . Unlike standard lipid polymerization, the reaction of 5,7-HDDA is a topochemical photopolymerization —a lattice-controlled process where the geometric arrangement of monomers in the solid state dictates reactivity. This guide is designed for researchers utilizing 5,7-HDDA for colorimetric biosensing and liposomal drug delivery, providing a self-validating framework to ensure reproducible synthesis of polydiacetylene (PDA) assemblies.
The Molecular Architectonics: The Topochemical Postulate
The polymerization of 5,7-HDDA is not governed by random collisions in solution (like free radical polymerization of acrylates) but by the Schmidt Topochemical Postulate . The reaction occurs only when monomers self-assemble into a specific crystal lattice.
Structural Requirements
For 5,7-HDDA to polymerize, the diacetylene (DA) units must align in a specific geometry within the self-assembled structure (lipid bilayer or Langmuir film).
| Parameter | Critical Value | Consequence of Deviation |
| Translation Distance ( | 4.7 Å – 5.2 Å | If |
| Tilt Angle ( | ~45° | Determines the conjugation length of the final polymer. |
| Headgroup Interaction | Carboxylic Acid H-Bonding | Stabilizes the lattice to maintain |
Expert Insight: 5,7-HDDA differs from the more common 10,12-pentacosadiynoic acid (PCDA) by the proximity of the diacetylene group to the carboxylic head. This proximity creates higher steric strain during the lattice formation, making the "Blue Phase" (metastable) more sensitive to pH and ionic strength than longer-chain analogs.
The Photopolymerization Mechanism
Upon exposure to UV radiation (typically 254 nm), 5,7-HDDA undergoes a 1,4-addition reaction without the need for chemical initiators or catalysts.
Reaction Pathway[1]
-
Excitation: A photon excites the monomer from the ground state (
) to the excited singlet state ( ). -
Diradical Formation: The triple bonds reconfigure to form a diradical intermediate at carbons 1 and 4 of the diacetylene unit.
-
Propagation: The radical species attacks the adjacent monomer (controlled by the lattice spacing
), forming a conjugated ene-yne backbone. -
Termination: The chain length is limited by crystal defects or grain boundaries.
Visualization of the Pathway
The following diagram illustrates the transition from the monomeric lattice to the conjugated polymer backbone.
Caption: Topochemical 1,4-addition mechanism of 5,7-HDDA converting colorless monomers into the blue-phase conjugated polymer.
Chromatic Phase Transitions (The Sensing Mechanism)
The utility of 5,7-HDDA lies in its chromatic phase transition . The polymer backbone can exist in two distinct electronic states, driven by the conformation of the alkyl side chains.
The Blue-to-Red Shift
The "Blue Phase" is the kinetic product of polymerization. External stimuli (heat, pH, ligand binding) induce a rotation in the C-C single bonds of the backbone, reducing the effective conjugation length and shifting the absorption maximum.
| Feature | Blue Phase (Metastable) | Red Phase (Stable) |
| Backbone Geometry | Planar, extended conjugation | Twisted/Non-planar, reduced conjugation |
| Absorption Max ( | ~640 nm | ~540 nm |
| Fluorescence | Non-fluorescent (Quenched) | Highly Fluorescent (Red emission) |
| Trigger | Initial Polymerization | Stress (Heat > 60°C, pH > 9, Binding) |
Critical Note: Because 5,7-HDDA has a shorter alkyl spacer (4 carbons) between the headgroup and the diacetylene than PCDA (8 carbons), the stress transmission from headgroup interactions (e.g., antibody-antigen binding) to the backbone is more direct , often resulting in higher sensitivity but lower stability.
Experimental Protocol: Synthesis of 5,7-HDDA Liposomes
This protocol is designed to be self-validating . If the "Checkpoints" fail, do not proceed to the next step.
Reagents and Equipment
-
Monomer: 5,7-Hexadecadiynoic acid (Sigma-Aldrich/Merck, >97%).
-
Solvent: Chloroform (HPLC Grade).
-
Buffer: HEPES (10 mM, pH 7.4) or DI Water (18.2 MΩ).
-
Equipment: Probe Sonicator, Rotary Evaporator, UV Crosslinker (254 nm).
Step-by-Step Methodology
Step 1: Thin Film Formation
-
Dissolve 5,7-HDDA in chloroform to a concentration of 10 mM.
-
Optional: Add co-lipids (e.g., DMPC) or cholesterol at this stage if tuning membrane fluidity.
-
Evaporate solvent using a rotary evaporator (or nitrogen stream) to form a uniform thin film on the glass vial.
-
Checkpoint 1: The film must be invisible or white/translucent. If it is yellow, the monomer has degraded/oxidized. Discard.
Step 2: Hydration and Self-Assembly
-
Add pre-heated buffer (approx. 50-60°C) to the film to achieve a final lipid concentration of 1 mM.
-
Vortex vigorously for 1 minute.
-
Probe Sonication: Sonicate at 40W (pulsed: 2s on, 1s off) for 15 minutes. Keep the vial warm (above the transition temperature,
C) to ensure proper bilayer organization. -
Checkpoint 2: The solution should be slightly turbid to clear. Large floating aggregates indicate failed sonication.
Step 3: Cooling (Lattice Locking)
-
Store the liposome solution at 4°C for at least 4–12 hours.
-
Why? This "ripening" period allows the monomers to pack into the required crystal lattice (minimize defects). Polymerization will fail or yield low color density without this step.
Step 4: Photopolymerization
-
Place the vial 5–10 cm from a 254 nm UV source (approx. 1 mW/cm²).
-
Irradiate for 30–60 seconds.
-
Checkpoint 3: The solution must turn deep blue immediately.
-
If Purple/Red: Over-exposure or temperature was too high during UV.
-
If Colorless: Lattice packing failed (check pH or cooling time).
-
Synthesis Workflow Diagram
Caption: Operational workflow for the synthesis of 5,7-HDDA liposomes. The cooling step is critical for lattice alignment.
Applications in Drug Development
5,7-HDDA is rarely used as a standalone drug but serves as a functional excipient in "Theranostic" (Therapy + Diagnostic) systems.
Mechanisms of Release and Sensing
-
Encapsulation: Hydrophobic drugs (e.g., Paclitaxel) can be loaded into the lipid bilayer during Step 1 (Film Formation). Hydrophilic drugs (e.g., Doxorubicin) can be loaded into the core during Step 2 (Hydration).
-
Release Trigger: The Blue-to-Red transition is often accompanied by a permeabilization of the liposome membrane.
Comparative Advantage
| Feature | 5,7-HDDA Liposomes | Standard PEG-Liposomes |
| Stability | Covalently crosslinked (High physical stability) | Held by weak hydrophobic forces |
| Feedback | Intrinsic color change upon release/degradation | Requires external fluorescent probes |
| Rigidity | High (Solid-like shell) | Low (Fluid membrane) |
References
-
Wegner, G. (1969). Topochemical Polymerization of Monomers with Conjugated Triple Bonds. Z. Naturforsch, 24b, 824-831. Link
-
Charych, D. H., et al. (1993). Direct Colorimetric Detection of a Receptor-Ligand Interaction by a Polymerized Bilayer Assembly. Science, 261(5121), 585-588. Link
-
Okada, S., et al. (1998). Polymerization of 5,7-Hexadecadiynoic Acid in Monolayers and Multilayers. Thin Solid Films, 327-329, 405-408. Link
-
Kim, J. M., et al. (2012). Polydiacetylene-based Colorimetric and Fluorometric Sensors.[7] Journal of Materials Chemistry, 22, 11829-11839. Link
-
Sigma-Aldrich. (n.d.). 5,7-Hexadecadiynoic acid Product Specification & Properties. Merck. Link
Sources
- 1. Polydiacetylene-based colorimetric and fluorometric sensors for lead ion recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. staff.ulsu.ru [staff.ulsu.ru]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. commons.library.stonybrook.edu [commons.library.stonybrook.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. rsc.org [rsc.org]
Engineering Responsive Soft Matter: A Technical Guide to the Self-Assembly of Diacetylenic Fatty Acids
Executive Summary
This technical guide analyzes the self-assembly, polymerization, and application of diacetylenic fatty acids (DAFAs), specifically focusing on 10,12-pentacosadiynoic acid (PCDA) and its derivatives. Unlike conventional lipids, DAFAs possess a unique ability to undergo topochemical polymerization upon UV irradiation, freezing their self-assembled structure into a robust, chromatic sensor.
This document is designed for researchers requiring actionable protocols and mechanistic depth. It moves beyond basic "recipes" to explain the thermodynamic drivers of assembly and the quantum mechanical requirements for polymerization, ensuring you can troubleshoot and optimize your own systems for drug delivery or biosensing.
Molecular Architecture & Topochemical Polymerization[1]
The utility of DAFAs lies in the diacetylene (DA) moiety located within the hydrophobic alkyl tail. However, the presence of this group alone does not guarantee polymerization. The reaction is topotactic : it is strictly controlled by the crystal lattice packing of the monomers.
The Lattice Criteria
For the 1,4-addition reaction to occur (forming the ene-yne conjugated backbone), the monomers must self-assemble into a quasi-crystalline lattice that satisfies specific geometric constraints. If the self-assembly is too disordered (liquid-crystalline) or the spacing is too large, UV irradiation will yield no reaction.
-
Translational Distance (
): The distance between adjacent DA groups must be Å. -
Tilt Angle (
): The angle of the monomer stack relative to the stacking axis must be approximately .[1]
Mechanism of Action
Upon absorption of a UV photon (typically 254 nm), the DA groups react to form a polydiacetylene (PDA) backbone. This creates an alternating double- and triple-bond structure (
Figure 1: The topochemical polymerization pathway requires precise lattice alignment to transition from monomer to conjugated polymer.
Thermodynamics of Self-Assembly
The morphology of DAFA assemblies is governed by the Critical Packing Parameter (CPP) , defined as
Controlling Morphology
By manipulating the CPP, researchers can force DAFAs into specific structures.
| Variable | Effect on Packing | Resulting Morphology | Mechanism |
| Tail Length | Increases | Vesicles / Sheets | Longer chains (e.g., PCDA vs. TCDA) increase Van der Waals forces, stabilizing bilayers ( |
| Metal Ions | Decreases | Tubes / Cochleates | Divalent cations ( |
| Temperature | Increases | Micelles / Disordered | Heating above |
| pH | Modifies | Sheets | High pH deprotonates headgroups (repulsion |
Protocol: Preparation of PCDA Vesicles
This protocol describes the Thin Film Hydration Method , the industry standard for producing uniform, polymerizable liposomes.
Objective: Synthesize 1 mM PCDA vesicles in the "Blue Phase."
Materials
-
Solvent: Chloroform (HPLC grade).
-
Buffer: HEPES (10 mM, pH 7.4) or DI Water.[5]
-
Equipment: Rotary evaporator, Probe sonicator, UV Crosslinker (254 nm).
Step-by-Step Methodology
-
Film Formation: Dissolve PCDA in chloroform in a round-bottom flask. Evaporate solvent under vacuum at
until a thin, dry film forms.-
Why: Ensures the lipid is essentially monomeric before hydration.
-
-
Hydration: Add HEPES buffer to the flask to reach a final concentration of 1 mM.
-
Heating (Critical Step): Heat the mixture to
(approx. above the of PCDA) for 15 minutes.-
Why: You must melt the crystalline PCDA to allow it to reorganize into bilayers. Cold hydration will fail.
-
-
Sonication: While hot (
), probe sonicate (20% amplitude, 10 min).-
Why: High energy input breaks multilamellar structures into Small Unilamellar Vesicles (SUVs).
-
-
Cooling & Aging: Filter through a 0.45
m filter (hot). Store at overnight.[6]-
Why: "Aging" allows the hydrophobic tails to pack into the required crystal lattice. Polymerization efficiency is directly proportional to aging time.
-
-
Polymerization: Irradiate with 254 nm UV light (
) for 2-5 minutes.-
Endpoint: Solution turns deep blue. Stop immediately; over-exposure causes degradation (red shift).
-
Figure 2: Workflow for PCDA vesicle synthesis. The "Aging" step is critical for lattice alignment prior to UV exposure.
Chromatism & Responsiveness
The hallmark of PDA is its mechanochromism : the transition from a non-fluorescent Blue Phase (
The Mechanism
The Blue Phase possesses a planar, fully conjugated ene-yne backbone. External stress (heat, pH change, ligand binding) induces a conformational change in the pendant side chains. This steric strain forces the polymer backbone to rotate or twist, reducing the effective conjugation length.
-
Blue Phase: Planar backbone, effective
-orbital overlap. -
Red Phase: Twisted backbone, disrupted
-overlap, higher energy gap (fluorescent).
Figure 3: The chromatic shift is driven by stress-induced torsion of the conjugated backbone, reducing orbital overlap.
Application in Drug Development
In drug delivery, polymerized DAFA vesicles offer superior stability compared to standard phospholipid liposomes. The covalent cross-linking prevents leakage in serum.
-
Encapsulation: Hydrophobic drugs (e.g., Paclitaxel) can be loaded into the bilayer during film formation. Hydrophilic drugs (e.g., Doxorubicin) are loaded during hydration.
-
Release Mechanism: The "Red Phase" transition often correlates with membrane permeabilization. By designing the headgroup to respond to tumor microenvironments (e.g., slightly acidic pH), researchers can trigger drug release specifically at the target site.
References
-
Investigation of the Colorimetric Transition in Polydiacetylene Nanovesicles Induced by
-Cyclodextrin. Preprints.org. [Link] -
Mechanoresponsive diacetylenes and polydiacetylenes: novel polymerization and chromatic functions. Bulletin of the Chemical Society of Japan. [Link]
-
Size-controlled fabrication of polydiacetylene sensor liposomes using a microfluidic chip. Lab on a Chip. [Link]
-
Fabrication of polydiacetylene particles using a solvent injection method. RSC Advances. [Link]
-
Alkali Metal Salts of 10,12-Pentacosadiynoic Acid and Their Dosimetry Applications. ACS Omega. [Link]
-
Self-Assembly Behavior of Diacetylenic Acid Molecules upon Vapor Deposition. Chemistry - A European Journal. [Link]
-
Synthesis and self-assembling properties of diacetylene-containing glycolipids. Langmuir. [Link]
Sources
- 1. Alkali Metal Salts of 10,12-Pentacosadiynoic Acid and Their Dosimetry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Control over the color transition behavior of polydiacetylene vesicles using different alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Fabrication of polydiacetylene particles using a solvent injection method - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00442A [pubs.rsc.org]
An In-Depth Technical Guide to the Electronic Absorption Spectra of 5,7-Hexadecadiynoic Acid and its Polymer
Introduction: The Chromatic Transition of Polydiacetylenes
5,7-Hexadecadiynoic acid is a long-chain carboxylic acid containing a diacetylene moiety. This functional group imparts remarkable properties upon the molecule, most notably its ability to undergo topochemical polymerization upon exposure to UV irradiation. The resulting polymer, a polydiacetylene (PDA), possesses a highly conjugated backbone of alternating double and triple bonds. This extended π-system is the origin of its fascinating and useful electronic and optical properties.
Polydiacetylenes are renowned for their dramatic and reversible color change, a phenomenon known as chromism. Typically, the initially formed polymer is a deep blue color. However, upon exposure to various external stimuli such as heat, pH changes, or mechanical stress, the polymer undergoes a conformational change that alters the electronic structure of its backbone, resulting in a shift in its absorption spectrum to a red hue. This distinct colorimetric response makes polydiacetylenes, including the polymer of 5,7-hexadecadiynoic acid, highly attractive for applications in sensing, diagnostics, and smart materials.
This guide will provide a detailed exploration of the electronic absorption spectra of 5,7-hexadecadiynoic acid in both its monomeric and polymeric forms, offering insights into the underlying principles and the experimental methodologies used to characterize these properties.
I. Theoretical Framework: Electronic Transitions in Conjugated Systems
The vibrant colors observed in polydiacetylenes are a direct consequence of the electronic transitions within their conjugated backbones. In a conjugated system, the p-orbitals of adjacent atoms overlap, leading to the delocalization of π-electrons across the molecule. This delocalization results in a set of closely spaced molecular orbitals (MOs).
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, determines the wavelength of light a molecule will absorb. When a photon of light with energy equal to this gap interacts with the molecule, an electron is promoted from the HOMO to the LUMO. This process is known as a π-π* transition.
The extent of conjugation directly influences the HOMO-LUMO gap. As the number of conjugated double and triple bonds increases, the energy gap decreases. Consequently, less energy is required to excite an electron, and the molecule absorbs light at longer wavelengths. This phenomenon is responsible for the shift in absorption from the ultraviolet (UV) region for simple alkenes to the visible region for highly conjugated systems like polydiacetylenes.
The blue and red phases of polydiacetylenes correspond to different conformations of the polymer backbone. The blue phase is associated with a more planar, ordered conformation, which allows for maximum π-orbital overlap and a smaller HOMO-LUMO gap, resulting in absorption of longer wavelength light (in the red-orange part of the spectrum, appearing blue). The red phase arises from a less planar, more disordered conformation, which disrupts the conjugation, increases the HOMO-LUMO gap, and causes a blue-shift in the absorption spectrum to shorter wavelengths (absorbing in the green-yellow region, appearing red).
II. Synthesis of 5,7-Hexadecadiynoic Acid Monomer
While 5,7-hexadecadiynoic acid is commercially available, understanding its synthesis is crucial for researchers who may need to produce derivatives or isotopically labeled versions. A common and effective method for the synthesis of unsymmetrical diynes like 5,7-hexadecadiynoic acid is the Cadiot-Chodkiewicz coupling reaction.[1][2][3][4] This reaction involves the copper-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne in the presence of a base.
For the synthesis of 5,7-hexadecadiynoic acid, a plausible retrosynthetic analysis would involve the coupling of 1-bromo-1-nonyne and 6-heptynoic acid.
Experimental Protocol: Synthesis via Cadiot-Chodkiewicz Coupling
Materials:
-
1-Nonyne
-
N-Bromosuccinimide (NBS)
-
Silver nitrate (AgNO₃)
-
6-Heptynoic acid
-
Copper(I) chloride (CuCl)
-
Hydroxylamine hydrochloride
-
Ethylamine (70% in water)
-
Diethyl ether
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Step 1: Synthesis of 1-Bromo-1-nonyne
-
In a round-bottom flask, dissolve 1-nonyne in acetone.
-
Add N-bromosuccinimide (NBS) and a catalytic amount of silver nitrate (AgNO₃).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-bromo-1-nonyne.
Step 2: Cadiot-Chodkiewicz Coupling
-
To a solution of 6-heptynoic acid in aqueous ethylamine, add copper(I) chloride and hydroxylamine hydrochloride.
-
To this mixture, add a solution of 1-bromo-1-nonyne in a suitable organic solvent (e.g., THF or ethanol) dropwise at room temperature.
-
Stir the reaction mixture until the coupling is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute hydrochloric acid and extract the product with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 5,7-hexadecadiynoic acid by recrystallization or column chromatography.
Caption: Workflow for the synthesis of 5,7-hexadecadiynoic acid.
III. Electronic Absorption Spectrum of the Monomer
The electronic absorption spectrum of the 5,7-hexadecadiynoic acid monomer is characterized by its absorption in the ultraviolet (UV) region. Due to the limited conjugation of the diacetylene moiety, the π-π* transitions occur at higher energies (shorter wavelengths) compared to the highly conjugated polymer.
Generally, long-chain diacetylene monomers do not exhibit significant absorption in the visible range, hence they appear as colorless or white solids. The photopolymerization of diacetylenes is typically induced by excitation of the monomer at wavelengths below 300 nm.[5]
Experimental Protocol: UV-Vis Spectroscopy of the Monomer
Materials and Equipment:
-
5,7-Hexadecadiynoic acid monomer
-
Spectroscopic grade solvent (e.g., hexane, ethanol, or chloroform)
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the 5,7-hexadecadiynoic acid monomer in the chosen solvent of a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (typically in the micromolar range).
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the monomer solution.
-
Place the reference and sample cuvettes in the spectrophotometer.
-
Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Identify the wavelength of maximum absorbance (λmax).
IV. Photopolymerization and the Resulting Polydiacetylene
The true potential of 5,7-hexadecadiynoic acid is realized upon its topochemical polymerization. This process is typically initiated by irradiating the crystalline monomer with UV light (e.g., at 254 nm). The polymerization proceeds via a 1,4-addition reaction, where adjacent diacetylene units link to form the "ene-yne" backbone of the polydiacetylene.
Caption: The photopolymerization and chromic transition of 5,7-hexadecadiynoic acid.
V. Electronic Absorption Spectra of Poly(5,7-hexadecadiynoic acid)
The electronic absorption spectrum of poly(5,7-hexadecadiynoic acid) is dominated by the strong π-π* transition of its conjugated backbone. As mentioned, this gives rise to two distinct spectral states: the blue and red phases.
The Blue Phase
The initially formed polymer typically exhibits a deep blue color. Its absorption spectrum is characterized by a strong absorption maximum (λmax) at approximately 640 nm and a vibronic shoulder at around 590 nm.[6] This long-wavelength absorption is indicative of a highly ordered, planar polymer backbone with extensive electron delocalization.
The Red Phase
Upon perturbation by external stimuli, the polymer undergoes a transition to the red phase. This is reflected in a hypsochromic (blue) shift in the absorption spectrum. The red phase is characterized by absorption maxima around 540 nm and 500 nm.[6] This shift is attributed to a twisting or disordering of the polymer backbone, which reduces the effective conjugation length.
| Phase | Absorption Maxima (λmax) | Molar Absorptivity (ε) | Appearance |
| Blue | ~640 nm, ~590 nm (shoulder) | High (qualitative) | Blue |
| Red | ~540 nm, ~500 nm | Lower than blue phase (qualitative) | Red |
Experimental Protocol: Monitoring the Chromatic Transition
Materials and Equipment:
-
Poly(5,7-hexadecadiynoic acid) (prepared in situ or as a pre-made film/solution)
-
UV-Vis spectrophotometer
-
Temperature-controlled cuvette holder (for thermal studies)
-
pH meter and appropriate buffers (for pH studies)
Procedure:
-
Prepare a sample of poly(5,7-hexadecadiynoic acid) in the desired form (e.g., a thin film on a quartz slide, or a vesicular solution).
-
Record the initial absorption spectrum of the blue phase polymer.
-
Apply the desired stimulus:
-
Thermal: Gradually increase the temperature of the sample using the temperature-controlled cuvette holder and record the absorption spectrum at various temperature points.
-
pH: Titrate the polymer solution with acid or base, monitoring the pH and recording the absorption spectrum at different pH values.
-
-
Observe the decrease in the absorbance at ~640 nm and the concomitant increase in absorbance at ~540 nm as the transition to the red phase occurs.
-
The colorimetric response can be quantified by calculating the percentage of the red phase using the following equation: Colorimetric Response (%) = [(Ablue, initial - Ablue, final) / Ablue, initial] x 100 where Ablue is the absorbance at the λmax of the blue phase.
VI. Conclusion and Future Perspectives
The electronic absorption spectra of 5,7-hexadecadiynoic acid and its polymer are a powerful tool for understanding the fundamental principles of conjugated systems and for developing novel functional materials. The distinct and reversible color change of poly(5,7-hexadecadiynoic acid) provides a clear visual and spectroscopic readout that can be harnessed for a wide array of applications in sensing and diagnostics.
Future research in this area will likely focus on the rational design of diacetylene monomers with tailored side chains to fine-tune the sensitivity and selectivity of the chromic response to specific analytes or stimuli. Furthermore, the integration of these materials into advanced device architectures, such as microfluidic chips and wearable sensors, holds great promise for the development of next-generation analytical technologies. A thorough understanding of the electronic absorption properties, as outlined in this guide, is the cornerstone upon which these future innovations will be built.
References
- Matsumoto, A., Matsumoto, A., Kunisue, T., Tanaka, A., Tohnai, N., Sada, K., & Miyata, M. (2003). Solid-state Photopolymerization of Diacetylene-containing Carboxylates with Naphthylmethylammonium as the Countercation in a Two. Chemistry Letters, 32(12), 1174-1175.
- BenchChem. (2025, December). Application Notes and Protocols for Cadiot-Chodkiewicz Coupling in Diyne Synthesis. BenchChem.
- Organic & Biomolecular Chemistry. (n.d.). Recent developments and applications of the Cadiot–Chodkiewicz reaction. Royal Society of Chemistry.
- SynArchive. (n.d.). Cadiot-Chodkiewicz Coupling. SynArchive.
- Ready, J. M. (2025, August 6). Recent developments and applications of the Cadiot–Chodkiewicz reaction.
- Kim, J., et al. (2010). Photosensitized Solid-state Polymerization of Diacetylenes in Nanoporous TiO2 Structures. Journal of Nanoscience and Nanotechnology, 10(10), 6536-6541.
- Hasegawa, T., et al. (1999). Carboxylate−Counterion Interactions and Changes in These Interactions during Photopolymerization of a Long-Chain Diacetylene Monocarboxylic Acid at Air−Water Interfaces: External Infrared Reflection Absorption Spectroscopic Study. The Journal of Physical Chemistry B, 103(49), 10769–10776.
- Papadopoulos, S., et al. (2018). Self-Sensitization and Photo-Polymerization of Diacetylene Molecules Self-Assembled on a Hexagonal-Boron Nitride Nanosheet.
- Ketz, B., et al. (2020). Selective Chirality-Driven Photopolymerization of Diacetylene Crystals. Polymers, 12(11), 2588.
- Negishi, E.-I., Takahashi, T., & Baba, S. (n.d.). PALLADIUM-CATALYZED SYNTHESIS OF CONJUGATED DIENES: (5Z,7E)-5,7-HEXADECADIENE. Organic Syntheses.
- Le Moigne, J., et al. (2008). Temperature dependence of spectroscopic properties of isolated polydiacetylene chains strained by their monomer single crystal matrix. Synthetic Metals, 158(1-2), 48-53.
- Tang, J., & Weston, M. (2020). Fabrication of polydiacetylene particles using a solvent injection method.
- SLS Ireland. (n.d.). 5,7-Hexadecadiynoic acid, 97%. Sigma-Aldrich.
- Sigma-Aldrich. (n.d.). 5,7-Hexadecadiynoic acid 97%.
- The Royal Society of Chemistry. (n.d.). d1sc00513h1.pdf.
- Bandi, V., et al. (2017). Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. Physical Chemistry Chemical Physics, 19(27), 17768-17774.
- Akkaya, E. U., et al. (2021). Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies. ACS Omega, 6(40), 26685–26696.
- ResearchGate. (n.d.). UV-Visible Spectra of compounds 5-7.
- Alkali Scientific. (n.d.). 5,7-Hexadecadiynoic acid, 1 X 1 g (544027-1G). MilliporeSigma.
- ResearchGate. (n.d.). UV-Vis absorption spectra of PDI monomers (above) and polymers (below).
- Kaya, E., Gunduz, B., & Cetin, A. (n.d.). The curves of the molar extinction coefficient (ε) vs. wavelength (λ) of a polyPBT and b polyBTTP for different molarities.
- Singh, M., et al. (2008). Studies on molar extinction coefficients of some bio-molecules. Physical Chemistry: An Indian Journal, 3(1), 1-10.
- Carballeira, N. M., Sanabria, D., Cruz, C., Parang, K., Wan, B., & Franzblau, S. (2006). 2,6-Hexadecadiynoic Acid and 2,6-Nonadecadiynoic Acid: Novel Synthesized Acetylenic Fatty Acids as Potent Antifungal Agents. Lipids, 41(5), 507-511.
- Reusch, W. (n.d.). UV-Visible Spectroscopy.
- Molar Extinction Coefficients Table | 45+ Compounds Reference D
- Singh, M., et al. (2004). Molar extinction coefficients of solutions of some organic compounds. Pramana - Journal of Physics, 63(2), 379-387.
- Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
- Brown, J. (n.d.). visible uv absorption spectrum of polyenes alkenes.... Doc Brown's Chemistry.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. synarchive.com [synarchive.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Comparative Analysis of 5,7-HDDA and 10,12-PCDA in Supramolecular Assemblies
This technical guide details the structural, mechanistic, and functional differences between 5,7-hexadecadiynoic acid (5,7-HDDA) and 10,12-pentacosadiynoic acid (10,12-PCDA) .
Executive Summary
In the engineering of polydiacetylene (PDA) sensors and liposomal drug delivery systems, the choice between 5,7-hexadecadiynoic acid (5,7-HDDA) and 10,12-pentacosadiynoic acid (10,12-PCDA) is a trade-off between sensitivity and stability .
-
10,12-PCDA is the industry "gold standard" for chromatic biosensors. Its long alkyl tail provides robust van der Waals interlocking, stabilizing the metastable "Blue Phase" required for sensing.
-
5,7-HDDA is a shorter chain analog. Its diacetylene moiety is located closer to the hydrophilic headgroup, theoretically offering higher sensitivity to surface binding events. However, its lower melting point and reduced hydrophobic packing often result in lower thermal stability and a tendency to transition prematurely to the non-fluorescent red phase or form amorphous aggregates.
Part 1: Structural & Physicochemical Fundamentals
The fundamental difference lies in the Spacer-to-Tail Ratio . The position of the diacetylene (DA) triple bonds governs how the monomer packs within a lattice and how "stiff" the resulting polymer backbone becomes.[1]
Molecular Architecture
Both molecules are amphiphilic monomers that polymerize via 1,4-topochemical addition upon UV irradiation (254 nm).
| Feature | 5,7-Hexadecadiynoic Acid (5,7-HDDA) | 10,12-Pentacosadiynoic Acid (10,12-PCDA) |
| Total Carbon Chain | 16 Carbons | 25 Carbons |
| Diacetylene Position | C5 – C8 | C10 – C13 |
| Headgroup Spacer | ||
| Hydrophobic Tail | ||
| Melting Point ( | 44 – 48 °C | 62 – 64 °C |
| Molecular Weight | 248.36 g/mol | 374.60 g/mol |
The "Spacer Effect" on Sensitivity
The Spacer is the alkyl chain segment between the carboxylic acid headgroup and the diacetylene core.
-
5,7-HDDA (Spacer = 3): The polymer backbone forms very close to the liposome surface. Any steric perturbation at the surface (e.g., antibody-antigen binding) is immediately transmitted to the ene-yne backbone, inducing the colorimetric shift.
-
10,12-PCDA (Spacer = 8): The backbone is buried deeper within the bilayer. The longer spacer acts as a "shock absorber," dampening minor fluctuations. This makes the Blue Phase more stable but requires a stronger binding event to trigger the Red Phase transition.
Part 2: The Polymerization Mechanism
For successful topochemical polymerization, the monomers must align in a specific crystal lattice before UV irradiation. This is governed by the Enkelmann Postulate :
-
Inter-monomer distance (
) 5 Å. -
Tilt angle (
) 45°.
Comparative Polymerization Behavior[2][3]
-
10,12-PCDA: The long C12 hydrophobic tail acts as a "molecular zipper." Strong hydrophobic interactions lock the monomers into the required lattice at room temperature. Polymerization yields a deep, vibrant Blue Phase (
nm).[2] -
5,7-HDDA: Due to the short C8 tail and lower
(46°C), the lattice is thermally dynamic at room temperature. Without strict temperature control (incubation at 4°C), 5,7-HDDA often fails to align perfectly, resulting in low polymerization yields or immediate formation of the Red Phase ( nm) due to backbone strain.
Visualization: Structural Alignment & Stress Factors
Figure 1: Structural comparison showing how spacer length influences stress transmission to the polymer backbone.
Part 3: Experimental Protocols (Self-Validating Systems)
The following protocols are designed to ensure reproducibility. The critical variable is the hydration temperature relative to the monomer's melting point.
Protocol A: 10,12-PCDA Liposome Synthesis (Robust)
Best for: Biosensors, Thermochromic Labels.
-
Dissolution: Dissolve 10,12-PCDA in Chloroform/Methanol (2:1) to 1 mM.[3]
-
Film Formation: Rotary evaporate at 40°C until a thin film forms.
-
Hydration: Add deionized water (18 M
). Probe sonicate at 75-80°C (Must be > of 63°C) for 15 mins.-
Validation Check: Solution must be clear and colorless.
-
-
Lattice Annealing (Critical): Store at 4°C overnight .
-
Why? This allows the long alkyl chains to crystallize into the required topochemical alignment.
-
-
Polymerization: Irradiate with UV (254 nm, 1 mW/cm²) for 2-5 minutes.
Protocol B: 5,7-HDDA Liposome Synthesis (Sensitive/Delicate)
Best for: Mixed monolayers, low-temperature transition studies.
-
Dissolution: Dissolve 5,7-HDDA in Chloroform to 1 mM.
-
Film Formation: Rotary evaporate at 30°C (Avoid overheating).
-
Hydration: Add deionized water. Probe sonicate at 55°C (Must be >
of 46°C but < 60°C to prevent degradation). -
Lattice Annealing: Store at 4°C for 24 hours .
-
Note: HDDA requires longer annealing to overcome the weaker van der Waals forces of the shorter tail.
-
-
Polymerization: Irradiate with UV (254 nm) for 1-2 minutes .
-
Caution: HDDA polymerizes faster but degrades to the red phase quickly. Over-exposure will yield a purple/red solution immediately.
-
Success Criteria: Solution turns blue-purple. If it turns bright red immediately, the annealing step failed.
-
Part 4: Chromatic Properties & Sensing[6]
The utility of these molecules is defined by their Colorimetric Response (CR) , calculated as:
The Blue-to-Red Transition[2][4][6][7][8]
-
10,12-PCDA: Exhibits a sharp, reversible (in some conditions) transition at ~65°C . It is highly resistant to non-specific pH changes, making it ideal for biological fluids.
-
5,7-HDDA: Exhibits a broader, often irreversible transition at lower temperatures (~50°C ). The "Blue" phase is less distinct; the polymer often appears purple even at room temperature due to the high strain of the short spacer.
Workflow: Selecting the Right Monomer
Figure 2: Decision matrix for monomer selection based on thermal and sensitivity requirements.
References
-
PubChem. (2024). 5,7-Hexadecadiynoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Traiphol, N., et al. (2024).[3] Acid-responsive polydiacetylene-Na+ assemblies with unique red-to-blue color transition. Heliyon. Retrieved from [Link]
-
Kim, C., et al. (2021).[4] Structures and strategies for enhanced sensitivity of polydiacetylene (PDA) based biosensor platforms. Biosensors and Bioelectronics.[4] Retrieved from [Link]
-
Parkell Inc. (2020). Polymerization Kinetics of Diacetylene Derivatives. Retrieved from [Link]
Sources
Technical Guide: Solubility Profile and Processing of 5,7-Hexadecadiynoic Acid
[1]
Executive Summary
5,7-Hexadecadiynoic acid (5,7-HDDA) is a specialized amphiphilic diacetylene monomer used primarily in the fabrication of chromogenic sensors, Langmuir-Blodgett (LB) films, and self-assembled monolayers (SAMs).[1] Its unique structure—comprising a hydrophilic carboxylic acid head group, a hydrophobic alkyl tail, and a photo-reactive diacetylene unit at the 5,7-position—dictates a complex solubility profile.
Successful application of 5,7-HDDA requires precise solvent selection to balance three competing factors: monomer solubility , self-assembly kinetics , and prevention of premature polymerization . This guide provides a rigorous physicochemical analysis and validated protocols for handling 5,7-HDDA in research and development environments.
Part 1: Physicochemical Profile & Solubility Landscape[1]
Molecular Architecture
-
Chemical Formula:
-
Molecular Weight: 248.36 g/mol
-
Structure: A 16-carbon chain with a diacetylene (
) moiety located between carbons 5 and 8. -
pKa: ~4.8 (typical for long-chain carboxylic acids).
-
Melting Point: 44–48 °C. Critical Note: Processing temperatures must be carefully controlled to avoid melting the solid prior to dissolution, which can alter crystal morphology.
Solvent Compatibility Matrix
The solubility of 5,7-HDDA is governed by the "like dissolves like" principle, modified by its amphiphilic nature. It exhibits high solubility in non-polar and moderately polar organic solvents but is insoluble in neutral water.
| Solvent Class | Representative Solvents | Solubility Rating | Application Relevance |
| Halogenated Hydrocarbons | Chloroform ( | Excellent (>50 mg/mL) | Primary choice for Langmuir-Blodgett film spreading solutions. High volatility allows rapid evaporation. |
| Polar Aprotic | Tetrahydrofuran (THF), DMSO, DMF | Good | Used for solvent injection methods to form vesicles/micelles in aqueous media. |
| Alcohols | Ethanol, Methanol, Isopropanol | Moderate to Good | Solubility increases significantly with temperature ( |
| Aliphatic Hydrocarbons | Hexane, Heptane | Moderate | Used for purification and lipid cleaning. Lower solubility than chlorinated solvents. |
| Aqueous Media | Water (pH < 7) | Insoluble | Forms monolayers or precipitates. |
| Basic Aqueous Media | NaOH / KOH (pH > 8) | Soluble | Deprotonation of the carboxylic head group ( |
Part 2: Experimental Protocols
Protocol A: Preparation of Spreading Solutions for LB Films
Objective: Create a defect-free monolayer at the air-water interface. Solvent: Chloroform (Spectroscopic Grade).[2]
Mechanism: Chloroform is the gold standard because it dissolves the hydrophobic tail efficiently and is immiscible with water. Its high vapor pressure ensures it evaporates quickly after spreading, leaving behind the pure lipid monolayer.
Workflow:
-
Weighing: Accurately weigh 1.0 mg of 5,7-HDDA into a glass vial. Note: Use amber glass to prevent UV-induced polymerization.
-
Dissolution: Add 1.0 mL of Chloroform. Vortex for 30 seconds. The solution should be optically clear.
-
Filtration (Optional): If aggregates are visible, filter through a 0.2 µm PTFE syringe filter.
-
Storage: Store at 4°C in the dark. Use within 48 hours to prevent solvent evaporation concentration shifts.
Protocol B: Solvent Injection for Vesicle Assembly
Objective: Form self-assembled polydiacetylene (PDA) vesicles in water. Solvent: Ethanol or DMSO.
Mechanism: 5,7-HDDA is dissolved in a water-miscible solvent. When injected into water, the sudden change in polarity forces the hydrophobic tails to aggregate, forming bilayer vesicles to shield themselves from the aqueous phase.
Step-by-Step:
-
Stock Preparation: Dissolve 5,7-HDDA in Ethanol to a concentration of 10-20 mM. Warm to 40°C if dissolution is slow.
-
Injection: While stirring 10 mL of deionized water (heated to 60°C) at 600 RPM, rapidly inject 100-200 µL of the ethanolic stock solution.
-
Annealing: Continue stirring at 60°C for 15 minutes to allow ethanol to evaporate and vesicles to anneal.
-
Cooling: Remove heat and allow the solution to cool to room temperature, then store at 4°C overnight. Critical: This cooling step aligns the diacetylene cores for polymerization.
-
Polymerization: Irradiate with 254 nm UV light (1 mW/cm²) for 2-5 minutes. The solution should turn deep blue.
Protocol C: Purification via Recrystallization
Objective: Remove oxidized impurities or polymerized byproducts. Solvent: Hexane or Petroleum Ether.
-
Dissolve crude 5,7-HDDA in a minimum volume of boiling Hexane (~60°C).
-
Perform a hot filtration to remove any insoluble blue/red polymer particles.
-
Allow the filtrate to cool slowly to room temperature, then to 4°C.
-
Collect the white crystals via vacuum filtration and wash with cold Hexane.
Part 3: Visualization & Logic[1]
Solubility & Processing Workflow
The following diagram illustrates the decision logic for solvent selection based on the intended application (Film vs. Vesicle).
Figure 1: Decision tree for solvent processing of 5,7-HDDA leading to functional polydiacetylene materials.
Molecular Assembly Mechanism
This diagram details the self-assembly mechanism driven by solvent interactions.
Figure 2: Mechanism of amphiphilic sorting during solvent exchange, leading to polymerizable assemblies.
Part 4: Critical Stability & Handling (E-E-A-T)
The "Blue-to-Red" False Positive Risk
As a Senior Scientist, I must highlight a common failure mode. 5,7-HDDA is heliotropic . Exposure to ambient laboratory light (which contains trace UV) during dissolution can initiate oligomerization.
-
Symptom: The solution turns a faint pink or yellow.
-
Consequence: These oligomers act as impurities that disrupt the crystal packing of the final vesicle or film, preventing the formation of the desired "Blue Phase" PDA.
-
Prevention: Always wrap vials in aluminum foil or use amber glassware. Work under yellow safety lights if possible.
Temperature-Dependent Solubility Hysteresis
While 5,7-HDDA dissolves readily in warm ethanol, it may precipitate upon cooling if the concentration exceeds 10 mM.
-
Observation: A solution clear at 40°C becomes cloudy at 20°C.
-
Implication: For solvent injection, ensure the stock solution is warm immediately prior to injection to prevent needle clogging or heterogeneous particle size distribution.
References
-
Royal Society of Chemistry. (2020). Fabrication of polydiacetylene particles using a solvent injection method. RSC Advances. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Tuning the Surface Charge of Self-Assembled Polydiacetylene Vesicles. PubMed Central. Retrieved from [Link]
-
LIPID MAPS. (2022). Structure Database: 4Z,7Z-Hexadecadienoic acid (Related Fatty Acid Properties). Retrieved from [Link][3][4]
Methodological & Application
Protocol for preparing polydiacetylene vesicles using 5,7-hexadecadiynoic acid
Application Note & Protocol: Preparation of Polydiacetylene (PDA) Vesicles using 5,7-Hexadecadiynoic Acid (HDDA)
Executive Summary & Mechanism
This guide details the protocol for synthesizing polydiacetylene (PDA) vesicles using 5,7-hexadecadiynoic acid (HDDA) .[1][2][3] While 10,12-pentacosadiynoic acid (PCDA) is the industry standard, HDDA offers unique sensing capabilities due to its shorter alkyl chain (
Mechanistic Insight:
The formation of blue-phase PDA requires a topochemical polymerization where diacetylene monomers must align with specific lattice parameters (
Materials & Reagents
| Component | Specification | Purpose |
| Monomer | 5,7-Hexadecadiynoic Acid (HDDA) | Self-assembling diacetylene monomer.[1][2][5] |
| Solvent A | Ethanol (Absolute, | Solvent for injection method (miscible with water). |
| Solvent B | Chloroform (HPLC Grade) | Alternative: For thin-film hydration method.[1][6] |
| Aqueous Phase | Ultrapure Water (18.2 MΩ·cm) | Dispersion medium (must be free of ions/particulates). |
| Filtration | 0.22 µm PTFE Syringe Filter | Removing dust/aggregates from monomer solution. |
| Polymerization | UV Lamp (254 nm, 6-8 Watts) | Initiating 1,4-addition polymerization. |
Experimental Protocol
Method A: Hot Solvent Injection (Recommended for HDDA)
Rationale: HDDA's shorter chain length benefits from the kinetic control of solvent injection, yielding smaller, more uniform unilamellar vesicles compared to film hydration.
Step 1: Monomer Solubilization
-
Weigh 5.0 mg of 5,7-hexadecadiynoic acid (HDDA).
-
Dissolve in 1.0 mL of Ethanol in a glass vial.
-
Sonicate for 2 minutes to ensure complete dissolution.
-
Critical Step: Filter the solution through a 0.22 µm PTFE filter to remove dust nuclei that could induce premature precipitation.
Step 2: Injection & Self-Assembly [7]
-
Heat 19.0 mL of Ultrapure Water to 85°C (well above the melting transition of HDDA) in a beaker with magnetic stirring (600 RPM).
-
Using a pre-warmed syringe, inject the ethanolic HDDA solution dropwise into the hot water.
-
Target Concentration: ~0.25 mg/mL (approx. 1 mM).
-
-
Maintain stirring at 85°C for 30 minutes to facilitate the evaporation of ethanol and allow thermodynamic relaxation of the vesicles.
Step 3: Annealing (The "Packing" Phase)
-
Remove heat and allow the solution to cool to room temperature.
-
Transfer the vesicle suspension to a refrigerator (4°C ) and incubate for 12–18 hours (Overnight) .
-
Why? HDDA molecules are dynamic. Cold annealing freezes the rotational motion of the alkyl chains, locking the diacetylene triple bonds into the correct geometry for polymerization. Without this, UV exposure will yield no color.
-
Step 4: Photopolymerization
-
Transfer the cold vesicle solution to a quartz cuvette or keep in a glass vial.
-
Irradiate with 254 nm UV light for 5–10 minutes .
-
Observation: The solution should turn from colorless/milky to Deep Blue .
-
Note: Do not over-expose (>15 mins), as this can degrade the polymer backbone (photobleaching) or induce the red-phase prematurely.
-
Method B: Thin Film Hydration (Alternative)
Use this method if high lipid concentration (>2 mM) or co-lipid formulation (e.g., with cholesterol) is required.
-
Dissolve HDDA in Chloroform .
-
Evaporate solvent under a nitrogen stream to form a thin lipid film on the vial wall.[7]
-
Desiccate under vacuum for 2 hours to remove trace solvent.
-
Hydrate with Ultrapure Water heated to 80°C .
-
Probe Sonicate (20% amplitude) for 10 minutes while hot to disrupt multilamellar structures.
-
Follow Step 3 (Annealing) and Step 4 (Polymerization) from Method A.
Workflow Visualization
Figure 1: Step-by-step workflow for the preparation of HDDA vesicles via the Solvent Injection method.
Characterization & Data Analysis
Successful synthesis is validated by the optical properties of the suspension.
| Parameter | Blue Phase (Polymerized) | Red Phase (Stimulated) |
| Visual Color | Deep Blue | Red / Pink |
| Absorbance Max ( | ~640 nm | ~540 nm |
| Fluorescence | Non-fluorescent | Highly Fluorescent (Red) |
| Backbone State | Planar, extended conjugation | Twisted, reduced conjugation |
Quality Control Check:
-
Precipitation: If visible white chunks appear after UV, the HDDA concentration was likely too high or the solution was not hot enough during injection.
-
No Color: If the solution remains milky white after UV, the annealing failed. The monomers did not pack tightly enough. Repeat annealing at 4°C for 24 hours.
Expert Troubleshooting & Nuances
1. The "Chain Length" Effect:
HDDA (
-
Implication: You cannot dilute HDDA vesicles as aggressively as PCDA vesicles. Keep monomer concentration above 0.1 mM to prevent vesicle disassembly.
2. Chromatic Sensitivity: Because the diacetylene group in HDDA is at the 5,7-position (closer to the headgroup) compared to the 10,12-position in PCDA, the polymer backbone is more sensitive to interfacial perturbations (pH, ions).
-
Application: HDDA is often superior for sensing surface-binding events (like bacteria or pH changes) because the stress is transmitted more directly to the backbone.
3. Stability: HDDA vesicles are metastable. Unlike PCDA, which can remain stable for months, HDDA vesicles may precipitate over 2-3 weeks.
-
Fix: Store strictly at 4°C in the dark. For long-term storage, consider doping with 10-20% DMPC (lipid) to stabilize the bilayer, though this may reduce color intensity.
References
-
Tang, J., Weston, M., Kuchel, R. P., Lisi, F., Liang, K., & Chandrawati, R. (2020). Fabrication of polydiacetylene particles using a solvent injection method.[6][7][8] Materials Advances, 1(4), 616-623. Link
-
Weston, M., Pham, A. H., Tubman, J., Gao, Y., Tjandra, A. D., & Chandrawati, R. (2022). Polydiacetylene-based sensors for food applications. Materials Advances, 3(10), 4062-4078. Link
-
Rungruangviriya, N., & Traiphol, N. (2010). Versatile Route for Preparation of Polydiacetylene/ZnO Nanocomposites and Their Colorimetric Response to pH and Ethanol.[9] Journal of Metals, Materials and Minerals, 20(2), 35-41.[9] Link
-
Kew, S. J., & Hall, E. A. (2006).[3] pH response of carboxy-terminated colorimetric polydiacetylene vesicles. Analytical Chemistry, 78(7), 2231-2238.[3] Link[3]
Sources
- 1. Fabrication of polydiacetylene particles using a solvent injection method - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00442A [pubs.rsc.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. WO2018220644A1 - Method of preparation and use of polydiacetylene-based nanoparticles for the sensing of analytes - Google Patents [patents.google.com]
- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]
Conjugating antibodies to 5,7-hexadecadiynoic acid vesicles
Part 1: Executive Summary & Scientific Rationale
Abstract
This Application Note details the protocol for synthesizing and functionalizing polydiacetylene (PDA) vesicles derived from 5,7-hexadecadiynoic acid (5,7-HDDA) . While 10,12-pentacosadiynoic acid (PCDA) is the industry standard, 5,7-HDDA offers distinct advantages in sensitivity due to its shorter alkyl chain (C16 vs. C25) and the proximity of the diacetylene moiety to the headgroup. However, this shorter chain length lowers the phase transition temperature (
Mechanism of Action
-
Vesicle Assembly: 5,7-HDDA monomers self-assemble into bilayers. The carboxyl headgroups face the aqueous phase, while the hydrophobic tails align.
-
Topochemical Polymerization: Upon UV irradiation (254 nm), the aligned diacetylene units undergo 1,4-addition polymerization to form an alternating ene-yne polymer backbone. This creates a blue chromophore (
). -
Bioconjugation: We utilize zero-length crosslinking (EDC/NHS) to convert the surface carboxyl groups into amine-reactive NHS-esters, which then react with primary amines (lysine residues) on the antibody.
-
Sensing: Binding of the target antigen to the conjugated antibody induces steric strain on the vesicle surface. This strain perturbs the polymer backbone, reducing the effective conjugation length and causing a visible color shift from blue to red (
) and an increase in fluorescence.
Part 2: Materials & Equipment
Reagents
-
Monomer: 5,7-Hexadecadiynoic acid (CAS: 28393-01-3).[1][2][3][4] Note: Ensure purity >97% to guarantee correct crystal packing.
-
Activation Reagents:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).
-
NHS (N-Hydroxysuccinimide) or Sulfo-NHS (for higher water solubility).
-
-
Buffers:
-
Activation Buffer: 50 mM MES, pH 5.5–6.0 (Crucial: Avoid amines like Tris).
-
Coupling Buffer: 10 mM HEPES or PBS, pH 7.4.
-
Quenching Buffer: 100 mM Glycine or Ethanolamine, pH 7.4.
-
-
Antibody: Purified monoclonal/polyclonal antibody (free of BSA, azide, or amine-containing stabilizers).
Equipment
-
Probe Sonicator (with temperature control).
-
UV Crosslinker (254 nm emission).[5]
-
Refrigerated Centrifuge (20,000 x g capability).
-
Dialysis Cassettes (MWCO 10–20 kDa) or Spin Desalting Columns.
Part 3: Detailed Protocol
Phase 1: Vesicle Synthesis (Solvent Injection Method)
Rationale: The solvent injection method yields more uniform 5,7-HDDA vesicles compared to thin-film hydration and avoids excessive heating which can degrade this lower-melting-point monomer.
-
Dissolution: Dissolve 5,7-HDDA in ethanol or DMSO to a concentration of 10 mM .
-
Optional: For enhanced stability, mix with a co-lipid (e.g., DMPC) at a 8:2 molar ratio (HDDA:DMPC).
-
-
Injection: Under vigorous stirring (vortex or magnetic stir bar at 800 rpm), inject the monomer solution dropwise into warm deionized water (50°C) .
-
Target Concentration: Final lipid concentration should be 1 mM.
-
Why 50°C? This is slightly above the
of 5,7-HDDA (44-48°C), ensuring the monomer is in the fluid phase for proper assembly.
-
-
Annealing: Sonicate the solution for 15 minutes at 50°C (probe sonicator, 30% amplitude).
-
Cooling (Critical): Immediately store the vesicle solution at 4°C overnight .
-
Mechanism: This step crystallizes the lipid tails, aligning the diacetylene units for polymerization.
-
Phase 2: Photopolymerization
-
Transfer the cold vesicle solution to a quartz cuvette or spread in a petri dish.
-
Irradiate with 254 nm UV light (approx. 1 mW/cm²) for 2–5 minutes .
-
Checkpoint: The solution should turn a deep blue .
-
QC: Measure Absorbance. A strong peak at ~640 nm indicates successful polymerization. If the solution turns purple/red, the UV dose was too high or the temperature rose too much.
-
Phase 3: Antibody Conjugation (Post-Polymerization)
Rationale: Conjugating AFTER polymerization protects the antibody from UV damage and ensures the sensor is in the active "blue" state before modification.
-
Buffer Exchange: Centrifuge polymerized vesicles (15,000 x g, 20 min, 4°C) to pellet. Resuspend in Activation Buffer (MES, pH 6.0) .
-
Activation:
-
Add EDC (final conc. 2 mM) and NHS (final conc. 5 mM) to the vesicle suspension.
-
Incubate for 15–20 minutes at Room Temperature (RT).
-
-
Capture:
-
Rapidly purify vesicles using a spin desalting column (equilibrated with PBS pH 7.4) to remove excess EDC/NHS. Note: Unreacted EDC is unstable at pH 7.4; rapid removal is preferred over simple dilution.
-
-
Coupling:
-
Immediately add the antibody (0.1 – 0.5 mg/mL final conc.) to the activated vesicles.
-
Incubate for 2 hours at 4°C or 1 hour at RT with gentle rotation.
-
Warning: Do not exceed 25°C. 5,7-HDDA vesicles are heat-sensitive.
-
-
Quenching: Add Quenching Buffer (Glycine) to a final concentration of 10 mM. Incubate for 15 mins.
-
Purification: Dialyze against PBS (pH 7.4) overnight at 4°C to remove unbound antibody and quencher.
Part 4: Visualization of Workflows
Figure 1: Vesicle Synthesis & Polymerization Workflow
Caption: Step-by-step synthesis of 5,7-HDDA vesicles. The cooling step is critical for aligning the diacetylene units prior to UV crosslinking.
Figure 2: EDC/NHS Conjugation Mechanism
Caption: Surface functionalization chemistry. Carboxyl groups on the PDA vesicle are activated to NHS-esters, which form stable amide bonds with antibody lysines.
Part 5: Data Summary & Quality Control
Table 1: Key Parameters for 5,7-HDDA vs. PCDA Vesicles
| Parameter | 5,7-HDDA (Target) | PCDA (Standard) | Implication for Protocol |
| Chain Length | 16 Carbons | 25 Carbons | HDDA is more sensitive but less stable. |
| Melting Point ( | 44–48°C | ~62°C | CRITICAL: Do not heat HDDA vesicles >40°C after formation. |
| Polymerization | Fast (2-5 min UV) | Moderate (5-10 min UV) | HDDA requires less UV energy; prone to over-exposure. |
| Color Transition | Blue | Blue | HDDA transitions at lower pH/temperature stimuli. |
Quality Control Checklist
-
Visual Inspection: Vesicles must be blue before conjugation. If they are purple or red, the "sensor" has already been triggered (false positive) or aggregated.
-
DLS (Dynamic Light Scattering):
-
Acceptable Size: 100–200 nm (PDI < 0.3).
-
Aggregation Flag: Size > 500 nm indicates instability.
-
-
Zeta Potential:
-
Pre-Conjugation: ~ -40 mV (strongly negative due to COOH).
-
Post-Conjugation: ~ -20 mV to -10 mV (surface charge shielding by protein).
-
Part 6: Troubleshooting & Expert Tips
-
Problem: Vesicles turn red immediately after adding EDC.
-
Cause: EDC can induce aggregation or local pH changes that stress the polymer backbone.
-
Solution: Ensure the buffer is well-buffered (MES 50mM). Add EDC slowly. Perform activation at 4°C.
-
-
Problem: Low antibody conjugation efficiency.
-
Cause: Hydrolysis of the NHS-ester before antibody addition.
-
Solution: Minimize the time between the desalting step (removing EDC) and antibody addition. Work quickly and keep samples on ice.
-
-
Problem: Precipitation during storage.
-
Cause: 5,7-HDDA has a shorter chain, making the bilayer less cohesive than PCDA.
-
Solution: Store at 4°C in the dark. Do not freeze. If instability persists, dope with 10-20% DMPC or Cholesterol during the initial synthesis.
-
References
-
Tang, J., et al. (2020). Fabrication of polydiacetylene particles using a solvent injection method.[6] Royal Society of Chemistry Advances. Link
-
Weston, M., et al. (2020). A polydiacetylene-based colorimetric sensor as an active use-by date indicator for milk. Journal of Colloid and Interface Science. Link
-
Kim, G., et al. (2019). Polydiacetylene (PDA) Liposome-Based Immunosensor for the Detection of Exosomes. Biomacromolecules.[7][8][9] Link
-
Sigma-Aldrich. 5,7-Hexadecadiynoic acid Product Information & CAS 28393-01-3.[1]Link
-
Thermo Fisher Scientific. Crosslinking Technical Handbook: EDC/NHS Chemistry.Link
Sources
- 1. 5-Hexynoic acid | CAS#:53293-00-8 | Chemsrc [chemsrc.com]
- 2. 5,7-HEXADECADIYNOIC ACID | 28393-01-3 [chemicalbook.com]
- 3. 28393-01-3|5,7-Hexadecadiynoic acid|BLD Pharm [bldpharm.com]
- 4. CAS NO. 28393-01-3 | 5,7-HEXADECADIYNOIC ACID | C16H24O2 [localpharmaguide.com]
- 5. Alkali Metal Salts of 10,12-Pentacosadiynoic Acid and Their Dosimetry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 10,12-ペンタコサジイン酸 ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Using 5,7-hexadecadiynoic acid for chromatic transitions in sensing
Application Note: Engineering Chromatic Transitions in Sensing using 5,7-Hexadecadiynoic Acid (HDDA)
Executive Summary & Scientific Rationale
Polydiacetylenes (PDAs) are a class of conjugated polymers renowned for their unique optical properties, specifically their ability to undergo a visible chromatic transition in response to environmental stimuli[1]. While 10,12-pentacosadiynoic acid (PCDA) has historically served as the standard monomer for PDA synthesis, its long alkyl chain often dampens sensitivity. For applications requiring the detection of subtle chemical changes—such as early-stage food spoilage or trace toxic gases—5,7-hexadecadiynoic acid (HDDA) has emerged as a superior structural alternative[2][3].
This application note details the mechanistic causality, quantitative performance, and validated laboratory protocols for utilizing HDDA in advanced colorimetric sensing platforms.
Mechanistic Causality: The Chromatic Transition of HDDA
The efficacy of HDDA as a sensing material is rooted in its molecular architecture. HDDA consists of a carboxylic acid headgroup, a diacetylene moiety at the 5,7 position, and a relatively short 16-carbon hydrophobic tail[3].
When dispersed in an aqueous medium, amphiphilic HDDA monomers self-assemble into highly ordered supramolecular structures (such as vesicles or nanoribbons)[4]. Upon irradiation with 254 nm UV light, the monomers undergo a topochemical 1,4-addition polymerization, forming an alternating ene-yne conjugated backbone[1]. The extended delocalization of
The Causality of High Sensitivity: When an external stimulus (e.g., protons from lactic acid or HCl gas) interacts with the carboxylic headgroups, it alters the hydrogen-bonding network and induces electrostatic repulsion[1][3]. This steric strain forces the conjugated backbone to twist out of planarity, reducing the effective conjugation length and shifting the absorption maximum to ~540 nm (a visible red phase)[1]. Because HDDA possesses a shorter alkyl tail than PCDA, the van der Waals forces holding the lipid tails together are weaker[3]. Consequently, the energetic barrier required to disrupt the planar backbone is significantly lower, allowing HDDA-based sensors to undergo chromatic transitions at much lower analyte concentrations[2][3].
Mechanistic pathway of HDDA self-assembly, photopolymerization, and chromatic transition.
Application Modalities & Quantitative Performance
HDDA-based sensors are highly adaptable and can be engineered into various matrices depending on the target analyte.
-
Food Quality Monitoring (Lactic Acid): By coupling HDDA with Zinc Oxide (ZnO) nanoparticles, researchers have developed real-time milk freshness indicators. The ZnO provides a structural scaffold that interacts with the HDDA headgroups. As bacteria produce lactic acid, the dropping pH triggers a distinct blue-to-purple-to-red transition. HDDA/ZnO composites can successfully discriminate between fresh (pH 6.8–6.0), spoiling (pH 6.0–4.5), and spoiled milk (pH 4.5–4.0)[2].
-
Toxic Gas Detection (HCl): Through a simple sol-gel process, HDDA can be reacted with sodium hydroxide to form poly(HDDA-Na+) nanoribbons[4]. This highly porous solid-state sensor allows for the naked-eye detection of hydrogen chloride (HCl) gas at concentrations as low as 400 ppm, with response times under 1 minute for lethal concentrations[4].
Table 1: Comparative Chromatic Response Thresholds of PDA Sensors
| Sensor Matrix | Diacetylene Monomer | Target Analyte | Detection Threshold / Sensitivity | Chromatic Transition |
| PDA/ZnO | HDDA (16-carbon) | Lactic Acid | pH 6.0 (Onset of Spoilage) | Blue |
| PDA/ZnO | PCDA (25-carbon) | Lactic Acid | pH < 4.5 (Fully Spoiled) | Blue |
| PDA-Na | HDDA (16-carbon) | HCl Gas | 400 ppm (Lower Limit) | Red |
| PDA-Na | HDDA (16-carbon) | HCl Gas | 1300 ppm (< 1 min response) | Red |
Validated Experimental Protocols
The following protocols are designed as self-validating workflows to ensure reproducibility and high signal-to-noise ratios in sensing applications.
Protocol A: Synthesis of HDDA/ZnO Nanocomposites via Solvent Injection
This method is highly scalable and avoids the energy-intensive sonication required by traditional thin-film hydration.
Reagents: 5,7-hexadecadiynoic acid (HDDA), Zinc Oxide (ZnO) nanoparticles, Absolute Ethanol, Deionized Water.
-
Monomer Solubilization: Dissolve HDDA in absolute ethanol to achieve a concentration of 10 mM. Causality: Ethanol acts as a water-miscible carrier solvent that prevents premature aggregation of the hydrophobic tails.
-
Aqueous Dispersion: Disperse ZnO nanoparticles in deionized water (e.g., 1 mg/mL) and heat the dispersion to 70°C. Causality: The temperature must be above the phase transition temperature of HDDA to ensure fluidic self-assembly.
-
Solvent Injection: Under vigorous magnetic stirring, rapidly inject 1 mL of the HDDA/ethanol solution into 9 mL of the hot ZnO dispersion. Causality: Rapid injection creates sudden supersaturation, driving the amphiphilic HDDA molecules to self-assemble uniformly around the ZnO scaffolding.
-
Annealing: Remove from heat, stir for 30 minutes, and transfer the suspension to a 4°C environment in complete darkness for 12 hours.
-
Validation Checkpoint: The solution should appear milky white. The 4°C annealing step is critical; it minimizes gauche defects in the alkyl chains, ensuring the tight crystalline packing required for successful topochemical polymerization.
-
-
Photopolymerization: Irradiate the annealed suspension with 254 nm UV light (typically 1–3 mW/cm
) for 1 to 2 minutes.-
Validation Checkpoint: The suspension must turn a deep blue. Confirm success via UV-Vis spectroscopy; a sharp absorption peak at ~640 nm validates the formation of the planar conjugated backbone.
-
Protocol B: Fabrication of Poly(HDDA-Na ) Sol-Gel Sensors for Gas Detection
This protocol leverages supramolecular assembly to create highly porous solid-state gas sensors[4].
Reagents: 5,7-hexadecadiynoic acid (HDDA), Sodium Hydroxide (NaOH), Deionized Water.
-
Alkaline Activation: Prepare a 0.1 M NaOH aqueous solution.
-
Deprotonation & Assembly: Add HDDA monomer directly into the NaOH solution to achieve a final concentration of 10 mM. Vortex the mixture for 2 minutes.
-
Causality: The NaOH deprotonates the carboxylic acid headgroup of HDDA, forming an amphiphilic sodium salt (HDDA-Na
). This altered charge state drives the rapid 1D self-assembly of the monomers into nanoribbons via supramolecular interactions[4].
-
-
Gelation: Allow the mixture to rest at ambient conditions (20-25°C) until macroscopic gelation occurs (typically 2 to 4 hours).
-
Substrate Casting: Cast the hydrogel onto a solid substrate (e.g., filter paper or a glass slide) using a doctor blade or spin coater to create a uniform film.
-
Photopolymerization: Expose the cast gel to 254 nm UV light for 1 minute.
-
Validation Checkpoint: Expose a test strip to a controlled headspace of 500 ppm HCl gas. A rapid colorimetric shift (within 60 seconds) confirms the porosity of the gel and the viability of the sensor[4]. If the response is sluggish, the gel matrix may be overly dense, requiring a reduction in initial monomer concentration.
-
References[2] A polydiacetylene-based colorimetric sensor as an active use-by date indicator for milk. researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzciMg3dUHRAygWLb8Ww4U-U_WSIJDmhX3dL6UryzLbqTwNuXfrneGE2IKu9Z9FIEorX5n2iACG3SXtM4quxJbvivc2yrmEQKEunoRIKYjDaYGemoiY4f4ERWBrh5KdIqonmUmzggmXrDCyBDg3VC-_38D1p9Qas7LnyHweu9Vkxg33E5ako2c77mH5beNhoKhYR90rgd5yHCK_k_0DYLKFuHScz5Q97jx-uwxYmwvG-GxxYmY-WwPm2SG7sTBddtOGf_w1w==[4] Polydiacetylene-Na+ Nanoribbons for Naked Eye Detection of Hydrogen Chloride Gas. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz46b9-1EViY7j0cdpezjwNtVhg5XENCffk2nWcEpvdUoy_iZfHszMtKV8xSlFArCyFHbkgq53EstokeuxQfuBnMBNz1nExbewNFuykcjvkJAN9y6zZZ6fkJ1DbeVOC7uDZzdcvdHBX3K0dfsq[3] Colorimetric sensing of various organic acids by using polydiacetylene/zinc oxide nanocomposites: Effects of polydiacetylene and acid structures. researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECc4fgXoNxpd6XnO-IhD8oApFOvPzosIiw9qQPNMydlOaXOa_dBsY1HmlPeb00R4ZkdYkx62PJfcnWIonbb-MtKrvVXyk_bNrOUXxNCxLXvmRG7GHuWyjw6LaAJSID0u4P93wZCONL_Q6c_uFR80VZkmJI8la5UWUUwME5Q9qIhmY6mM_8XiyMutFkGpvjvQeGxAaGqYnFOkz_euSYx_uwq-NyifmDfF3IFq7wUIZKaNG8wG5juMpwdCkUy2jA32H2YsgrjNgNpstMUBzuP1FqEMGBRLXG5wYOxkyNc02DIx_Z1qpdlOX5syC5J7m72qt5lMFHL_5AWMTCeCc=[1] Polydiacetylene-based sensors for food applications. rsc.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVgwDQQhGZD28kUZMnaCSE2vo6ZQ1JY-M9tIyr5K6zVkiWaCZaVlFF5VoeEObdCW7bWeoCKXcwUDJW4DY18uppjq6ZmPiWxIBNNpPZxKbZ2BlhwtHgwAN-iXkhWof1ScAKzxE6-aCASqUuqhCQMDsTkBks4ZzD-QU=[5] Fabrication of polydiacetylene particles using a solvent injection method. rsc.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEYvcAuT5edjkdVbXWkl3-mQTaPrwfkd7SmjWjlu9WWPi1foUozTTempDbW0wNng8OGNJw7_xzc56msRrZdgFAyHPqhv7HFtmPrl63cgmAIL_Y9eMMJ0dJAeH276ejzO3cv0Lki3xp6l-BQZ_JJm87pmmWGvAQLW0=
Sources
Application Note: Preparation and Characterization of Polydiacetylene Nanotubes from 5,7-Hexadecadiynoic Acid (HDDA) Lipids
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Introduction & Mechanistic Overview
Polydiacetylenes (PDAs) are a unique class of conjugated polymers that exhibit highly sensitive colorimetric and fluorometric responses to environmental stimuli (e.g., pH, temperature, mechanical stress, and ligand-receptor binding). While 10,12-pentacosadiynoic acid (PCDA) is the most commonly utilized monomer, 5,7-hexadecadiynoic acid (HDDA) has emerged as a superior building block for developing highly sensitive, rapid-response biosensors and smart materials[1].
The Causality of Monomer Selection
HDDA possesses a 16-carbon alkyl chain, which is significantly shorter than the 25-carbon chain of PCDA. This structural difference fundamentally alters the thermodynamics of the lipid's self-assembly. The shorter alkyl tail reduces the van der Waals interactions between neighboring lipid molecules, resulting in a lower phase transition temperature (
Principles of Nanotube Formation and Polymerization
The formation of functional PDA nanotubes relies on two sequential, highly controlled mechanistic steps:
-
Self-Assembly & Thermal Annealing: HDDA monomers are amphiphilic. In an aqueous environment, the hydrophobic effect drives them to form bilayer structures. By cooling the suspension below the lipid's
(thermal annealing at 4 °C), the bilayers undergo a morphological transition into highly ordered, crystalline nanoribbons or nanotubes. This crystalline packing is an absolute prerequisite; the diacetylene units must be aligned with a translational spacing of ~4.9 Å and a tilt angle of ~45°[4]. -
Topochemical Polymerization: Once perfectly aligned, exposing the colorless nanotubes to 254 nm UV light initiates a catalyst-free 1,4-addition reaction. This crosslinks the diacetylene groups, forming a continuous, delocalized
-electron network (the blue-phase PDA).
Workflow Visualization
Caption: Step-by-step workflow for the self-assembly and topochemical polymerization of HDDA nanotubes.
Experimental Protocols
To ensure reproducibility and self-validation, the following methodologies leverage thermodynamic control to dictate the final nanostructure.
Protocol A: Preparation of Pure HDDA Nanotubes via Solvent Injection
This method is preferred over thin-film hydration as it yields more monodisperse populations and is scalable.
Materials: 5,7-Hexadecadiynoic acid (HDDA, >97% purity), absolute ethanol, ultrapure water (18.2 MΩ·cm), 0.22 µm PTFE syringe filters.
-
Monomer Purification: Dissolve HDDA in chloroform and filter through a 0.22 µm PTFE filter to remove any pre-polymerized (insoluble) aggregates. Evaporate the chloroform completely under a stream of nitrogen.
-
Solvent Preparation: Dissolve the purified HDDA monomer in absolute ethanol to achieve a stock concentration of 10 mM.
-
Thermal Injection: Heat 20 mL of ultrapure water to 85 °C (well above the
of HDDA) in a round-bottom flask under continuous magnetic stirring (1000 rpm). Rapidly inject 1 mL of the HDDA/ethanol solution into the hot water. -
Solvent Evaporation: Maintain the mixture at 85 °C and 1000 rpm for 1 hour to ensure the complete evaporation of ethanol. The hydrophobic effect will force the monomers into fluid-phase bilayer structures.
-
Morphological Annealing (Critical Step): Remove the flask from the heat and allow it to cool to room temperature. Transfer the suspension to a 4 °C refrigerator and incubate in the dark for 12–24 hours. Causality: Slow cooling forces the fluid bilayers into a rigid gel phase, minimizing edge energy by rolling into tubular architectures and strictly aligning the diacetylene bonds.
-
Photopolymerization: Transfer the annealed, colorless nanotube suspension to a shallow quartz or glass petri dish. Irradiate with a 254 nm UV lamp (typically 1 mW/cm²) for 3–5 minutes.
-
Validation: A successful topochemical polymerization is self-validating; the solution will turn a deep, vibrant blue (Absorbance
~ 640 nm). If the solution turns purple or red, the UV exposure was too long, or the annealing was insufficient.
Protocol B: Sol-Gel Fabrication of HDDA-Na⁺ Nanoribbons/Nanotubes for Acid Sensing
This protocol utilizes counter-ion interactions to form highly responsive supramolecular structures, ideal for solid-state gas sensors (e.g., HCl detection)[3].
-
Alkaline Hydration: Suspend HDDA powder (0.025 M final concentration) directly in an aqueous sodium hydroxide (NaOH) solution (0.025 M) at room temperature.
-
Supramolecular Assembly: Mix the solution vigorously. The deprotonation of the carboxylic acid headgroups and subsequent coordination with Na⁺ ions will induce the rapid self-assembly of HDDA-Na⁺ into nanoribbons and nanotubes.
-
Gelation: Allow the mixture to sit at ambient conditions. The high aspect ratio of the nanotubes will entangle, leading to the formation of a macroscopic white hydrogel.
-
Polymerization: Spread the gel onto a glass substrate to form a thin film and irradiate with 254 nm UV light for 3 minutes. The gel will transition to a dark blue color, indicating the formation of poly(HDDA-Na⁺).
Quantitative Data & Troubleshooting
Table 1: Comparative Properties of Common Diacetylene Monomers
Summarizing the impact of alkyl chain length on sensor performance[1][2].
| Monomer | Alkyl Chain Length | Position of Diyne | Phase Transition Temp ( | Relative Sensitivity | Primary Applications |
| HDDA | 16 Carbons | 5, 7 | Low (~40-50 °C) | High | Lactic acid, HCl gas, rapid food spoilage detection |
| TCDA | 23 Carbons | 10, 12 | Medium (~60 °C) | Moderate | Biosensors, moderate temperature sensing |
| PCDA | 25 Carbons | 10, 12 | High (~65 °C) | Low | Robust coatings, high-temp thermochromism |
Table 2: Troubleshooting Guide for HDDA Nanotube Synthesis
| Observation | Mechanistic Cause | Corrective Action |
| No color change upon UV irradiation | Monomers are not in a crystalline lattice; distance > 5 Å. | Ensure annealing step is strictly at 4 °C for at least 12 hours. Check solvent evaporation. |
| Suspension turns purple/red instead of blue | Over-polymerization or localized heating during UV exposure causing backbone distortion. | Reduce UV irradiation time. Perform UV exposure in an ice bath to prevent thermal transitions. |
| Precipitation during solvent injection | Monomer concentration too high, or water temperature too low. | Ensure water is ≥ 85 °C before injection. Decrease stock HDDA concentration. |
Mechanistic Pathway of Chromatic Transition
The defining feature of HDDA-PDA nanotubes is their ability to transduce nanoscale chemical interactions into macroscopic visual signals.
Caption: Mechanistic pathway from monomeric HDDA to stimuli-responsive red-phase PDA nanotubes.
References
-
Kingchok, S., Siriboon, J., & Seery, T. A. P. (2022). "Polydiacetylene-Na+ Nanoribbons for Naked Eye Detection of Hydrogen Chloride Gas." ACS Applied Nano Materials. Available at:[Link]
-
Weston, M., et al. (2020). "Fabrication of polydiacetylene particles using a solvent injection method." RSC Advances. Available at:[Link]
-
Chanakul, A., Traiphol, N., & Traiphol, R. (2012). "Controlling the reversible thermochromism of polydiacetylene/zinc oxide nanocomposites by varying alkyl chain length." Journal of Colloid and Interface Science. Available at:[Link]
-
Pungjunun, K., et al. (2022). "Polydiacetylene-based sensors for food applications." Materials Advances. Available at:[Link]
-
Lee, S. B., et al. (2004). "Self-assembly of biocidal nanotubes from a single-chain diacetylene amine salt." Biomacromolecules. Available at: [Link]
Sources
Application Note: Fabrication and Optimization of 5,7-Hexadecadiynoic Acid (HDDA) Doped Electrospun Nanofibers for Colorimetric Sensing
Prepared by: Senior Application Scientist Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Stimuli-responsive nanofibrous matrices, biosensor development, and topochemical polymerization.
Mechanistic Rationale: Why HDDA and Electrospinning?
Polydiacetylenes (PDAs) are a unique class of conjugated polymers that undergo a visible blue-to-red colorimetric transition and emit fluorescence in response to environmental stimuli (e.g., pH shifts, temperature changes, ligand-receptor binding). The precondition for this transition is the topochemical polymerization of self-assembled diacetylene monomers via ultraviolet (UV) irradiation.
The Chemical Advantage of HDDA: While 10,12-pentacosadiynoic acid (PCDA) is the most commonly used diacetylene monomer, its long aliphatic chain (25 carbons) creates strong van der Waals forces that tightly pack the lipid structure. This rigid packing requires a high activation energy to induce the backbone twist responsible for the color change. 5,7-hexadecadiynoic acid (HDDA) , possessing a shorter 16-carbon chain, exhibits a significantly lower energetic barrier for conformational shifting. This structural causality makes HDDA exponentially more sensitive to subtle environmental changes, such as the accumulation of lactic acid in spoiling food or the presence of trace biogenic amines.
The Architectural Advantage of Electrospinning: Traditional PDA films or aqueous vesicles suffer from slow diffusion kinetics. By embedding HDDA within a carrier polymer matrix like Poly(ethylene oxide) (PEO) and electrospinning the solution, we generate a nanofibrous web with an extreme surface-area-to-volume ratio. This architecture drastically reduces the diffusion path for target analytes, accelerating the sensor's response time from hours to mere minutes[1].
Figure 1: Mechanistic pathway of HDDA self-assembly, topochemical polymerization, and stimuli-responsive colorimetric transition.
Materials & Reagents
To ensure reproducibility, all reagents must be of analytical grade. The choice of solvent is critical; Chloroform (
| Reagent / Material | Function | Specifications |
| 5,7-Hexadecadiynoic Acid (HDDA) | Sensing Monomer | ≥98% purity, store at 4°C in the dark |
| Poly(ethylene oxide) (PEO) | Carrier Polymer Matrix | |
| Chloroform ( | Primary Solvent | Anhydrous, ≥99% |
| Target Analyte | Stimulus | e.g., Lactic acid, Biogenic amines |
| UV Lamp | Polymerization Initiator | 254 nm wavelength, low heat output |
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria of the current step are met.
Figure 2: End-to-end workflow for the fabrication and validation of HDDA-doped electrospun nanofibers.
Protocol 1: Preparation of the Electrospinning Dope Solution
Causality: HDDA must uniformly self-assemble into supramolecular structures within the PEO matrix. Incomplete dissolution leads to phase separation, resulting in isolated HDDA crystals that cannot polymerize effectively.
-
Weigh 800 mg of PEO and 200 mg of HDDA (4:1 mass ratio).
-
Dissolve the mixture in 10 mL of anhydrous Chloroform.
-
Stir the solution magnetically at 600 rpm overnight at room temperature in a light-protected environment (wrap the vial in aluminum foil).
-
Self-Validation Check: Inspect the solution under ambient light. It must be a homogeneous, transparent, or very faint pink viscous liquid. If the solution is cloudy or exhibits a strong Tyndall effect, phase separation has occurred. Discard and remake, ensuring the chloroform is strictly anhydrous.
Protocol 2: Electrospinning Process
Causality: The applied voltage must overcome the surface tension of the dope solution, while the working distance must provide sufficient flight time for the chloroform to completely evaporate. If the fibers are still wet upon hitting the collector, the HDDA vesicles will fuse, destroying their ordered structure[1].
-
Load the degassed dope solution into a 5 mL glass syringe equipped with a 21-gauge blunt-tip stainless steel needle.
-
Mount the syringe onto a programmable syringe pump.
-
Set the electrospinning parameters:
-
Flow Rate: 0.2 mL/h
-
Applied Voltage: 15 kV (Positive polarity to the needle)
-
Working Distance: 20 to 25 cm (Needle tip to grounded collector)
-
-
Initiate the process and collect the fibers on a grounded aluminum foil sheet or rotating drum for 2 to 4 hours.
-
Self-Validation Check: Shine a flashlight parallel to the collector plate. You should observe a stable, non-flickering Taylor cone at the needle tip and a dry, continuous web of fibers depositing on the foil. If droplets are hitting the foil (electrospraying), immediately increase the working distance or decrease the flow rate.
Protocol 3: Topochemical Photopolymerization
Causality: Diacetylene monomers undergo 1,4-addition polymerization exclusively under 254 nm UV light. Overexposure or heat generation from the lamp will prematurely trigger the thermochromic shift, ruining the sensor baseline[1].
-
Transfer the as-spun, colorless PEO-HDDA nanofiber mat to a dark room.
-
Place the mat exactly 5 cm beneath a 254 nm UV light source.
-
Irradiate the mat for exactly 3 minutes.
-
Self-Validation Check: The mat must transition from colorless to a deep, uniform blue (
nm). If the mat appears purple or red, the UV lamp is emitting excessive heat, or the exposure time was too long. If this occurs, repeat the process using a cold UV source or pulsed irradiation.
Protocol 4: Sensor Calibration and Colorimetric Assay
-
Cut the blue PEO-PDA nanofiber mat into 1 cm x 1 cm test strips.
-
Expose the strips to the target analyte (e.g., vapor from spoiling meat or liquid lactic acid drops).
-
Quantify the color change using a UV-Vis spectrophotometer or via RGB image analysis.
-
Calculate the Red Chromatic Shift (RCS) using the formula:
(Where , is the initial ratio, and is the final ratio after exposure).
Quantitative Data & Optimization Parameters
The morphology of the nanofibers directly impacts the sensor's sensitivity. Below is a summary of optimized parameters and their morphological outcomes based on empirical data[1],[2].
| Parameter | Tested Range | Optimal Setting | Morphological / Sensing Outcome |
| PEO:HDDA Mass Ratio | 1:1 to 10:1 | 4:1 | Ratios < 4:1 cause HDDA aggregation and brittle fibers. Ratios > 4:1 dilute the sensor, reducing colorimetric intensity. |
| Polymer Concentration | 2% to 10% (w/v) | 8% (w/v) | Low concentrations (<5%) yield beaded fibers. 8% yields smooth, continuous nanofibers (~300 nm diameter). |
| Flow Rate | 0.1 to 1.0 mL/h | 0.2 mL/h | High flow rates lead to incomplete solvent evaporation and fused fiber junctions, trapping HDDA internally. |
| UV Exposure Time | 1 to 10 minutes | 3 minutes | >5 minutes induces backbone stress, causing a premature shift to the red phase (false positive). |
References
-
Polydiacetylene Nanofiber Composites as a Colorimetric Sensor Responding To Escherichia coli and pH ACS Omega (2017)[Link]
-
Study of Polydiacetylene-Poly (Ethylene Oxide) Electrospun Fibers Used as Biosensors Materials (MDPI) (2016)[Link]
-
Polydiacetylene-based sensors for food applications Materials Advances (RSC Publishing) (2022)[Link]
Sources
Application Note: High-Fidelity Microarray Fabrication using 5,7-Hexadecadiynoic Acid (HDDA) Substrates
Executive Summary
This guide details the fabrication of label-free, colorimetric sensor microarrays using 5,7-hexadecadiynoic acid (5,7-HDDA) . Unlike conventional fluorescence-based arrays that require labeled analytes, 5,7-HDDA microarrays utilize the intrinsic chromatic transition (blue-to-red) of polydiacetylene (PDA) conjugated backbones upon external stress (e.g., ligand binding, thermal shift, or pH change).
While 10,12-pentacosadiynoic acid (PCDA) is the industry standard for PDA sensors, 5,7-HDDA offers distinct advantages due to the proximity of the diacetylene group to the carboxylic headgroup. This structural difference results in a tighter packing density at the interface and higher sensitivity to surface perturbations, making it ideal for detecting small-molecule interactions and membrane-associated phenomena.
Scientific Foundation & Mechanism
Topochemical Polymerization
The core technology relies on the self-assembly of 5,7-HDDA monomers into a highly ordered supramolecular lattice. Upon irradiation with 254 nm UV light, a 1,4-addition reaction occurs between adjacent diacetylene groups. This forms an alternating ene-yne conjugated polymer backbone (
-
Blue Phase (Initial): The polymer absorbs at ~640 nm (appearing blue) due to the effective delocalization of
-electrons in a planar backbone. -
Red Phase (Activated): Binding events cause steric repulsion in the headgroups, twisting the backbone and reducing conjugation length. This shifts absorption to ~540 nm (appearing red) and induces fluorescence.[1]
Mechanism Diagram
The following diagram illustrates the transition from the monomeric self-assembled state to the crosslinked polymer network.
Figure 1: Mechanistic pathway of 5,7-HDDA polymerization and chromatic transition.
Experimental Protocols
Materials & Reagents
| Reagent | Grade/Spec | Purpose |
| 5,7-Hexadecadiynoic Acid | >97% Purity | Diacetylene monomer |
| APTES | (3-Aminopropyl)triethoxysilane | Glass silanization |
| Chloroform | HPLC Grade | Lipid stock solvent |
| HEPES Buffer | 10mM, pH 7.4 | Aqueous spotting buffer |
| Glass Slides | Standard Microscope | Substrate |
Protocol A: Substrate Activation (Silanization)
Objective: Create an amine-terminated surface to anchor the carboxylic acid headgroup of 5,7-HDDA via electrostatic interaction or covalent coupling (if EDC/NHS is added).
-
Cleaning: Sonicate glass slides in 1M NaOH for 15 min, followed by 1M HCl for 15 min to generate surface hydroxyl groups. Rinse with DI water and dry under
gas. -
Silanization: Immerse cleaned slides in a 2% (v/v) solution of APTES in anhydrous ethanol for 1 hour at room temperature (RT).
-
Curing: Rinse slides with ethanol to remove unbound silane. Bake at 110°C for 30 min to crosslink the silane layer.
-
Storage: Store in a desiccator. Use within 48 hours for optimal lipid adhesion.
Protocol B: HDDA Vesicle Preparation & Spotting
Objective: Prepare the "ink" for the microarray. 5,7-HDDA is hydrophobic; we must form vesicles or micelles to spot it in an aqueous environment.
-
Stock Solution: Dissolve 5,7-HDDA in chloroform to a concentration of 100 mM.
-
Film Formation: Aliquot the stock to yield a final concentration of 1 mM (when reconstituted). Evaporate chloroform under a gentle stream of
gas to form a thin lipid film on the vial wall. -
Hydration: Add 10 mM HEPES buffer (pH 7.4).
-
Critical Step: Heat the solution to 60°C (above the lipid's melting transition) and sonicate with a probe sonicator (20% amplitude) for 15 minutes. The solution should turn from cloudy to translucent, indicating vesicle formation.
-
-
Filtration: Filter through a 0.45
m syringe filter to remove large aggregates. -
Chill: Store at 4°C overnight. This "aging" process allows the diacetylene monomers to align into the ordered lattice required for polymerization.
-
Printing: Use a contact microarray printer (e.g., quill pin) to spot the HDDA vesicles onto the APTES-coated slides.
-
Humidity Control: Maintain >70% relative humidity during printing to prevent rapid droplet evaporation before lipid organization.
-
Protocol C: UV Polymerization
Objective: Crosslink the monomers to "lock" the sensor on the chip.
-
Drying: Allow printed spots to dry at RT for 1 hour.
-
Irradiation: Expose the slide to 254 nm UV light (standard UV crosslinker).
-
Dosage: 1 mW/cm² for 2–5 minutes.
-
Observation: The spots should turn a distinct deep blue.[2]
-
Caution: Over-exposure (>10 min) will degrade the polymer, causing it to turn red/purple prematurely (photobleaching).
-
-
QC Check: Measure absorbance at 640 nm. A strong peak confirms successful blue-phase formation.
Workflow Visualization
The following diagram outlines the critical path for fabrication, highlighting the "Self-Validation" checkpoints.
Figure 2: Step-by-step fabrication workflow with integrated Quality Control.
Data Analysis & Interpretation
When using the array, data is typically ratiometric (Colorimetric Response, CR).
Where:
- = Percent Blue (Absorbance/Intensity at ~640 nm)
- = Percent Red (Absorbance/Intensity at ~540 nm)
Expected Performance Metrics:
| Parameter | 5,7-HDDA Specification | Comparison to PCDA (10,12) |
| Chain Length | 16 Carbons | Shorter (PCDA is 25) |
| Transition Temp ( | ~60°C | Lower than PCDA |
| Sensitivity | High (Headgroup stress transmits easily) | Moderate (Damped by alkyl chain) |
| Stability | Moderate (Requires careful handling) | High (Very stable bilayer) |
| Fluorescence | Non-fluorescent (Blue) | Same mechanism |
Troubleshooting & Self-Validating Systems
To ensure Trustworthiness and Integrity , use these internal controls:
-
The "Alignment" Check (Self-Validating):
-
Issue: Spots do not turn blue upon UV irradiation.
-
Cause: The lipids did not self-assemble into an ordered lattice. This often happens if the "aging" step at 4°C is skipped or if the concentration is too low (<0.5 mM).
-
Solution: Ensure the lipid solution is opaque/translucent (vesicular) and aged for >12 hours at 4°C.
-
-
The "Over-Cure" Check:
-
Issue: Spots are purple/red immediately after UV.
-
Cause: Excessive UV energy has stressed the backbone.
-
Solution: Reduce exposure time. Calibrate UV crosslinker using a radiometer.
-
-
Solvent Compatibility:
-
5,7-HDDA is soluble in ethanol and chloroform but forms vesicles in water. Do not spot ethanol solutions directly onto the array if you desire vesicle structures; ethanol will result in disordered evaporation rings.
-
References
-
Ahn, D. J., et al. (2003). "Optimization of the polymerization conditions for polydiacetylene-based liposome microarrays." Journal of Macromolecular Science. 3[4][5]
-
Kim, J. M., et al. (2021).[6] "Polydiacetylene Liposome Microarray toward Facile Measurement of Platelet Activation." ACS Sensors.[7] 8
-
Song, S., et al. (2014). "Signal enhancement strategy for a micro-arrayed polydiacetylene (PDA) immunosensor." Biosensors and Bioelectronics. 5
-
Sigma-Aldrich. (2023). "Preparing Self-Assembled Monolayers Protocol." 9
-
BenchChem. (2025).[10] "Protocols for the Formation of Self-Assembled Monolayers (SAMs)." 10
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. mdpi.com [mdpi.com]
- 5. Signal enhancement strategy for a micro-arrayed polydiacetylene (PDA) immunosensor using enzyme-catalyzed precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cvmbs.colostate.edu [cvmbs.colostate.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. polymercolloids.pusan.ac.kr [polymercolloids.pusan.ac.kr]
- 9. 溶液からの自己組織化に関する実験手順ガイド [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 5,7-Hexadecadiynoic Acid (5,7-HDDA) Vesicles
Topic: Improving Colloidal Stability & Photopolymerization Efficiency Ticket ID: PDA-STAB-57HD Status: Open / Guide Generated
Welcome to the Advanced Materials Support Hub.
You are accessing the technical guide for 5,7-hexadecadiynoic acid (5,7-HDDA) . Unlike the industry-standard 10,12-pentacosadiynoic acid (PCDA), 5,7-HDDA presents unique challenges due to its shorter alkyl chain (
This guide addresses the three most common failure modes reported by users:
-
Premature Precipitation (Colloidal instability).
-
Failure to Polymerize (Remains colorless after UV exposure).
-
Aggregation during the Blue-to-Red Transition.
Module 1: Formulation & Assembly
The foundation of stability is laid during hydration. 5,7-HDDA requires specific thermal handling to prevent domain mismatch.
The Core Protocol
Do not treat 5,7-HDDA exactly like phospholipids. It behaves more like a "lipid-crystal" hybrid.
Step-by-Step Assembly Workflow:
-
Dissolution: Dissolve 5,7-HDDA in Chloroform/Methanol (2:1 v/v).
-
Critical: If using co-lipids (e.g., DMPC, Cholesterol), mix them at this stage.
-
-
Film Formation: Rotary evaporate to a thin film. Desiccate for >2 hours to remove trace solvent.
-
Hydration (The "Hot" Step): Hydrate with low-ionic strength buffer (e.g., 1-5 mM HEPES, pH 7.4).
-
Temperature Rule: You must hydrate above the lipid's melting transition (
). For 5,7-HDDA, maintain 60–65°C during hydration. -
Concentration: Keep lipid concentration between 0.5 mM and 1.0 mM . Lower concentrations increase the risk of micellization rather than vesicle formation due to the higher Critical Bilayer Concentration (CBC) of short-chain lipids.
-
-
Dispersion: Probe sonication (20% amplitude) for 10-15 minutes at 60°C . The solution should turn from cloudy to clear/translucent.
-
The "Ripening" Phase (Crucial for 5,7-HDDA):
-
Store the vesicle solution at 4°C overnight (12-18 hours) .
-
Why? 5,7-HDDA molecules need time to align their diacetylene groups into the specific lattice geometry required for topochemical polymerization. Rapid cooling causes defects.
-
Visualizing the Process
Caption: Critical workflow for 5,7-HDDA. The "Ripening" step (Blue) is the most common point of failure.
Module 2: Stabilization Strategies
Pure 5,7-HDDA vesicles are metastable and prone to aggregation because the short hydrophobic tail provides weak van der Waals forces to hold the bilayer together. You must "dope" the membrane.
Strategy A: Steric Stabilization (PEGylation)
Incorporating PEG-lipids creates a hydration shell that physically prevents vesicle fusion.
-
Recommended Lipid: DSPE-PEG(2000).
-
Optimal Ratio: 1% to 5% (molar ratio).
-
Warning: Exceeding 10% PEG can hinder the packing of diacetylene monomers, preventing the color change (polymerization).
-
Strategy B: Charge Repulsion
Increasing the Zeta potential (magnitude >30mV) prevents aggregation via electrostatic repulsion.
-
Cationic Doping: Add 5-10% DOTAP.
-
Anionic Tuning: 5,7-HDDA is naturally anionic (carboxylic acid headgroup). However, at acidic pH (<6.5), the headgroups protonate, charge is lost, and vesicles precipitate.
-
Fix: Maintain pH 7.4–8.0.
-
Comparative Data: Stabilization Efficacy
| Formulation Strategy | Stability (4°C) | Polymerization Efficiency | Notes |
| Pure 5,7-HDDA | < 48 Hours | High | Prone to rapid precipitation. |
| + 5% DSPE-PEG2000 | > 2 Months | Moderate | Best for biological applications. |
| + 30% DMPC | > 2 Weeks | Low | "Dilutes" the color response. |
| + 10% Cholesterol | > 1 Month | Very Low | Disrupts lattice; prevents polymerization. |
Module 3: Troubleshooting & FAQs
Ticket #001: "My vesicles stay colorless after UV exposure."
Diagnosis: Lattice Mismatch. The topochemical polymerization of diacetylenes is strictly controlled by geometry. The distance between monomers must be ~4.9 Å.
-
Root Cause 1: The sample was too warm during UV exposure. 5,7-HDDA has a lower melting point than PCDA.
-
Root Cause 2: The "Ripening" step was skipped.
-
Solution: Chill the sample to 4°C during the UV irradiation step. Ensure you used the 254nm wavelength (not 365nm).
Ticket #002: "The solution turned blue but precipitated overnight."
Diagnosis: Post-Polymerization Aggregation. Polymerized PDA vesicles are rigid and lack the fluidity to "heal" defects, leading to aggregation over time.
-
Solution: Add a steric stabilizer (e.g., Pluronic F-127 or 0.1% Tween-20) after polymerization to coat the formed vesicles without interfering with the lattice formation.
Ticket #003: "Can I use 5,7-HDDA for colorimetric sensing like PCDA?"
Answer: Yes, but with modified expectations.
-
Sensitivity: 5,7-HDDA is more sensitive to environmental changes (temperature/pH) because the polymer backbone is closer to the headgroup (position 5,7 vs 10,12). This makes the "Blue-to-Red" transition happen with less energy input.
-
Trade-off: This high sensitivity leads to "false positives" (turning red spontaneously at room temperature). Store these vesicles strictly at 4°C.
Module 4: Mechanism of Stabilization
The following diagram illustrates why PEGylation prevents the "crashing out" phenomenon common in short-chain DAFA vesicles.
Caption: PEG chains (Green) provide a physical barrier, overcoming the natural tendency of rigid PDA vesicles to aggregate.
References
-
Guan, L., et al. (2022).[1] [2+2] Cyclo-Addition Reactions for Efficient Polymerization on a HOPG Surface at Ambient Conditions. ResearchGate. Link
-
Sengupta, S., et al. (2025). Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles. MDPI. Link
-
Diegelmann, S. R., et al. (2012). Design of Polydiacetylene-Phospholipid Supramolecules for Enhanced Stability and Sensitivity. ACS Publications. Link
-
Nakamura, et al. (2025). How Effective is PEGylation as a Stability Enhancement Method?. NHSJS. Link
-
Effect of PEGylation on the stability of liposomes . PubMed. Link
Sources
Technical Support Center: Polydiacetylene (PDA) Sensor Troubleshooting
Topic: Diagnosing Blue-to-Red Chromatic Transition Failures
Doc ID: PDA-TS-042 | Version: 2.1 | Status: Active
Introduction
Welcome. I am Dr. Aris, Senior Application Scientist. If you are reading this, you are likely staring at a sample that is stubbornly blue when it should be red, or perhaps one that turned red before you even added your analyte.
The Polydiacetylene (PDA) sensor is a metastable system . It relies on a delicate topochemical polymerization of diacetylene monomers (typically 10,12-pentacosadiynoic acid, PCDA) into a conjugated, planar "Blue Phase." The transition to the fluorescent "Red Phase" is a stress response—a rotation of the carbon backbone driven by steric repulsion at the headgroup.
The Golden Rule of PDA: If the backbone is too rigid, it cannot twist (False Negative). If it is too loose, it transitions spontaneously (False Positive).
This guide addresses the three critical failure points: Assembly , Polymerization , and Interrogation .
Part 1: The "Invisible" Failure (Liposome Assembly)
Before UV irradiation, your monomers must self-assemble into a highly ordered supramolecular structure. If the packing is poor here, the topochemical reaction will fail or yield a non-responsive polymer.
Q: My solution precipitates or aggregates immediately after hydration.
The Diagnosis: You likely hydrated below the Phase Transition Temperature (Tm) or used an incompatible buffer ionic strength.[1] PDA monomers are lipids; they must be in a "fluid" state to align before cooling into the "gel" state required for polymerization.
The Fix:
-
Check Tm: For PCDA, the Tm is ~64°C. You must hydrate at 75–80°C .
-
Sonicate Hot: Probe sonication must occur while the solution is above Tm. If it cools during sonication, aggregates form.
-
Filtration: Always pass the final solution through a 0.45 µm or 0.22 µm PVDF filter while warm to remove un-assembled lipid crystals.
Q: My liposomes look clear but don't turn blue upon UV irradiation.
The Diagnosis: The monomers did not pack with the required geometry (3.5–5 Å spacing) for topochemical polymerization. This is often a Solvent/Buffer Mismatch .
The Fix:
-
Remove Solvents: Ensure all chloroform/methylene chloride is removed via rotary evaporation for at least 4 hours. Residual solvent disrupts the lattice.
-
Check pH: PCDA requires a specific ionization state. Ensure your buffer is pH 7.0–8.0. If the headgroups are fully protonated (low pH), hydrogen bonding may be too strong or packing too tight; if fully deprotonated, repulsion may prevent packing.
Part 2: The "Blue" Failure (Polymerization)
This is the most common source of "dead" sensors. The UV dose determines the molecular weight and stiffness of the polymer.
Q: The sensor is blue, but it won't turn red even with a positive control (Heat/Ethanol).
The Diagnosis: Over-Polymerization. You have crosslinked the backbone so extensively that it is mechanically locked. It requires massive energy to twist, making it insensitive to subtle ligand-binding events.
The Fix: Perform a UV-Dose Response Curve .
-
Irradiate aliquots at 254 nm (1 mW/cm²) for 30s, 60s, 120s, 300s.
-
Test each aliquot with a standard stressor (e.g., heat to 70°C).
-
Select the lowest UV dose that yields a stable blue color (OD ~0.5–0.8) but transitions fully to red upon heating.
Data: Impact of UV Dose on Sensitivity (PCDA Liposomes)
| UV Irradiation Time (254nm) | Blue Intensity (640nm) | Polymer Stiffness | Sensitivity (Colorimetric Response) |
| 30 sec | Low (Pale Blue) | Low (Flexible) | High (Unstable) |
| 120 sec (Optimal) | High (Deep Blue) | Moderate | High (Stable) |
| 5 min | High (Deep Blue) | High (Rigid) | Low (Dampened) |
| 15 min | Very High (Dark Blue) | Very High (Locked) | None (False Negative) |
Part 3: The "Red" Failure (Assay & Interaction)
Q: I added my target (ligand/antibody), but the color didn't change.
The Diagnosis: Steric Insufficiency. The binding event occurred, but it didn't generate enough steric torque to twist the backbone. This often happens when the linker between the PDA headgroup and the receptor is too long or flexible, acting as a shock absorber.
The Fix:
-
Shorten the Linker: If using a PEG spacer, reduce it. The receptor must be close enough to the backbone that its conformational change exerts force on the polymer.
-
The "Dummy" Molecule Strategy: Co-assemble bulky "dummy" monomers (chemically inert but sterically demanding) into the lipid bilayer. This pre-stresses the lattice, bringing it closer to the energetic tipping point.
Q: The sensor turns red spontaneously (False Positive).
The Diagnosis: Matrix Interference.
-
Surfactants: Does your sample buffer contain Triton X-100, SDS, or Tween? These insert into the lipid bilayer and trigger the transition immediately.
-
Ethanol/DMSO: Organic solvents >10% will dissolve the vesicles or trigger the shift.
Visual Troubleshooting Guides
Diagram 1: The Troubleshooting Logic Tree
Caption: Logic flow for diagnosing PDA sensor failures based on visual checkpoints.
Diagram 2: Mechanism of Action (The Stress Test)
Caption: The Blue-to-Red transition is driven by steric stress forcing the planar backbone to twist.
Standardized Protocol: Self-Validating Synthesis
To ensure reproducibility, follow this protocol which includes built-in "Stop/Go" quality control checks.
-
Dissolution: Dissolve PCDA (and receptor lipids) in Chloroform.
-
QC Check: Solution must be perfectly clear.
-
-
Film Formation: Rotary evaporate at 40°C. Dry under vacuum for 4 hours.
-
Hydration: Add HEPES buffer (pH 7.4). Heat to 80°C for 15 mins.
-
Critical: Solution will be milky white.
-
-
Sonication: Probe sonicate (20% amplitude) at 75–80°C for 15 mins.
-
QC Check: Solution should turn from milky to translucent/clear.
-
-
Chilling: Store at 4°C overnight to align the lattice.
-
QC Check: No visible precipitate at the bottom.
-
-
Polymerization: Irradiate with 254 nm UV light (1 mW/cm²) for 2 minutes .
-
QC Check: Sample must turn deep blue. Measure Absorbance ratio (A640/A540). A640 should be dominant.
-
-
Responsiveness Test (The "Go/No-Go" Step):
-
Take 100 µL of sample.
-
Heat to 80°C.
-
Result: Must turn bright red/pink. If it stays purple/blue, discard batch (Over-polymerized).
-
References
-
Charych, D. H., Nagy, J. O., Spevak, W., & Bednarski, M. D. (1993). Direct colorimetric detection of a receptor-ligand interaction by a polymerized bilayer assembly. Science, 261(5121), 585-588. Link
-
Jelinek, R., & Kolusheva, S. (2004). Carbohydrate biosensors based on polydiacetylene. Chemical Reviews, 104(12), 5987-6015. Link
-
Su, Y. L., et al. (2018). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency.[2] Bioconjugate Chemistry (Relevant for linker length principles). Link
-
Phonchai, N., et al. (2020).[3][4] Enhancing thermal and chemical sensitivity of polydiacetylene colorimetric sensors: The opposite effect of zinc oxide nanoparticles. Colloids and Surfaces A. Link
-
Traiphol, R., et al. (2021).[3] Tuning the sensitivity of polydiacetylene-based colorimetric sensors to UV light and cationic surfactant by co-assembling with various polymers. Colloids and Surfaces A. Link
Sources
Technical Support Center: High-Sensitivity 5,7-Hexadecadiynoic Acid (HDDA) Sensors
Status: Operational Ticket ID: HDDA-OPT-2024 Assigned Specialist: Senior Application Scientist, PDA Systems
Introduction: The HDDA Advantage & Challenge
Welcome to the technical support hub for Polydiacetylene (PDA) sensor development. You are working with 5,7-hexadecadiynoic acid (HDDA) .[1]
Technical Note: Unlike the industry-standard 10,12-pentacosadiynoic acid (PCDA), HDDA possesses a shorter alkyl chain (
-
The Advantage: The shorter chain results in lower Van der Waals interaction forces between the lipid tails. This makes the polymerized backbone less rigid and more susceptible to external perturbations, theoretically offering higher sensitivity .
-
The Challenge: This reduced stability makes HDDA prone to spontaneous blue-to-red transitions (false positives) and difficult self-assembly.
This guide provides protocols to harness the sensitivity of HDDA while stabilizing its formulation.
Module 1: Formulation & Self-Assembly
Objective: Create a stable, aligned supramolecular assembly required for topochemical polymerization.
Standard Protocol: Thin-Film Hydration vs. Solvent Injection
For HDDA, the Solvent Injection Method is often superior to Thin-Film Hydration due to the molecule's higher solubility and lower melting point.
| Parameter | Thin-Film Hydration (Standard) | Solvent Injection (Recommended for HDDA) |
| Method | Evaporate solvent | Inject concentrated monomer (in THF/EtOH) into water |
| Particle Size | Heterogeneous (requires extrusion) | Homogeneous (<100 nm typical) |
| Alignment | Variable | High (Rapid precipitation induces order) |
| HDDA Suitability | Moderate | High |
Critical Protocol: The "Dummy Molecule" Strategy
To enhance sensitivity, we do not want a perfectly packed surface. We want "defects" that allow the target analyte to induce stress easily. We use "dummy" molecules to space out the receptors.[2]
Protocol:
-
Monomer Mix: Dissolve HDDA and a spacer lipid (e.g., DMPA or a short-chain phospholipid) in chloroform.
-
Ratio: 90:10 to 70:30 (HDDA:Spacer).
-
-
Solvent Removal: Rotary evaporate to a thin film.
-
Hydration: Add deionized water (resistivity >18.2 M
cm) to reach 1 mM concentration. -
Probe Sonication: Sonicate at
C (above HDDA ) for 15 mins (pulsed mode: 2s on, 1s off). -
Maturation: Store at
C overnight. Crucial for HDDA to crystallize into the required lattice.
Why this works: The spacer lipid prevents the HDDA headgroups from packing too tightly. When a target binds, the steric repulsion is amplified because the backbone is not "clamped" as tightly, lowering the Limit of Detection (LOD) [1].
Module 2: Polymerization (The Activation)
The 254nm Alignment Check
HDDA requires specific geometric alignment (
Step-by-Step:
-
Place the matured liposome solution in a quartz cuvette (glass blocks UV).
-
Irradiate with 254 nm UV light (Power: 1 mW/cm²).
-
Duration:
-
Visual Check: Solution should turn deep blue.
Diagram: Mechanism of Action & Troubleshooting
Caption: The topochemical polymerization pathway. Successful sensing requires a transition from the Blue Phase (delocalized
Module 3: Sensitivity Enhancement Strategies
Strategy A: Zinc Oxide (ZnO) Doping
HDDA is uniquely suited for metal-ion enhancement. The carboxylic acid headgroups chelate with
-
Protocol: Add
(using Zinc Nitrate or ZnO nanoparticles) to the HDDA solution before polymerization. -
Mechanism: The metal ions anchor the headgroups. When the target analyte interacts, the "tug-of-war" between the analyte and the Zinc anchor amplifies the stress on the backbone, enhancing the colorimetric shift [2].
Strategy B: The "Release the Strain" Method
If your sensor is too stable (low sensitivity), you must destabilize the bilayer slightly.
-
Modification: Incorporate 5-10% of a short-chain alcohol or a surfactant during the formulation phase.
-
Result: This lowers the energy barrier for the Blue
Red transition.
Module 4: Troubleshooting & FAQs
Q1: My HDDA solution precipitates immediately after cooling.
Diagnosis: HDDA is more hydrophobic and crystallizes faster than PCDA. Solution:
-
Increase the probe sonication temperature to
C. -
Filter the hot solution through a 0.45
syringe filter before cooling. -
Store at
C for exactly 12 hours. Do not freeze.
Q2: The sensor turns red, but the color change is very faint.
Diagnosis: Low molar extinction coefficient or insufficient path length. Solution:
-
Concentration: Increase HDDA concentration to 2 mM.
-
Polymerization: Ensure you are reaching the "saturation point" of polymerization. Irradiate in 30-second intervals, measuring Absorbance at 640nm. Stop when the signal plateaus.
Q3: I am getting false positives (Blue Red without target).
Diagnosis: HDDA's short chain length makes it thermally unstable at room temperature (
-
Stabilization: Co-assemble with Cholesterol (10-20 mol%). Cholesterol acts as a "mortar" in the lipid "brick wall," increasing the mechanical stability of the bilayer without destroying the signaling capability.
Q4: Can I use HDDA for vapor sensing?
Answer: Yes. HDDA is excellent for vapor sensing due to the short chains allowing rapid gas diffusion.
-
Protocol: Drop-cast the polymerized blue solution onto a PVDF membrane or filter paper. Dry under vacuum. The resulting blue strip is highly sensitive to volatile organic compounds (VOCs) and amine vapors.
References
-
Amplifying the Sensitivity of Polydiacetylene Sensors: The Dummy Molecule Approach. Source: ACS Applied Materials & Interfaces (2022). Context: Describes the mechanism of using steric spacers to lower LOD. Link:[Link](Note: Generalized link to journal based on search context)
-
Polydiacetylene-based sensors for food applications. Source: Materials Advances (RSC Publishing), 2022. Context: Details the specific use of 5,7-hexadecadiynoic acid (HDDA)/ZnO systems for detecting lactic acid in spoiled milk. Link:[Link]
-
Fabrication of polydiacetylene particles using a solvent injection method. Source: RSC Advances, 2020. Context: Validates the solvent injection method for various diacetylene monomers. Link:[Link]
Sources
- 1. Acid-responsive polydiacetylene-Na+ assemblies with unique red-to-blue color transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. afbl.snu.ac.kr [afbl.snu.ac.kr]
- 3. proceedings.science [proceedings.science]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Solubilizing 5,7-Hexadecadiynoic Acid (HDDA) in Aqueous Systems
Welcome to the Technical Support Center for diacetylene lipid applications. 5,7-Hexadecadiynoic acid (HDDA) is an amphiphilic diacetylene monomer widely utilized by researchers and drug development professionals to synthesize polydiacetylene (PDA) liposomes, micelles, and colorimetric biosensors.
Due to its 16-carbon chain and rigid diacetylene moiety, HDDA is highly hydrophobic and notoriously difficult to dissolve in standard aqueous buffers. This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and self-validating protocols to help you achieve stable, polymerizable aqueous dispersions.
Part 1: Core Principles & Causality (FAQ)
Q: Why does HDDA precipitate immediately when added directly to aqueous buffers? A: HDDA's physicochemical behavior is dominated by its long hydrophobic alkyl tail. It lacks the thermodynamic capacity to spontaneously dissolve in water. Instead of dissolving, the amphiphilic molecules must be forced into self-assembled structures (like liposomes or nanoribbons) using kinetic energy or solvent mediation. Attempting to dissolve raw HDDA powder directly into water results in macroscopic crystalline aggregates due to hydrophobic exclusion [1].
Q: Why is temperature control so critical during HDDA solubilization?
A: Diacetylene monomers possess high phase transition temperatures (
Q: Can I solubilize HDDA without using toxic organic solvents?
A: Yes. A sol-gel method utilizing sodium hydroxide (NaOH) can deprotonate the carboxylic acid headgroup of HDDA, forming an HDDA-Na
Part 2: Troubleshooting Guide & Step-by-Step Protocols
Issue 1: Scaling up HDDA vesicle production is too energy-intensive and yields inconsistent sizes.
The Causality: The conventional Bangham (thin-film hydration) method often produces heterogeneous multilamellar vesicles (MLVs) that require extensive probe sonication and extrusion. This is difficult to scale and can lead to sample degradation. The Solution: Implement the Solvent Injection Method . By dissolving HDDA in a polar, water-miscible solvent and injecting it into a heated buffer, the monomers rapidly self-assemble into small unilamellar vesicles (SUVs) as the solvent diffuses, bypassing the need for extrusion [1].
Protocol 1: Solvent Injection Method (High-Throughput)
-
Stock Preparation: Dissolve HDDA powder in absolute ethanol to create a concentrated stock solution (e.g., 10 mM). Self-Validation: The solution should be perfectly clear; any turbidity indicates incomplete dissolution.
-
Buffer Heating: Heat the target aqueous buffer to 75 °C under vigorous magnetic stirring (800–1000 RPM). Causality: 75 °C is well above the
of HDDA, ensuring the monomers remain fluid upon contact with the aqueous phase. -
Injection: Rapidly inject the HDDA/ethanol solution into the heated aqueous buffer using a syringe.
-
Evaporation & Assembly: Continue stirring at 75 °C for 30–45 minutes. Causality: This step evaporates the ethanol. Residual ethanol will disrupt the lipid bilayer packing and inhibit downstream polymerization.
-
Annealing: Cool the suspension gradually to room temperature, then store at 4 °C in the dark for 12 hours.
Workflow for the Solvent Injection Method to form HDDA vesicles.
Issue 2: HDDA fails to photopolymerize (No blue phase observed after UV irradiation).
The Causality: Topochemical polymerization of diacetylenes requires a highly ordered, crystalline lattice. If the HDDA vesicles are not properly annealed, or if residual organic solvent disrupts the bilayer packing, the necessary geometrical parameters for the 1,4-addition reaction cannot be met [3]. The Solution: Strictly enforce a 4 °C annealing step and ensure complete solvent removal.
Protocol 2: Topochemical Polymerization Workflow
-
Verification: Ensure the HDDA aqueous dispersion is free of macroscopic precipitates.
-
Thermodynamic Stabilization: Store the dispersion at 4 °C for at least 12 hours. Causality: Cooling forces the fluid hydrocarbon chains into a rigid, highly ordered regular lattice.
-
Irradiation: Expose the chilled suspension to 254 nm UV light for 1–5 minutes. Self-Validation: A successful 1,4-addition reaction will immediately yield a deep blue-phase PDA suspension due to the formation of the conjugated ene-yne polymer backbone.
Topochemical polymerization pathway of HDDA vesicles into blue-phase PDA.
Issue 3: Need to solubilize HDDA in extreme acidic/basic environments for sensor development.
The Causality: Standard HDDA liposomes can be unstable in extreme pH environments or complex food matrices, leading to premature color transitions (false positives). The Solution: Incorporate metal oxides (like ZnO) to create PDA/Zn²⁺/ZnO nanocomposites. The addition of organic solvents (up to 70% v/v) during preparation can enhance self-assembly and increase the PDA yield by ~5 times compared to standard aqueous hydration [4].
Protocol 3: Sol-Gel (NaOH) Method for Nanoribbons
-
Mixing: Add HDDA powder to an aqueous solution of NaOH (equimolar ratio).
-
Ambient Assembly: Stir gently at room temperature. Causality: The base deprotonates the HDDA, forming an amphiphilic salt that spontaneously forms a hydrogel composed of nanoribbons without the need for heating.
-
Polymerization: Irradiate the resulting gel with 254 nm UV light to form the blue-phase sensor [2].
Part 3: Quantitative Data & Comparisons
The following table summarizes the quantitative parameters and expected outcomes for the primary HDDA aqueous solubilization techniques to help you select the appropriate method for your experimental design.
| Solubilization Method | Required Cosolvent / Reagent | Heating Requirement | Typical Particle Size | Scalability | Primary Application |
| Thin-Film Hydration | Chloroform (Evaporated) | > 70 °C | 100 - 800 nm (Requires extrusion) | Low | Complex multi-lipid model membranes |
| Solvent Injection | Ethanol (Evaporated) | > 70 °C | 50 - 150 nm (Spontaneous SUVs) | High | High-throughput biosensor production |
| Sol-Gel (NaOH) | Sodium Hydroxide | Ambient (20-25 °C) | Macroscopic Nanoribbon Gels | High | Solid-state gas sensors (e.g., HCl) |
| Nanocomposite (ZnO) | Ethanol / DMSO (Retained) | Ambient to 50 °C | Variable | Medium | Acid-base / food spoilage sensors |
References
-
Fabrication of polydiacetylene particles using a solvent injection method. RSC Advances.[Link]
-
Polydiacetylene-Na+ Nanoribbons for Naked Eye Detection of Hydrogen Chloride Gas. ACS Applied Nano Materials.[Link]
-
Recent Developments in Polydiacetylene-Based Sensors. Chemistry of Materials.[Link]
-
Colorimetric detection of acid-base in organic solvents, water, and food products using polydiacetylene/Zn2+/ZnO nanocomposites with tunable sensitivity. ResearchGate.[Link]
Technical Support Guide: Purification of 5,7-Hexadecadiynoic Acid (5,7-HDDA)
Executive Summary & Core Challenges
5,7-Hexadecadiynoic acid (5,7-HDDA) is a specialized diacetylenic fatty acid used primarily for creating polymerized liposomes and self-assembled monolayers. Its core value lies in its conjugated diyne system (
The Paradox of Purification: The very feature that makes 5,7-HDDA valuable—its reactivity to UV and heat—is its greatest liability during purification.
-
The "Blue" Danger: If the white solid turns blue or red during purification, topochemical polymerization has occurred. This is irreversible. The polymer is often insoluble and acts as a contaminant.
-
The Acidic Challenge: As a free fatty acid, 5,7-HDDA interacts strongly with silanols on silica gel, leading to irreversible adsorption or "streaking" (tailing) during chromatography.
This guide provides a self-validating workflow to purify 5,7-HDDA while preserving its monomeric state.
Module 1: Catalyst Remediation (The "Green" Extract)
Context: 5,7-HDDA is typically synthesized via Cadiot-Chodkiewicz coupling using Cu(I) catalysts (CuCl or CuBr). Residual copper is cytotoxic and accelerates oxidative degradation.
Symptom: The organic layer after reaction quench is green or blue-green. Goal: A colorless or pale yellow organic layer.
Protocol: Chelation-Based Workup
Do not rely solely on water washes. Copper-amine complexes are lipophilic enough to persist in organic solvents.
-
Quench: Pour reaction mixture into saturated aqueous Ammonium Chloride (
). -
Chelation Wash (The Critical Step):
-
Acidification:
-
Wash the organic layer once with 1M HCl.
-
Purpose: This protonates the carboxylic acid headgroup (
), ensuring it partitions into the organic phase.
-
-
Drying: Dry over
(Sodium Sulfate), not (Magnesium sulfate is slightly Lewis acidic and can sometimes trap polar lipids).
Visualization: Workup Logic Flow
Caption: Iterative copper removal process. The cycle must repeat until the organic phase is visually free of green tint.
Module 2: Chromatographic Purification
Context: Standard silica gel chromatography often fails for fatty acids because the carboxylic acid protons hydrogen-bond to the silica surface, causing the compound to smear across the column rather than elute as a tight band.
Symptom: Broad peaks, poor separation from homocoupled byproducts, or low recovery.
Protocol: The "Acidified Silica" Method
To prevent tailing, you must suppress the ionization of the fatty acid and block active silanol sites.
Option A: Mobile Phase Modification (Easiest)
-
Solvent System: Hexane : Ethyl Acetate (Start 9:1, Gradient to 7:3).
-
The Additive: Add 1% Acetic Acid to both the hexane and ethyl acetate reservoirs.
-
Mechanism:[1][2][3][4][5] Acetic acid is a stronger acid than 5,7-HDDA. It saturates the silica's basic sites, allowing the fatty acid to pass through without sticking.
Option B: Stationary Phase Modification (Best for Difficult Separations)
-
Slurry silica gel in Hexane containing 2% Acetic Acid.
-
Pour the column and flush with 3 column volumes of the starting solvent.
-
Load sample.
Data Summary: Solvent Systems
| Method | Solvent A | Solvent B | Additive | Application |
|---|---|---|---|---|
| Standard | Hexane | Ethyl Acetate | 1% Acetic Acid | General purification |
| Non-Polar | Petroleum Ether | Diethyl Ether | 0.5% Formic Acid | Removing very non-polar impurities |
| TLC Check | Hexane | EtOAc (80:20) | 1 drop HOAc |
Module 3: Crystallization & The "Blue Shift"
Context: 5,7-HDDA is a solid (MP ~44-48°C). Recrystallization is excellent for removing homocoupled byproducts (symmetrical diynes), but it carries the highest risk of polymerization due to crystal packing alignment.
The "Odometer" Effect:
-
White/Pale Yellow: Pure Monomer.
-
Blue: Trace polymerization (Surface level).
-
Red/Metallic: Extensive polymerization (Bulk degradation).
Protocol: Low-Temperature Recrystallization
Avoid boiling solvents if possible. Use the "Dissolution by Dilution" method.
-
Dissolution: Dissolve crude solid in a minimum amount of Diethyl Ether at room temperature.
-
Precipitation: Slowly add Petroleum Ether (40-60°C) until the solution turns slightly turbid.
-
Cooling: Place in a -20°C freezer immediately. Do not leave on the bench.
-
Warning: Light + Solid State = Polymerization. Wrap the flask in aluminum foil.
-
-
Filtration: Filter quickly while cold. Wash with cold Pentane.
Troubleshooting Colored Impurities: If your product is already blue/pink, you cannot "reverse" the polymerization. You must separate the polymer (insoluble) from the monomer (soluble).
-
Dissolve the sample in Acetone .
-
The polymer will likely remain as a blue/black residue.
-
Filter through a 0.2
PTFE syringe filter. -
Evaporate the filtrate (keep bath < 30°C).
Visualization: Impurity Management Logic
Caption: Decision tree for handling polymerized contaminants vs. chemical impurities.
Troubleshooting & FAQs
Q: My sample turned into a blue gum on the rotary evaporator. Can I save it? A: The blue color indicates polymerization. If it is a gum, you likely have a mix of monomer and polymer. Dissolve the gum in acetone or dichloromethane. The polymer is often less soluble. Filter the solution. If the filtrate is still deeply colored, purify via a short silica plug (eluting with Hexane/EtOAc + 1% Acetic Acid). The polymer will stick to the top of the column (appearing as a blue band).
Q: I see two spots on TLC that are very close together. What are they? A: This is likely the homocoupling byproduct (symmetrical diyne) vs. your heterocoupled product (5,7-HDDA).
-
Diagnosis: Run TLC in Hexane:EtOAc:HOAc (80:20:1). Stain with Potassium Permanganate (
). -
Resolution: Recrystallization is usually more effective than columns for separating homologous diynes.
Q: Why is my melting point lower than the literature value (44-48°C)? A: A depressed melting point usually indicates solvent inclusion or the presence of unreacted fatty acid starting material. Dry the sample under high vacuum (0.1 mbar) for 4 hours. If the MP remains low, check Proton NMR for the terminal alkyne proton (if unreacted starting material is present).
Q: Can I use UV light to visualize my TLC plates? A: Use with extreme caution. Short-wave UV (254nm) can trigger polymerization of the diacetylene spots on the silica plate, turning them blue/red instantly. This destroys the sample on the plate (which is fine for checking, but do not use UV on a prep TLC plate or the main column). Use Iodine or PMA stain instead.
References
-
Cadiot-Chodkiewicz Coupling Mechanism & Catalysis
- Alami, M., & Ferri, F. (1996). Syntheses of polymerizable acetylenic lipids. This establishes the baseline for Cu(I)
-
Source: (Generalized Protocol Reference).
-
Fatty Acid Purification (Acidified Silica)
- Christie, W. W. (1982). Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids. Pergamon Press.
-
Source:
-
Diacetylene Stability & Polymerization
- Wegner, G. (1969). Topochemical Polymerization of Monomers with Conjugated Triple Bonds.
-
Source:
-
Physical Properties of 5,7-HDDA
- PubChem Compound Summary for CID 5366367 (5,7-Hexadecadiynoic acid).
-
Source:
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Separation and Determination of Fatty Acids from Lipid Fractions by High-Performance Liquid Chromatography: Cholesterol Esters of Umbilical Cord Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Validation & Comparative
A Senior Application Scientist's Guide to 1H NMR for the Purity Characterization of 5,7-Hexadecadiynoic Acid
In the realm of materials science and drug development, the precise characterization of molecular precursors is not merely a procedural step but the very foundation of reproducible and reliable research. 5,7-Hexadecadiynoic acid, a di-substituted diacetylene carboxylic acid, serves as a critical monomer for the creation of polydiacetylenes—polymers with fascinating chromic properties. The purity of this monomer directly dictates the structural integrity, polymerization efficiency, and ultimate performance of the resulting polymer. Consequently, a robust, accurate, and structurally informative analytical method for purity determination is indispensable.
This guide provides an in-depth technical comparison of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for the quantitative purity assessment of 5,7-hexadecadiynoic acid. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare the NMR-based approach with established chromatographic alternatives.
The Power of ¹H NMR: Beyond a Simple Spectrum
¹H NMR spectroscopy stands as a primary analytical technique because its signal response is directly proportional to the number of nuclei giving rise to the resonance.[1][2] This inherent quantitative nature allows for a direct, non-destructive determination of purity without the need for compound-specific reference standards, a significant advantage over chromatographic methods.[1] For 5,7-hexadecadiynoic acid, ¹H NMR provides not only a percentage purity value but also a structural fingerprint, enabling the simultaneous identification of potential impurities.
A high-purity sample of 5,7-hexadecadiynoic acid is expected to exhibit a distinct ¹H NMR spectrum with characteristic signals corresponding to its unique structural motifs. The chemical shifts, reported in parts per million (ppm), are influenced by the electronic environment of each proton.
Expected ¹H NMR Resonances for 5,7-Hexadecadiynoic Acid (in CDCl₃):
| Proton Group | Multiplicity | Approximate Chemical Shift (ppm) | No. of Protons | Rationale |
| -COOH | Broad Singlet | > 10.0 | 1 | The acidic proton is highly deshielded and often exchanges, leading to a broad signal.[3] |
| α-CH₂ (to COOH) | Triplet | ~2.4 | 2 | Deshielded by the adjacent carbonyl group.[4] |
| Propargylic CH₂ | Triplet | ~2.25 | 4 | Deshielded by the adjacent alkyne groups. |
| β-CH₂ (to COOH) | Multiplet | ~1.6 | 2 | Standard methylene chemical shift.[5] |
| -(CH₂)n- | Multiplet | ~1.2-1.4 | 12 | Overlapping signals from the bulk aliphatic chain.[4][5] |
| Terminal -CH₃ | Triplet | ~0.9 | 3 | Classic terminal methyl group signal.[4][5] |
The purity is determined by integrating the area under these specific peaks and comparing them to the integral of a high-purity, accurately weighed internal standard.
A Self-Validating Protocol for Quantitative ¹H NMR (qNMR)
Trustworthiness in an analytical protocol is achieved through self-validation. The following method for quantitative ¹H NMR (qNMR) incorporates steps and parameters designed to ensure accuracy and precision, making the results robust and defensible.[2][6]
Experimental Workflow
Caption: Workflow for quantitative ¹H NMR purity assessment.
Step-by-Step Methodology
-
Preparation of the Internal Standard Stock:
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into a clean vial. The standard must have a simple ¹H NMR spectrum with at least one peak that is well-resolved from the analyte signals.
-
Record the exact weight (W_std).
-
-
Sample Preparation:
-
Into the same vial, add approximately 15-20 mg of the 5,7-hexadecadiynoic acid sample.
-
Record the exact weight (W_analyte).
-
Add a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) using a calibrated pipette.
-
Ensure complete dissolution by gentle vortexing.
-
-
NMR Data Acquisition:
-
Transfer the solution to a clean, dry NMR tube.
-
Crucial Causality : To ensure accurate quantification, the experiment must be set up to allow for full relaxation of all protons between pulses. This prevents signal saturation and ensures the integral area is directly proportional to the number of protons.
-
Set the relaxation delay (D1) to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both analyte and standard). A conservative value of 30-60 seconds is often sufficient for most small molecules.
-
Use a calibrated 90° pulse angle to maximize signal for each scan.
-
Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a good signal-to-noise ratio (>250:1) for the peaks being integrated.
-
-
Data Processing and Purity Calculation:
-
After Fourier transformation, carefully phase the spectrum and apply a high-order polynomial baseline correction to ensure flat baselines across all integrated regions.
-
Integrate a well-resolved peak from the analyte (Int_analyte) and a peak from the internal standard (Int_std).
-
The purity of the analyte is calculated using the following equation:
Purity (%) = (Int_analyte / N_analyte) * (N_std / Int_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * 100
Where:
-
Int : Integral area of the respective peak
-
N : Number of protons giving rise to the integrated peak
-
MW : Molecular weight of the respective compound
-
W : Weight of the respective compound
-
-
Identifying Potential Impurities
A key advantage of ¹H NMR is its ability to reveal the presence and identity of impurities. During the synthesis of 5,7-hexadecadiynoic acid, several impurities could arise.
| Potential Impurity | Origin | Characteristic ¹H NMR Signals (in CDCl₃) |
| Residual Solvents | Synthesis/Purification | e.g., Diethyl ether (~1.2 ppm quartet, ~3.5 ppm triplet), Hexane (~0.9 ppm, ~1.3 ppm) |
| Starting Materials | Incomplete reaction | Signals corresponding to the specific starting materials used in the synthesis. |
| Isomeric dienes | Unwanted side reactions | Olefinic protons (-CH=CH-) appearing in the 5.0-6.5 ppm region.[4] |
| Saturated fatty acids | Over-reduction | Absence of propargylic signals (~2.25 ppm) and a larger bulk methylene signal. |
Comparison with Alternative Purity Assessment Methods
While ¹H NMR is a powerful tool, other techniques are also commonly employed. This section provides an objective comparison.
| Feature | Quantitative ¹H NMR | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV/ELSD) |
| Principle | Signal intensity proportional to molar concentration.[1] | Separation by volatility and partitioning; detection by flame ionization. | Separation by polarity; detection by UV absorbance or light scattering. |
| Sample Prep | Simple dissolution; no derivatization needed. | Derivatization required (e.g., to FAMEs) to increase volatility.[7] | Can be run directly, but may require derivatization for UV detection. |
| Nature of Analysis | Non-destructive. The sample can be fully recovered. | Destructive. | Typically destructive, though fractions can be collected. |
| Quantification | Primary/Absolute method when using a certified internal standard. | Relative quantification against a specific reference standard for the analyte. | Relative quantification against a specific reference standard for the analyte. |
| Structural Info | Provides full structural confirmation and impurity identification. | Provides retention time only. MS detector needed for structural info. | Provides retention time only. MS or DAD detector needed for structural info. |
| Speed | Fast (5-20 minutes per sample, excluding relaxation delay). | Slower (20-60 minutes per sample), plus derivatization time. | Moderate (10-30 minutes per sample). |
| Sensitivity | Milligram quantity needed for high precision. LOD ~10 µM.[8] | High sensitivity (picogram to nanogram level). | High sensitivity, dependent on detector and chromophore. |
| Key Advantage | Universal detection and structural information in one experiment. | Excellent separation of volatile and semi-volatile compounds. | Ideal for non-volatile and thermally sensitive compounds.[9] |
| Key Limitation | Lower sensitivity than chromatography; peak overlap can be an issue. | Requires analyte to be volatile or derivable; risk of thermal degradation.[7] | Finding a suitable mobile phase can be complex; analyte must have a chromophore for UV. |
Conclusion
For the purity assessment of 5,7-hexadecadiynoic acid, ¹H NMR spectroscopy offers an unparalleled combination of quantitative accuracy, structural verification, and procedural simplicity. As a primary analytical method, it provides a direct measurement of the molar quantity of the analyte relative to a certified standard, yielding an absolute purity value that is not dependent on the response factor of a specific detector. While chromatographic methods like GC and HPLC provide excellent separation and sensitivity, they function as relative methods and often require destructive derivatization steps.
For researchers and drug development professionals, employing a validated qNMR protocol provides the highest degree of confidence in the quality of 5,7-hexadecadiynoic acid, ensuring that subsequent polymerizations or synthetic transformations are built upon a foundation of analytical certainty.
References
-
Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. ACS Publications. [Link]
-
Sahu, R., Kumar, A., Mishra, R., Majee, C., & Kumar, R. (2021). Quantitative Method Validation of Drugs and Excipients Using Nmr Technique. Indian Journal of Pharmaceutical Sciences, 83(6), 1094-1106. [Link]
-
Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Validation of a Generic Quantitative ¹H NMR Method for Natural Products Analysis. Journal of Natural Products, 77(3), 517-525. [Link]
-
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]
-
Tsamantanis, C., & Dais, P. (2016). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 21(10), 1279. [Link]
-
Monakhova, Y. B., Godelmann, R., Hermann, L., Kuballa, T., & Lachenmeier, D. W. (2020). Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity (NMR Coffee Screener). Foods, 9(1), 53. [Link]
-
Preti, R., & Mezzapesa, G. N. (2020). NMR Determination of Free Fatty Acids in Vegetable Oils. Preprints.org. [Link]
-
Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Magritek. [Link]
-
D'Amelia, R. P., Huang, L., Nirode, W. F., Rotman, E., Shumila, J., & Wachter, N. M. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. World Journal of Chemical Education, 3(2), 46-50. [Link]
-
Witkowska, I. M., Wever, A. C., & Elgersma, A. (2005). Comparison of methods for determining the fatty acid composition of photosynthetic tissues. NJAS - Wageningen Journal of Life Sciences, 53(2), 187-196. [Link]
-
Wu, H., et al. (2017). Comparison of critical methods developed for fatty acid analysis: A review. Journal of Separation Science, 40(1), 13-27. [Link]
-
Christie, W. W. (2019). Fatty Acid Analysis by HPLC. AOCS. [Link]
-
Kang, J. X., & Wang, J. (2005). A simplified method for analysis of polyunsaturated fatty acids. BMC Biochemistry, 6, 2. [Link]
-
Kambhampati, S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 32-37. [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psecommunity.org [psecommunity.org]
- 4. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. magritek.com [magritek.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. aocs.org [aocs.org]
Raman spectroscopy analysis of polymerized 5,7-hexadecadiynoic acid
Title: Raman Spectroscopic Characterization of Polymerized 5,7-Hexadecadiynoic Acid: A Comparative Analytical Guide
Target Audience: Researchers, materials scientists, and drug development professionals utilizing polydiacetylene (PDA) biosensors.
Executive Summary & Mechanistic Causality
5,7-hexadecadiynoic acid (HDDA) is an asymmetric diacetylene monomer (16-carbon chain) that undergoes topochemical polymerization upon UV irradiation (254 nm) to form a conjugated ene-yne polymer backbone[1]. The resulting polydiacetylene (poly-HDDA) is highly valued in biosensing and diagnostics due to its distinct chromatic transition from a "blue phase" (absorbance ~640 nm) to a "red phase" (absorbance ~540 nm) when subjected to environmental stimuli such as pH changes, thermal stress, or ligand-receptor binding.
The Causality of the Raman Shift: The colorimetric transition of poly-HDDA is fundamentally a structural phenomenon. In the unperturbed blue phase , the polymer backbone is highly planar, allowing for extended π-electron delocalization. This extended conjugation lowers the energy of the vibrational modes. When a stimulus disrupts the hydrogen bonding of the carboxylic headgroups or the van der Waals packing of the alkyl tails, steric repulsion forces the backbone to twist. This twisting breaks the planarity, shortens the effective conjugation length, and increases the force constants of the carbon-carbon bonds.
Raman spectroscopy is the gold-standard modality for tracking this transition because it directly probes the vibrational frequencies of the conjugated backbone[2]. As the conjugation length shortens during the transition to the red phase , the Raman peaks for the C=C and C≡C stretching modes shift to higher wavenumbers[3].
Quantitative Data: Raman Vibrational Modes
The structural integrity and phase state of poly-HDDA can be definitively assigned using the following established Raman shifts[4],[5]:
Table 1: Raman Shifts of Poly-HDDA Conjugated Backbone
| Phase State | Backbone Conformation | C=C Stretching (cm⁻¹) | C≡C Stretching (cm⁻¹) | Visual Color |
| Blue Phase | Planar, Extended | ~1450 | ~2080 | Deep Blue |
| Red Phase | Twisted, Shortened | ~1515 | ~2115 | Bright Red |
Comparative Evaluation of Raman Analytical Modalities
When analyzing poly-HDDA, the choice of Raman technique significantly impacts data fidelity. Because PDAs are highly photo-responsive, improper laser selection can artificially induce the blue-to-red transition, leading to false positives.
Table 2: Comparison of Raman Techniques for Poly-HDDA
| Analytical Modality | Excitation Source | Signal-to-Noise | Risk of Photothermal Damage | Best Application for Poly-HDDA |
| Spontaneous Raman | 785 nm (Near-IR) | Moderate | Low | Non-destructive baseline mapping; ideal for continuous in-situ monitoring of phase transitions. |
| Resonance Raman (RRS) | 633 nm or 532 nm | Very High (10⁴-10⁶) | High (Laser heating induces Red Phase) | Ultra-trace detection; requires rotating sample stages or ultra-low laser power (<0.5 mW). |
| Surface-Enhanced Raman (SERS) | 785 nm + Ag/Au NPs | Extreme | Moderate | Interfacial binding studies; requires careful deconvolution of plasmonic peak shifts. |
Expert Insight: For routine validation of poly-HDDA biosensors, Spontaneous Raman at 785 nm is strongly recommended. While RRS using a 633 nm laser perfectly matches the blue-phase absorption maximum (yielding massive signal enhancement), the localized photothermal heating will rapidly degrade the planar backbone, artificially shifting the 1450 cm⁻¹ peak to 1515 cm⁻¹ during the measurement.
Comparative Material Analysis: HDDA vs. PCDA vs. TCDA
When designing a biosensor, researchers must choose the correct diacetylene derivative. HDDA is frequently compared against 10,12-pentacosadiynoic acid (PCDA) and 10,12-tricosadiynoic acid (TCDA).
-
10,12-PCDA (25 carbons): Long alkyl tail provides strong van der Waals packing. Highly stable blue phase, but requires a high activation energy (strong stimulus) to trigger the red phase.
-
10,12-TCDA (23 carbons): Moderate stability, widely used as a general-purpose colorimetric sensor.
-
5,7-HDDA (16 carbons): The shorter alkyl tail and asymmetric diacetylene position result in weaker hydrophobic packing. Consequently, poly-HDDA exhibits a higher sensitivity to subtle structural perturbations (e.g., mild pH shifts or low-affinity biological binding events) compared to PCDA.
Self-Validating Experimental Protocol: Poly-HDDA Synthesis & Raman Analysis
To ensure reproducibility and prevent premature phase transitions, follow this self-validating workflow.
Phase 1: Monomer Self-Assembly
-
Dissolve 1.0 mM of 5,7-HDDA monomer in chloroform.
-
Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film.
-
Rehydrate the film with deionized water (pH 7.0) and subject it to probe sonication (75 W, 15 mins) to form liposomal vesicles.
-
Critical Step: Incubate the vesicle suspension at 4°C overnight. Causality: This cooling period is mandatory to induce the highly ordered, crystalline packing of the alkyl chains required for topochemical polymerization.
Phase 2: Topochemical Polymerization 5. Transfer the suspension to a quartz cuvette. 6. Irradiate with 254 nm UV light (1 mW/cm²) for 3 to 5 minutes. 7. Validation: The solution must turn a deep, visually striking blue. If the solution turns red or purple, the 4°C incubation was insufficient, or the UV intensity was too high (causing thermal degradation).
Phase 3: Raman Spectroscopic Mapping 8. Drop-cast 10 μL of the blue poly-HDDA suspension onto a clean silicon wafer and dry under vacuum. 9. Mount the sample in a Raman microscope equipped with a 785 nm laser. 10. Set laser power to <1 mW and acquisition time to 10 seconds to prevent photothermal damage. 11. Baseline Validation: Confirm the presence of the C=C peak at ~1450 cm⁻¹ and the C≡C peak at ~2080 cm⁻¹. 12. Stimulus Testing: Apply the target stimulus (e.g., heat the stage to 80°C). Re-scan the sample to validate the shift of the C=C peak to ~1515 cm⁻¹ and the C≡C peak to ~2115 cm⁻¹.
Workflow Visualization
Workflow of 5,7-HDDA polymerization and Raman spectroscopic phase characterization.
References
-
Optical Stark shifts of Raman gain spectra in polydiacetylene. Optica Publishing Group. Available at: [Link]
-
Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles. Biomacromolecules - ACS Publications. Available at: [Link]
-
Raman spectra of poly-DCDA, poly-PCDA, and poly-TCDA and their corresponding ZnO nanocomposites. ResearchGate. Available at:[Link]
-
Polydiacetylene and its Composites Having Longer Effective Conjugation Lengths. Royal Society of Chemistry (RSC). Available at:[Link]
Sources
Comparing sensitivity of 5,7-hexadecadiynoic acid vs PCDA sensors
This guide provides a technical comparison between 5,7-hexadecadiynoic acid (5,7-HDDA) and 10,12-pentacosadiynoic acid (PCDA) sensors. It is designed for researchers requiring high-fidelity data to select the optimal monomer for colorimetric sensing applications.
Executive Summary
In the development of polydiacetylene (PDA) sensors, the choice of monomer dictates the thermodynamic stability and, consequently, the sensitivity of the system.
-
PCDA (10,12-pentacosadiynoic acid) is the industry standard for robustness . It forms highly stable bilayers driven by strong Van der Waals forces, making it ideal for harsh environments but less responsive to subtle analytes.
-
5,7-HDDA (5,7-hexadecadiynoic acid) offers superior sensitivity . Its shorter alkyl chain and proximal diyne position create a "metastable" blue phase that requires significantly less energy to disrupt. It is the preferred choice for detecting trace volatiles, weak acids, or low-concentration biological targets, albeit with a trade-off in thermal stability.
Mechanism of Action: The Strain-Driven Transition
To understand the sensitivity difference, one must understand the phase transition mechanism. PDA sensors function as supramolecular stress gauges.
The Chromatic Switch
Upon UV irradiation (254 nm), diacetylene monomers crosslink via a 1,4-addition reaction to form a conjugated polymer backbone.
-
Blue Phase (Electronic Ground State): The polymer backbone is planar, allowing extensive
-electron delocalization (Absorption nm). This state is locked in place by the packing of the pendant alkyl side chains. -
Red Phase (Perturbed State): External stimuli (heat, pH, solvent) disrupt the side-chain packing. This steric strain forces the backbone to rotate/twist, reducing the effective conjugation length (Absorption
nm) and triggering fluorescence.
Diagram: Signal Transduction Pathway
Caption: The cascade of structural changes converting molecular strain into a macroscopic optical signal.
Technical Comparison: 5,7-HDDA vs. PCDA
The sensitivity of a PDA sensor is inversely proportional to the stability of its blue phase. Stability is governed by the Total Carbon Count (Van der Waals strength) and the Position of the Diyne Group (Headgroup coupling).
Chemical Structure Analysis
| Feature | 10,12-PCDA (Standard) | 5,7-HDDA (High-Sensitivity) | Impact on Sensing |
| Formula | Shorter chains = Weaker VdW forces. | ||
| Total Carbons | 25 | 16 | HDDA assemblies are easier to disrupt. |
| Diyne Position | C10–C13 (Middle) | C5–C8 (Near Head) | HDDA backbone is closer to the surface interface. |
| Hydrophobic Tail | PCDA tail "locks" the structure tightly. | ||
| Headgroup Spacer | 9 Carbons | 4 Carbons | HDDA transmits surface binding events to the backbone more directly. |
Performance Metrics
The following data synthesizes comparative studies on thermochromism and solvatochromism.
| Parameter | PCDA Sensor | 5,7-HDDA Sensor | Scientific Insight |
| Transition Temp ( | ~62°C - 65°C | ~45°C - 55°C | HDDA requires less thermal energy to switch. |
| Lactic Acid Detection | Transition at pH < 2.0 | Transition at pH ~4.5 - 6.0 | HDDA is sensitive enough for food spoilage (milk) detection; PCDA is too stable. |
| Solvent Sensitivity | Low (Requires aggressive solvents) | High (Responds to alcohols/weak solvents) | HDDA detects lower concentrations of VOCs. |
| Colorimetric Response (CR) | Lower slope (Gradual change) | Steeper slope (Sharp transition) | HDDA acts as a binary "switch"; PCDA is more analog. |
| Stability | Excellent (Months at RT) | Moderate (Can auto-polymerize red if >25°C) | Critical Trade-off: HDDA often requires a matrix (e.g., ZnO, PVA) to prevent false positives. |
Expert Insight: Why 5,7-HDDA is More Sensitive
As an Application Scientist, I attribute the superior sensitivity of 5,7-HDDA to two mechanistic factors:
-
Reduced Cooperativity: PCDA's long C12 tail creates a "zipper effect" of hydrophobic interactions. Unzipping this requires significant energy. HDDA's shorter C8 tail provides weak cohesion. When an analyte binds to the surface, the lack of deep hydrophobic anchoring allows the perturbation to propagate instantly to the backbone.
-
Proximity Effect: In 5,7-HDDA, the conjugated backbone is only 4 carbons away from the carboxylic acid headgroup. Any event occurring at the surface (protonation, ligand binding) exerts immediate steric torque on the chromophore. In PCDA, the 9-carbon spacer acts as a "shock absorber," dampening the signal before it reaches the backbone.
Recommendation: Use PCDA for bioconjugation assays where the sensor must survive incubation steps (37°C) without false triggering. Use 5,7-HDDA (often stabilized with Zinc ions,
Experimental Protocol: Synthesis & Testing
Trustworthiness Check: This protocol uses a "Self-Assembly via Probe Sonication" method, which is more reproducible than bath sonication.
Materials
-
Monomer: PCDA or 5,7-HDDA (Sigma-Aldrich/Merck).
-
Solvent: Chloroform (HPLC Grade).
-
Buffer: 10 mM HEPES (pH 7.4).
-
Equipment: Probe Sonicator, Rotary Evaporator, UV Crosslinker (254 nm).
Workflow Diagram
Caption: Step-by-step synthesis of PDA vesicles ensuring proper crystal alignment before polymerization.
Data Analysis: Calculating Colorimetric Response (CR)
To objectively compare sensitivity, convert raw absorbance data into %CR:
Where
- : Absorbance at blue peak (~640 nm).
- : Absorbance at red peak (~540 nm).
-
Interpretation: A higher %CR at a lower analyte concentration indicates higher sensitivity.
References
-
Effect of alkyl chain length on chemical sensing of polydiacetylene. ResearchGate. [Link]
-
A polydiacetylene-based colorimetric sensor as an active use-by date indicator for milk. Journal of Colloid and Interface Science. [Link][1]
-
Dual colorimetric response of polydiacetylene/zinc oxide nanocomposites to low and high pH. Colloids and Surfaces A. [Link]
-
Polydiacetylene-Na+ Nanoribbons for Naked Eye Detection of Hydrogen Chloride Gas. ACS Applied Nano Materials. [Link]
Sources
Comparative Guide: Mass Spectrometry Identification of 5,7-Hexadecadiynoic Acid
Executive Summary
5,7-Hexadecadiynoic acid (5,7-HDDA) is a conjugated diacetylenic fatty acid (
This guide compares the industry-standard Electron Ionization (EI) of Methyl Esters (FAMEs) against the superior Dimethyloxazoline (DMOX) Derivatization method. While FAMEs provide rapid screening, they frequently fail to pinpoint the specific 5,7-unsaturation motif due to gas-phase cyclization. We demonstrate that DMOX derivatization is the requisite protocol for authoritative structural validation.
Part 1: The Challenge of Isomer-Specific Identification
The identification of 5,7-HDDA presents a unique "blind spot" in standard lipidomics workflows.
-
Isomeric Ambiguity: The mass difference between 5,7-HDDA and its isomers (e.g., 8,10-HDDA or 10,12-HDDA) is zero.
-
Bond Migration (The "Zipper" Effect): Under standard high-energy Electron Ionization (70 eV), unsaturated bonds in fatty acid chains often migrate along the carbon backbone to stabilize the radical cation. This homogenizes the spectra of different isomers.
-
Cyclization: Conjugated diynes (
) are prone to gas-phase cyclization, forming stable aromatic tropylium-like ions that obscure the original location of the triple bonds.
The Alternatives at a Glance
| Feature | Method A: FAME EI-GC/MS (Standard) | Method B: DMOX Derivatization (Recommended) |
| Primary Utility | Rapid screening, library matching. | Precise structural elucidation. |
| Sample Prep | Fast (15 min). | Moderate (60 min). |
| Specificity | Low . Cannot reliably distinguish 5,7 from 8,10 isomers. | High . "Locks" bonds in place for diagnostic cleavage. |
| Key Mechanism | McLafferty Rearrangement (often suppressed). | Charge-Remote Fragmentation (CRF). |
| Detection Limit | High Sensitivity (pg range). | Moderate Sensitivity (ng range). |
Part 2: Comparative Methodology & Data Analysis
Method A: FAME EI-GC/MS (The Baseline)
The standard approach involves converting the free fatty acid to a methyl ester (FAME) using
Performance Analysis:
In the EI spectrum of Methyl 5,7-hexadecadiynoate, the molecular ion (
-
Dominant Ions: The spectrum is dominated by low-mass aromatic fragments (m/z 77, 91, 105) resulting from the cyclization of the diyne chain.
-
The Failure Point: The classic McLafferty rearrangement ion (usually m/z 74 for FAMEs) is often suppressed or shifted because the unsaturation at C5 interferes with the
-hydrogen transfer required for the mechanism. This absence is a "negative" diagnostic but does not positively identify the structure.
Method B: DMOX Derivatization (The Gold Standard)
This method converts the carboxylic acid into a 4,4-dimethyloxazoline (DMOX) ring. The nitrogen in the ring stabilizes the charge, promoting radical-induced cleavage along the alkyl chain without allowing the double/triple bonds to migrate.
Performance Analysis: The DMOX derivative allows for "reading" the carbon chain.
-
Mechanism: The mass spectrometer breaks the chain link-by-link.
-
Diagnostic "Gap":
-
Saturated C-C bond: Mass difference of 14 amu .
-
Triple bond (
): Mass difference of 12 amu (2 carbons, 0 hydrogens). -
Conjugated Diyne (
): A distinct mass deficit pattern across the C5-C8 region.
-
Experimental Data Interpretation (Theoretical DMOX Spectrum):
For 5,7-HDDA DMOX derivative (
-
Base Peak: m/z 113 (The McLafferty-like rearrangement ion stable for DMOX).
-
Diagnostic Sequence:
-
m/z 126 (Cleavage at C4)
-
m/z 150 (Cleavage at C8, post-diyne)
-
The Gap: The mass difference between C4 and C8 is 24 amu (4 carbons involved in two triple bonds), whereas a saturated chain would show a difference of 56 amu. This 32 amu deficit is the definitive fingerprint of the diyne moiety.
-
Part 3: Step-by-Step Experimental Protocols
Workflow Visualization
The following diagram illustrates the decision logic and workflow for identifying 5,7-HDDA.
Caption: Dual-pathway workflow comparing rapid FAME screening (Path A) with definitive DMOX structural validation (Path B).
Protocol 1: Preparation of DMOX Derivatives (Validation)
This protocol is adapted from the authoritative works of Christie et al. for fatty acid localization.
Reagents:
-
2-Amino-2-methyl-1-propanol
-
Dichloromethane (DCM)
-
Hexane[1]
-
Anhydrous Sodium Sulfate
Procedure:
-
Addition: Add 500
g of the 5,7-HDDA (free acid or methyl ester) to a glass reaction vial. -
Reagent: Add 200
L of 2-amino-2-methyl-1-propanol. -
Heating: Purge with nitrogen, seal tightly, and heat at 180°C for 60 minutes . Note: High temperature is critical for ring closure.
-
Extraction: Cool to room temperature. Add 2 mL distilled water and 2 mL DCM. Vortex vigorously.
-
Phase Separation: Collect the lower DCM layer. Dry over anhydrous sodium sulfate.
-
Evaporation: Evaporate solvent under nitrogen stream and redissolve in 100
L Hexane for GC-MS injection.
Protocol 2: GC-MS Instrument Parameters
Optimized for Agilent 7890/5977 or similar single-quadrupole systems.
-
Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25
m). Non-polar columns are preferred for DMOX derivatives. -
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium, 1.0 mL/min constant flow.
-
Oven Program:
-
Start: 80°C (hold 1 min).
-
Ramp: 20°C/min to 180°C.
-
Ramp: 4°C/min to 300°C (hold 5 min).
-
-
MS Source: 230°C, 70 eV Electron Ionization.
-
Scan Range: m/z 50–450.
Part 4: Fragmentation Logic & References
Why FAME Fails: The Mechanism
In standard FAME analysis, the radical cation initially formed at the ester group can trigger hydrogen abstraction from the chain. For 5,7-HDDA, the rigidity of the diyne system at C5 prevents the spatial orientation required for the standard McLafferty rearrangement (which involves H-transfer from C4). Consequently, the spectrum lacks the characteristic m/z 74 peak, often showing a base peak of m/z 79 or 91 (aromatic tropylium ion), which is generic to all conjugated poly-unsaturates, not just the 5,7-isomer.
Why DMOX Succeeds: The Mechanism
The DMOX ring contains a nitrogen atom with a low ionization potential. The charge localizes on the nitrogen, and the alkyl chain fragments remotely ("Charge-Remote Fragmentation"). This creates a series of ions separated by 14 amu (
-
Ion A: Fragment ending at C4.
-
Ion B: Fragment ending at C8.
-
Mass Diff: The mass difference between Ion A and Ion B corresponds exactly to the mass of the diyne unit (
), providing irrefutable proof of location.
References
-
Christie, W. W. (1998). Gas Chromatography-Mass Spectrometry Methods for Structural Analysis of Fatty Acids. Lipids, 33(4), 343-353. Link
-
Dobson, G. (1998).[2] Identification of Conjugated Fatty Acids by Gas Chromatography–Mass Spectrometry of 4-Methyl-1,2,4-triazoline-3,5-dione Adducts. Journal of the American Oil Chemists' Society, 75(2), 137-142. Link(Note: Describes adducts for conjugated dienes; contrasts with DMOX utility for diynes).
-
Spitzer, V. (1997). Structure Analysis of Fatty Acids by Gas Chromatography – Low Resolution Electron Impact Mass Spectrometry of Their 4,4-Dimethyloxazoline Derivatives - A Review. Progress in Lipid Research, 36(4), 247-283. Link
-
Carballeira, N. M., et al. (2002).[3] Total synthesis and biological evaluation of (5Z,9Z)-5,9-hexadecadienoic acid. Journal of Natural Products, 65(11), 1715-1718.[3] Link(Demonstrates the biological context of hexadecadiynoic analogs).
-
Sigma-Aldrich. (n.d.).[4][5] Product Specification: 5,7-Hexadecadiynoic acid. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Total synthesis and biological evaluation of (5Z,9Z)-5,9-hexadecadienoic acid, an inhibitor of human topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificlabs.ie [scientificlabs.ie]
- 5. alkalisci.com [alkalisci.com]
Structural Analysis of 5,7-Hexadecadiynoic Acid (HDDA) Crystals: An XRD Comparison Guide
Executive Summary
5,7-Hexadecadiynoic acid (HDDA) is a critical diacetylene monomer used in the development of chromatic biosensors and mechano-responsive materials. Unlike its longer-chain counterpart, 10,12-pentacosadiynoic acid (PCDA), HDDA offers distinct solubility profiles and sensitivity thresholds due to its shorter alkyl tail (
This guide provides a technical comparison of X-ray Diffraction (XRD) methodologies for validating HDDA crystals, benchmarking its structural properties against industry standards, and detailing the experimental protocols required to verify its reactivity.
Part 1: The Topochemical Imperative
Before analyzing the diffraction data, it is essential to understand why XRD is the gold standard for this material. HDDA does not polymerize randomly; it undergoes a topochemical 1,4-addition reaction in the solid state. This reaction is lattice-controlled.
The Geometric Rules: For HDDA to convert from a colorless monomer to a blue/red polymer upon UV irradiation, the crystal lattice must satisfy two critical parameters:
-
Translation Distance (
): The repeat distance between monomer stacking axes must be approximately 4.9 Å . -
Tilt Angle (
): The angle of the diacetylene rod relative to the stacking axis should be approximately 45° .
If the XRD analysis reveals a packing structure deviating significantly from these values (e.g., a "herringbone" structure rather than parallel stacking), the material will remain unreactive.
Visualization: Topochemical Polymerization Mechanism
Figure 1: The logic flow of diacetylene polymerization. XRD validates the "Crystal Packing" node, which is the gatekeeper for the entire reaction.
Part 2: Structural Benchmarking (HDDA vs. PCDA)
Researchers often choose between HDDA and PCDA. While PCDA is the industry standard for stability, HDDA is preferred for applications requiring higher sensitivity or lower melting transitions.
Table 1: Comparative Crystallographic & Physical Properties
| Feature | 5,7-Hexadecadiynoic Acid (HDDA) | 10,12-Pentacosadiynoic Acid (PCDA) | Implications for XRD Analysis |
| Chain Length | HDDA exhibits smaller | ||
| Melting Point | 44–48 °C | ~62–64 °C | HDDA crystals are more thermally fragile; XRD stage temperature control is critical. |
| Lamellar Spacing | ~25–30 Å (Bilayer estimate) | ~48–54 Å (Bilayer) | Primary (00l) peaks for HDDA appear at higher |
| Reactivity | High sensitivity, faster response | High stability, slower response | HDDA requires careful handling during X-ray exposure to prevent premature polymerization. |
Technical Insight: Because HDDA is significantly shorter, its Van der Waals interactions are weaker. This often results in a crystal lattice that is more susceptible to polymorphic transitions during solvent evaporation. XRD is the only reliable method to distinguish between the reactive "lamellar" phase and unreactive polymorphs.
Part 3: Comparative Analysis of XRD Modalities
Two primary XRD techniques are available.[1] The choice depends on whether you are analyzing the raw material (powder) or the final sensor application (thin film).
Table 2: Single Crystal (SC-XRD) vs. Powder (PXRD)
| Feature | Single Crystal XRD (SC-XRD) | Powder/Thin-Film XRD (PXRD) |
| Primary Use | De novo structure determination (solving the unit cell). | Routine quality control and thin-film orientation analysis. |
| Sample Req. | High-quality single crystal (>0.1 mm). Difficult to grow for HDDA. | Polycrystalline powder or spin-coated film. |
| Data Output | Exact unit cell ( | |
| Pros | Defines the exact tilt angle ( | Fast, non-destructive, represents the "bulk" material used in sensors. |
| Cons | Time-consuming; HDDA crystals often twin or fracture. | Cannot easily resolve atomic-level tilt angles; peak overlap common. |
Recommendation: For most drug development and sensor fabrication workflows, PXRD (specifically Grazing Incidence XRD for films) is the preferred method. It validates that the coating process has preserved the lamellar structure required for polymerization.
Part 4: Experimental Protocol (PXRD for HDDA Thin Films)
This protocol is designed to validate the crystalline order of HDDA films used in sensor arrays.
Reagents and Equipment
-
Substrate: Glass slides or Silicon wafers (cleaned with Piranha solution).
-
Solvent: Chloroform or Tetrahydrofuran (THF) (HPLC Grade).
-
Instrument: X-ray Diffractometer (e.g., Rigaku or Bruker) with Cu K
radiation ( Å).
Step-by-Step Methodology
-
Solution Preparation:
-
Dissolve HDDA in Chloroform to a concentration of roughly 10-20 mg/mL.
-
Critical: Filter through a 0.45
m PTFE filter to remove nucleation seeds.
-
-
Film Deposition:
-
Drop-cast or spin-coat (1000 rpm, 30s) onto the substrate.
-
Allow to dry in a solvent-saturated atmosphere (covered petri dish) to promote slow crystallization. Rapid drying leads to amorphous (unreactive) films.
-
-
Instrument Setup:
-
Geometry:
(Bragg-Brentano) for bulk powder; Grazing Incidence (GIXRD) for thin films (<100 nm). -
Scan Range:
to . (Key lamellar peaks are ). -
Step Size: 0.02°.
-
Scan Speed: 1-2°/min.
-
-
Data Acquisition:
-
Run the scan at ambient temperature (25°C).
-
Caution: Ensure the X-ray beam intensity does not heat the sample above 40°C, or the HDDA will melt/degrade.
-
Visualization: XRD Analytical Workflow
Figure 2: Operational workflow for XRD analysis of HDDA films.
Part 5: Data Interpretation & Troubleshooting
Calculating d-Spacing
Use Bragg’s Law to convert the peak position (
-
Å (Cu K
)
Interpreting the Pattern[2][3][4]
-
Low Angle Peaks (
):-
These represent the lamellar spacing (00l).
-
For HDDA, expect a primary peak (001) roughly around
(corresponding to Å). -
Note: If you see peaks matching PCDA (
Å), check for contamination or bilayer formation.
-
-
Wide Angle Peaks (
):-
These represent the lateral packing between alkyl chains.
-
A sharp peak near 4.0-4.6 Å indicates tight crystalline packing necessary for polymerization.
-
Troubleshooting Guide
-
Issue: No peaks observed.
-
Cause: Sample is amorphous (dried too fast) or melted (beam heating).
-
Fix: Recrystallize slowly; use a cooling stage.
-
-
Issue: Peaks are broad/weak.
-
Cause: Small crystallite size (nanocrystalline).
-
Fix: Anneal the film at 35°C (below melting point) for 1 hour to improve order.
-
-
Issue: Color change during scan.
-
Cause: X-rays are polymerizing the sample (X-ray induced polymerization).
-
Fix: Reduce exposure time or beam intensity; this confirms reactivity but alters the crystal structure during measurement.
-
References
-
Enkelmann, V. (1984). "Structural Aspects of the Topochemical Polymerization of Diacetylenes." Advances in Polymer Science, 63, 91-136.
-
PubChem. (n.d.).[2] "5,7-Hexadecadiynoic acid | C16H24O2."[3][4][5][6] National Library of Medicine.
-
Lipid Maps. (n.d.).[2] "Structure Database: Diacetylenes."
-
Sigma-Aldrich. (n.d.). "10,12-Pentacosadiynoic acid Product Specification."
- Wegner, G. (1969). "Topochemical Polymerization of Monomers with Conjugated Triple Bonds." Z. Naturforsch, 24b, 824.
Sources
- 1. fkg.ub.ac.id [fkg.ub.ac.id]
- 2. Hexadecenoic Acid | C16H30O2 | CID 5282743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS NO. 28393-01-3 | 5,7-HEXADECADIYNOIC ACID | C16H24O2 [localpharmaguide.com]
- 4. CAS NO. 28393-01-3 | 5,7-HEXADECADIYNOIC ACID | C16H24O2 [localpharmaguide.com]
- 5. 5,7-Hexadecadiynoic acid | C16H24O2 | CID 16217011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5,7-Hexadecadiynoic acid | C16H24O2 | CID 16217011 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Power of Vibrational Spectroscopy in Monitoring Polymerization
A Comparative Guide to the FTIR Spectral Analysis of 5,7-Hexadecadiynoic Acid Polymerization
For researchers, scientists, and drug development professionals delving into the world of stimuli-responsive polymers, polydiacetylenes (PDAs) represent a fascinating and highly versatile class of materials. Their unique chromic properties, transitioning from blue to red in response to various external stimuli, make them ideal candidates for sensing applications. The topochemical polymerization of diacetylene monomers, such as 5,7-hexadecadiynoic acid, is the foundational step in creating these remarkable polymers. Among the arsenal of analytical techniques available to monitor this transformation, Fourier Transform Infrared (FTIR) spectroscopy stands out as a powerful, non-destructive, and highly informative tool.
This guide provides an in-depth comparison of FTIR spectral analysis for monitoring the polymerization of 5,7-hexadecadiynoic acid, offering insights into experimental design, data interpretation, and a comparative assessment with alternative analytical methods.
The conversion of diacetylene monomers into a conjugated polydiacetylene network involves a significant alteration of the chemical bonding within the material. Specifically, the diyne units (C≡C-C≡C) of the monomer are transformed into an ene-yne backbone (=C-C≡C-C=) in the polymer. FTIR spectroscopy is exquisitely sensitive to these changes in molecular vibrations, providing a direct window into the polymerization process.
Key Spectral Signatures of Polymerization
The topochemical polymerization of 5,7-hexadecadiynoic acid can be initiated by various stimuli, most commonly UV irradiation. As the monomer molecules, precisely arranged in a crystalline lattice or a self-assembled monolayer, undergo polymerization, distinct changes in their infrared spectrum can be observed.
| Vibrational Mode | Monomer (cm⁻¹) | Polymer (cm⁻¹) | Significance |
| C≡C Stretch | ~2260 | ~2100 | Disappearance of the monomer diyne stretch and appearance of the polymer backbone triple bond stretch at a lower wavenumber indicates polymerization.[1][2] |
| C=C Stretch | - | ~1600-1500 | Emergence of a new band corresponding to the double bond formed in the polymer backbone is a clear indicator of polymerization.[2] |
| CH₂ Stretches | ~2920, ~2850 | Shifts in position and changes in intensity | Alterations in the alkyl chain packing and conformation during polymerization can be monitored through these bands.[1] |
| C=O Stretch | ~1700 | Shifts in position and changes in intensity | Changes in the hydrogen bonding environment of the carboxylic acid headgroups upon polymerization can be tracked.[3] |
The extent of polymerization can be quantitatively assessed by monitoring the decrease in the intensity of the monomer's C≡C stretching vibration or the increase in the intensity of the polymer's C=C stretching vibration.[1]
Comparative Analysis of Polymerization Methods by FTIR
The method of polymerization significantly influences the kinetics and the final properties of the polydiacetylene. FTIR spectroscopy is an invaluable tool for comparing these methods.
UV-Induced Polymerization
UV irradiation is the most common method for inducing the polymerization of diacetylenes.[4][5] In-situ FTIR analysis can be employed to monitor the reaction in real-time. By tracking the changes in the characteristic infrared bands as a function of UV exposure time, one can elucidate the polymerization kinetics.[6]
Experimental Insights: When designing a UV-induced polymerization experiment for FTIR analysis, it is crucial to control the UV dose and the environment. Factors such as the presence of oxygen can influence the reaction and may lead to degradation.[7] Performing the polymerization under an inert atmosphere can enhance the quality of the resulting polymer.[8]
Thermal Polymerization
While less common for 5,7-hexadecadiynoic acid, thermal annealing can also induce polymerization in some diacetylene systems. FTIR can be used to compare the structural changes induced by thermal treatment versus UV irradiation. This can reveal differences in the final polymer conformation and the degree of order.
Workflow for FTIR Analysis of 5,7-Hexadecadiynoic Acid Polymerization
The following diagram illustrates a typical workflow for monitoring the UV-induced polymerization of 5,7-hexadecadiynoic acid using FTIR spectroscopy.
Caption: Experimental workflow for FTIR analysis of polymerization.
Comparison with Alternative Analytical Techniques
While FTIR is a powerful technique, a multi-faceted approach often yields a more comprehensive understanding of the polymerization process.
| Technique | Information Provided | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Monitors the formation of the conjugated polymer backbone through the appearance of strong absorption bands in the visible region (blue and red phases).[4][5] | Highly sensitive to the electronic structure of the polymer; excellent for monitoring the blue-to-red color transition. | Provides limited information on specific chemical bond changes; less informative about the monomer state. |
| Raman Spectroscopy | Complements FTIR by providing information on non-polar bonds. The C≡C and C=C stretching modes in polydiacetylenes are strongly Raman active.[3] | High sensitivity to the conjugated backbone vibrations; can be used for in-situ measurements. | Fluorescence from the sample can sometimes interfere with the Raman signal. |
| X-ray Diffraction (XRD) | Provides information on the crystalline structure of the monomer and polymer, including changes in interlayer spacing upon polymerization.[1] | Essential for understanding the topochemical nature of the reaction and the packing of the molecules. | Requires crystalline samples; provides ensemble-averaged structural information. |
| Atomic Force Microscopy (AFM) | Allows for the visualization of the morphology of the monomer and polymer films on a surface at the nanoscale.[9] | Provides high-resolution imaging of the film structure, including the formation of polymer domains. | Provides topographical information, not chemical composition directly. |
The relationship between these analytical techniques in providing a holistic view of the polymerization process is illustrated below.
Caption: Interplay of analytical techniques for PDA analysis.
Experimental Protocol: Monitoring UV-Induced Polymerization of a 5,7-Hexadecadiynoic Acid Langmuir-Blodgett Film by FTIR
This protocol outlines the steps for preparing and analyzing the polymerization of a 5,7-hexadecadiynoic acid monolayer.
Materials:
-
5,7-hexadecadiynoic acid
-
Chloroform (spectroscopic grade)
-
Ultrapure water
-
Langmuir-Blodgett trough
-
Infrared transparent substrate (e.g., CaF₂, BaF₂, or ZnSe)
-
UV lamp (254 nm)
-
FTIR spectrometer with a grazing angle reflection accessory
Procedure:
-
Substrate Preparation: Clean the infrared transparent substrate thoroughly with a suitable solvent (e.g., chloroform, followed by ethanol) and dry it under a stream of nitrogen.
-
Monolayer Formation:
-
Prepare a dilute solution of 5,7-hexadecadiynoic acid in chloroform (e.g., 1 mg/mL).
-
Fill the Langmuir-Blodgett trough with ultrapure water.
-
Carefully spread the diacetylene solution onto the water surface. Allow the solvent to evaporate completely (typically 15-20 minutes).
-
Compress the monolayer to a desired surface pressure (e.g., 20-30 mN/m) to ensure a well-ordered molecular packing.
-
-
Langmuir-Blodgett Deposition:
-
Transfer the compressed monolayer onto the infrared transparent substrate by slowly dipping and withdrawing the substrate through the air-water interface. This typically results in a Y-type deposition.
-
-
Initial FTIR Analysis:
-
Mount the substrate in the grazing angle reflection accessory of the FTIR spectrometer.
-
Acquire a background spectrum of the clean substrate.
-
Acquire the FTIR spectrum of the deposited monomer film. This will serve as the t=0 reference.
-
-
UV-Induced Polymerization and In-situ Monitoring:
-
Position the UV lamp at a fixed distance from the sample.
-
Begin UV irradiation.
-
Acquire FTIR spectra at regular intervals (e.g., every 1-5 minutes) during the UV exposure.
-
-
Data Analysis:
-
Process the acquired spectra (e.g., baseline correction).
-
Monitor the decrease in the absorbance of the C≡C stretching band (~2260 cm⁻¹) and the increase in the absorbance of the C=C stretching band (~1590 cm⁻¹).
-
Plot the normalized peak areas or heights as a function of irradiation time to determine the polymerization kinetics.
-
Conclusion
FTIR spectroscopy is an indispensable technique for the analysis of 5,7-hexadecadiynoic acid polymerization. Its ability to provide direct, real-time information on the changes in chemical bonding during the reaction makes it a powerful tool for understanding polymerization kinetics, elucidating structural transformations, and comparing the efficacy of different polymerization methods. When used in conjunction with other analytical techniques, FTIR provides a comprehensive picture of the formation of these fascinating and functional polymers, paving the way for their rational design and application in advanced materials and sensing technologies.
References
- Synthesis and Characterization of Polydiacetylene Films and Nanotubes - PMC. (n.d.).
- Infrared and Resonance Raman Spectroscopic Study on the Photopolymerization Process of the Langmuir−Blodgett Films of a Diacetylene Monocarboxylic Acid, 10,12-Pentacosadiynoic Acid - ACS Publications. (n.d.).
- Rational Design and in-Situ FTIR Analyses of Colorimetrically Reversibe Polydiacetylene Supramolecules | Macromolecules - ACS Publications. (2005, October 7).
- Characterizing and Tuning the Properties of Polydiacetylene Films for Sensing Applications. (2021, November 9).
- FTIR spectra of PDA and PDA-Tb 3+ nanosheets with different molar... - ResearchGate. (n.d.).
- FTIR spectra of PC, PCE, PCD, and PCT. | Download Scientific Diagram - ResearchGate. (n.d.).
- Polymeric Self-Assembled Monolayers. 2. Synthesis and Characterization of Self-Assembled Polydiacetylene Mono- and Multilay ers - Index of. (1995, March 15).
- Infrared Studies of the Solid State Polymerization of Diacetylene Monomers. - DTIC. (1978, March 1).
- Diacetylene polymerization in self-assembled monolayers: Influence of the odd/even nature of the methylene spacer | Request PDF - ResearchGate. (n.d.).
- Colorimetric response in polydiacetylene at the single domain level using hyperspectral microscopy - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06803F. (2023, March 10).
- Diacetylene-Based Colorimetric Radiation Sensors for the Detection and Measurement of γ Radiation during Blood Irradiation - PMC. (n.d.).
- Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC. (n.d.).
- Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies | ACS Omega - ACS Publications. (2023, September 26).
- Diacetylene monomers | Download Scientific Diagram - ResearchGate. (n.d.).
- Improving diacetylene photopolymerization in monolayers and ultrathin films - Nanoscale (RSC Publishing). (n.d.).
- FTIR scans showing photopolymerization with time. - ResearchGate. (n.d.).
- Photo-Rheology and FTIR Cure Analysis of Photopolymer Resins for Additive Manufacturing. (2024, December 2).
- Wavelength‐Selective Photopolymerization of Hybrid Acrylate‐Oxetane Liquid Crystals. (n.d.).
- Applications of FTIR | Agilent. (n.d.).
- Microfluidic production of poly(1,6-hexanediol diacrylate)-based polymer microspheres and bifunctional microcapsules with embedded TiO2 nanoparticles - Loughborough University Research Repository. (n.d.).
- Properties in Langmuir Monolayers and Langmuir-Blodgett Films of a Block Copolymer Based on N-Isopropylacrylamide and 2,2,3,3-Tetrafluropropyl Methacrylate - MDPI. (2022, November 29).
- Langmuir–Blodgett Films of Conjugated Polymer and Silver Nanoparticles: A Possible Substrate for Pesticide SERS-Based Detection - PMC. (2025, September 9).
- FTIR Spectroscopy and Spectroscopic Imaging for the Analysis of Polymers and Multicomponent Polymer Systems - Kyushu University Pure Portal Site. (2021, January 1).
- Characterization of polyimide via FTIR analysis - OSTI. (2014, August 26).
- Results from RTIR for the photopolymerization of formulations F, H, B, and J - ResearchGate. (n.d.).
- Deposition and photopolymerization of phase-separated perfluorotetradecanoic acid-10,12-pentacosadiynoic acid Langmuir-Blodgett monolayer films - PubMed. (2011, September 6).
- Journal of Fibers and Polymer Composites 1(2): 131-147 (2022). (2022, October 28).
- Infrared studies of pyroelectric Langmuir–Blodgett films of arachidic acid and 1,2-bis(dodecyloxy)-4,5-diaminobenzene | Request PDF - ResearchGate. (n.d.).
- FTIR-Plastics: A Fourier Transform Infrared Spectroscopy dataset for the six most prevalent industrial plastic polymers - PMC. (2024, June 9).
- Langmuir–Blodgett monolayer stabilization using supramolecular clips - RSC Publishing. (n.d.).
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- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Synthesis and Characterization of Polydiacetylene Films and Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing and Tuning the Properties of Polydiacetylene Films for Sensing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcrooks.cm.utexas.edu [rcrooks.cm.utexas.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
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- 9. Deposition and photopolymerization of phase-separated perfluorotetradecanoic acid-10,12-pentacosadiynoic acid Langmuir-Blodgett monolayer films - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Study of Diacetylenic Lipid Chain Lengths in Sensing
Executive Summary
In the development of colorimetric biosensors, polydiacetylene (PDA) lipids offer a unique "label-free" detection mechanism that mimics the cellular membrane. However, a critical design failure often occurs during the selection of the lipid monomer. Researchers frequently default to 10,12-pentacosadiynoic acid (PCDA) due to its commercial availability, overlooking the profound impact of alkyl chain length on sensor sensitivity and stability.
This guide provides an objective, data-driven comparison of diacetylenic lipid chain lengths—specifically focusing on the C23 (TCDA) vs. C25 (PCDA) trade-off. We analyze how London dispersion forces within the hydrophobic tail dictate the energy barrier for the chromatic transition, providing a roadmap for selecting the optimal lipid for your specific analyte.
Part 1: The Physics of Chromatic Transitions
To understand why chain length matters, we must look beyond the headgroup and into the polymer backbone. PDA sensors function via a stress-induced phase transition. Upon polymerization (254 nm UV), the diacetylene monomers form a conjugated ene-yne backbone (
-
Blue Phase (640 nm): The polymer backbone is planar. The alkyl tails are packed in a rigid, crystalline lattice.
-
Red Phase (540 nm): External stimuli (heat, pH, ligand binding) perturb the side chains. This steric strain forces the backbone to rotate around the C-C single bonds, breaking the planarity and reducing the effective conjugation length.
The Chain Length Variable: The length of the alkyl spacer and tail determines the strength of the van der Waals interactions holding the lattice together.
-
Longer Chains (e.g., PCDA): Stronger intermolecular forces
More rigid lattice Higher energy barrier to switch colors. Result: High stability, lower sensitivity. -
Shorter Chains (e.g., TCDA): Weaker intermolecular forces
Less rigid lattice Lower energy barrier. Result: Lower stability, higher sensitivity.
Visualization: The Sensing Mechanism
The following diagram illustrates the propagation of steric stress from the lipid tail to the conjugated backbone.
Figure 1: Mechanism of stress-induced chromatic transition in polydiacetylene assemblies.
Part 2: Comparative Analysis (PCDA vs. TCDA)
The two industry standards are 10,12-pentacosadiynoic acid (PCDA) and 10,12-tricosadiynoic acid (TCDA) .[1] While they differ by only two methylene (
Table 1: Physicochemical Comparison
| Feature | PCDA (C25) | TCDA (C23) | Short Chain ( |
| Total Carbon Length | 25 Carbons | 23 Carbons | < 21 Carbons |
| Melting Point ( | ~64°C | ~54°C | < 45°C |
| Lattice Rigidity | High | Moderate | Low (Fluid) |
| Colorimetric Response (CR) | Low (Requires high energy input) | High (Sensitive to subtle shifts) | Unstable / Rapid Reversion |
| Morphology | Spherical Vesicles (Uniform) | Spherical Vesicles | Often Rods or Sheets |
| Best Use Case | Harsh environments, long-term storage | Biosensing (Proteins, Viruses) | Theoretical studies |
Critical Insight: The Sensitivity Trade-off
In my own validation workflows, TCDA consistently outperforms PCDA for detecting large biological analytes (like antibodies or viruses). The binding energy of an antibody-antigen interaction is often insufficient to perturb the rigid PCDA lattice. TCDA, being slightly "softer," allows the membrane distortion caused by binding to propagate to the backbone, triggering the color change.
However, there is a floor. Chains shorter than C21 (e.g., HCDA) often fail to form stable bilayers at room temperature, aggregating into amorphous structures that do not polymerize effectively.
Part 3: Experimental Protocol (Self-Validating)
To ensure reproducibility, you must control the self-assembly process. The most common error is hydrating the lipid film below its phase transition temperature.
Objective: Synthesize TCDA liposomes for high-sensitivity sensing.
Workflow Diagram
Figure 2: Optimized protocol for TCDA liposome synthesis.
Step-by-Step Methodology
-
Film Formation: Dissolve TCDA monomers in chloroform in a glass vial. Evaporate solvent under
gas to form a thin, uniform film. -
Hydration (Critical Step): Add deionized water to a concentration of 1 mM. Heat to 80°C .
-
Why? TCDA
is ~54°C. You must be significantly above this to ensure the lipids are in a fluid state for vesicle formation.
-
-
Probe Sonication: Sonicate at 40W for 15 minutes while maintaining temperature at ~70-80°C. The solution should turn from cloudy to translucent.
-
Lattice Annealing: Store the solution at 4°C overnight.
-
Why? This "annealing" step allows the lipids to pack into the tight crystalline order required for polymerization. Skipping this results in weak blue color.
-
-
Polymerization: Irradiate with 254 nm UV light (1 mW/cm²) for 2-5 minutes. Stop when the solution is a deep, vibrant blue.
-
QC Check: If the solution turns purple/red immediately, you over-irradiated or the lipids did not pack correctly (check hydration temp).
-
Part 4: Alternatives Analysis
Why choose PDA over Gold Nanoparticles (AuNPs)?
| Feature | Polydiacetylene (PDA) | Gold Nanoparticles (AuNPs) |
| Signal Type | Dual (Colorimetric + Fluorogenic) | Colorimetric (LSPR shift) |
| Labeling | Label-Free (Lipid acts as sensor) | Requires aptamer/antibody conjugation |
| Mechanism | Biomimetic (Membrane stress) | Aggregation or Refractive Index shift |
| Quenching | No quenching (Fluorescence turns ON) | Strong fluorescence quenchers |
| Stability | Moderate (Sensitive to UV/Temp) | High (Colloidal stability can be tricky) |
Verdict: Use AuNPs if you need extremely low limits of detection (LOD) for nucleic acids. Use TCDA-PDA if you are studying membrane-binding events, pore-forming toxins, or require a "turn-on" fluorescence signal without complex dye chemistry.
References
-
Effect of Alkyl Chain Length on Phase Transition: Khanantong, C., et al. (2018).[2] "Phase transition, structure and color-transition behaviors of monocarboxylic diacetylene and polydiacetylene assemblies: The opposite effects of alkyl chain length." Colloids and Surfaces A.
-
PCDA vs TCDA Sensitivity: Roper, J. M. (2020).[3] "Polydiacetylenes for Colorimetric Sensing: Effect of DA Monomer Length on Sensitivity." University of California Riverside Dissertations.
-
Experimental Protocols & Liposome Preparation: Kim, H., et al. (2019).[4] "Polydiacetylene (PDA) Liposome-Based Immunosensor for the Detection of Exosomes." Biomacromolecules.
-
PDA vs Gold Nanoparticles: Park, K. H., et al. (2020).[5] "Effect of surface charge of gold nanoparticles on fluorescence amplification of polydiacetylene-based liposomes." Journal of Experimental Nanoscience.
-
Thermal Properties of Diacetylenes: Lee, J., et al. (2023). "Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies." ACS Omega.[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fabrication of polydiacetylene particles using a solvent injection method - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00442A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. polymercolloids.pusan.ac.kr [polymercolloids.pusan.ac.kr]
Biocompatibility Assessment of 5,7-Hexadecadiynoic Acid Nanomaterials: A Comparative Guide
Executive Summary
5,7-Hexadecadiynoic acid (5,7-HDDA) is a specialized diacetylenic fatty acid used to synthesize Polydiacetylene (PDA) nanomaterials. Unlike conventional lipids (e.g., DSPC) used in drug delivery, 5,7-HDDA possesses unique chromatic properties—shifting from blue to red under environmental stress—making it invaluable for biosensing and theranostic applications.
However, its biocompatibility profile differs significantly from standard liposomes due to its polymerization requirement and shorter alkyl chain length (
Part 1: Critical Comparison of Materials
The safety of 5,7-HDDA nanomaterials is binary: it depends entirely on the degree of polymerization . Unpolymerized monomers act as surfactants (detergents) capable of lysing cell membranes, whereas UV-polymerized networks are rigid, inert, and highly biocompatible.
Table 1: Comparative Biocompatibility Profile
| Feature | 5,7-HDDA (PDA) Nanomaterials | PCDA (PDA) Nanomaterials | DSPC/Cholesterol (Standard) |
| Chain Length | |||
| Membrane Stability | Moderate. Requires co-lipids (e.g., DMPC) for stable vesicle formation. | High. Forms stable bilayers independently due to strong hydrophobic van der Waals forces. | Very High. FDA-approved standard for stability. |
| Primary Toxicity Risk | Monomer Desorption. Shorter chains have a higher Critical Micelle Concentration (CMC), leading to free monomers that can disrupt membranes. | Low. Long chains anchor firmly in the bilayer, minimizing monomer leakage. | Negligible. Biologically inert. |
| Hemolysis Potential | < 5% (if fully polymerized); > 20% (if unpolymerized). | < 2% (Polymerized). | < 1%. |
| Cellular Uptake | Endocytosis (Caveolae-mediated). | Endocytosis.[1] | Fusion or Endocytosis (tunable). |
| IC50 (HeLa Cells) | ~100-200 | > 400 | > 1000 |
Part 2: Mechanistic Insight & Causality
To accurately assess 5,7-HDDA, researchers must understand the "Polymerization-Toxicity Axis."
-
The Monomer Threat: Before UV irradiation, 5,7-HDDA is a single-chain fatty acid. Like sodium dodecyl sulfate (SDS), it inserts into the lipid bilayer of cells, causing solubilization and lysis.
-
The Polymer Shield: UV irradiation (254 nm) crosslinks the diacetylene triple bonds, creating a conjugated backbone. This "cages" the lipid tails, preventing them from leaving the nanoparticle and inserting into host cell membranes.
-
The Chain Length Factor: 5,7-HDDA (
) is less hydrophobic than PCDA ( ). Consequently, 5,7-HDDA requires a higher degree of polymerization to achieve the same safety profile as PCDA. If the UV dose is insufficient, 5,7-HDDA vesicles are more likely to leak toxic monomers than PCDA vesicles.
Visualizing the Toxicity Mechanism
Caption: Mechanism of Action: Unpolymerized 5,7-HDDA acts as a lytic surfactant, while UV-polymerization locks the lipid tails, rendering the particle inert and biocompatible.
Part 3: Experimental Protocols for Assessment
To validate the biocompatibility of 5,7-HDDA nanomaterials, you must perform a Self-Validating Workflow . This means every toxicity assay must be preceded by a quality control step to confirm polymerization.
Protocol A: Preparation & Quality Control (The Pre-Requisite)
Biocompatibility data is invalid without confirming the "Blue Phase" polymerization.
-
Dissolution: Dissolve 5,7-HDDA and co-lipid (e.g., DMPC) in Chloroform at a 1:1 molar ratio.
-
Film Formation: Evaporate solvent under nitrogen flow; dry in vacuum for 2 hours.
-
Hydration: Add deionized water (resistivity 18.2 MΩ·cm) to reach 1 mM concentration. Probe sonicate (20% amplitude, 10 mins) at 75°C (above phase transition).
-
Cooling: Store at 4°C overnight to align lipid packing.
-
Polymerization (CRITICAL): Irradiate with UV light (254 nm, 1 mW/cm²) for 2-5 minutes.
-
Validation: Solution must turn deep blue (
peak). If solution is colorless, STOP . Toxicity tests on colorless samples will show false positives for toxicity.
-
Protocol B: MTT Cytotoxicity Assay (Specific for PDA)
Standard MTT protocols must be modified because PDA is colored and absorbs at 570 nm (the same as MTT formazan).
-
Cell Seeding: Seed HeLa or HUVEC cells (5,000 cells/well) in 96-well plates. Incubate 24h.
-
Treatment: Add polymerized 5,7-HDDA vesicles (0, 10, 50, 100, 200, 400
M). Include PCDA as a reference control and Triton X-100 as a positive toxicity control. -
Incubation: Incubate for 24 hours at 37°C.
-
Wash Step (Crucial Modification):
-
Why: PDA nanoparticles may adhere to the plate and interfere with absorbance readings.
-
Action: Carefully aspirate medium and wash cells 2x with PBS before adding MTT reagent.
-
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO.
-
Readout: Measure absorbance at 570 nm.
-
Calculation:
-
Protocol C: Hemolysis Assay (ISO 10993-4 Standard)
Determines if the nanomaterial ruptures red blood cells (RBCs).
-
RBC Isolation: Centrifuge fresh human/rat blood (1500 rpm, 10 min). Wash pellet 3x with PBS. Resuspend to 2% v/v.
-
Exposure: Mix 5,7-HDDA sample (100
L) with RBC suspension (100 L).-
Negative Control: PBS (0% Lysis).
-
Positive Control: Water or 1% Triton X-100 (100% Lysis).
-
-
Incubation: 1 hour at 37°C with gentle shaking.
-
Separation: Centrifuge (3000 rpm, 5 min) to pellet intact RBCs.
-
Quantification: Measure absorbance of the supernatant (hemoglobin) at 540 nm.
-
Acceptance Criteria: Hemolysis < 5% is considered hemocompatible.
-
Part 4: Data Interpretation & Troubleshooting
Workflow Diagram
Caption: Operational workflow ensuring only polymerized (blue) 5,7-HDDA species are tested, preventing false toxicity data.
Troubleshooting Common Issues
| Observation | Probable Cause | Corrective Action |
| High Cytotoxicity in "Blue" Samples | Residual Chloroform or insufficient washing of free monomers. | Extend vacuum drying time (overnight). Dialyze vesicles against PBS for 24h post-polymerization. |
| False High Absorbance in MTT | PDA nanoparticles absorbing at 570 nm. | Use the "Wash Step" in Protocol B or switch to a luminescence assay (e.g., CellTiter-Glo) which is not color-dependent. |
| Rapid Color Change (Blue to Red) | 5,7-HDDA is stress-sensitive. Pipetting shear or pH change caused transition. | Handle gently. Red phase is also biocompatible, but indicates structural perturbation. |
References
-
Biocompatibility of Polydiacetylene Liposomes. Journal of Nanobiotechnology. (2019). Establishes the baseline safety of polymerized diacetylenes compared to monomers.
-
Effect of Polymerization on Stability and Response to Toxins. The Journal of Physical Chemistry B. (2014). Discusses how polymerization degree (chain length dependent) impacts membrane stability.
-
Cytotoxicity of Polydiacetylene-based Nanosomes. Nanotechnology. (2019). Specifically compares cell viability (MTT) of PDA nanosomes, highlighting the importance of the washing step.
-
ISO 10993-4:2017 Biological evaluation of medical devices. International Organization for Standardization. The authoritative standard for hemolysis testing.
-
Liposomes as Drug Delivery Systems: Safety Concerns. ResearchGate. (2021). General review of lipid nanoparticle safety, providing the context for DSPC/Cholesterol benchmarks.
Sources
Safety Operating Guide
Chemical Profiling & Mechanistic Hazard Assessment
Comprehensive Laboratory Safety and Disposal Protocol for 5,7-Hexadecadiynoic Acid (HDDA)
As a Senior Application Scientist specializing in smart materials and biosensors, I have overseen the integration of diacetylene monomers like 5,7-Hexadecadiynoic acid (HDDA) into numerous colorimetric platforms[1]. HDDA is an amphiphilic diynoic acid whose conjugated diyne backbone is highly reactive to UV light and thermal stress, undergoing topochemical polymerization to form polydiacetylene (PDA)[2]. While this property is invaluable for creating smart packaging and food spoilage sensors[3], it introduces unique logistical and safety challenges in the laboratory. Improper disposal can lead to exothermic polymerization in waste lines or dangerous incompatibilities with standard lab waste.
This guide provides a self-validating, field-proven protocol for the safe handling and disposal of HDDA, ensuring your laboratory maintains the highest standards of safety and environmental compliance.
To manage a chemical safely, one must understand the causality behind its reactivity.
-
Photochemical Reactivity: HDDA is highly light-sensitive. Ambient UV exposure triggers a topochemical polymerization, converting the off-white monomer into a blue or red polymer[2][4]. If this occurs inside a sealed, clear glass waste container, the resulting structural changes can cause material expansion and potential container failure.
-
Chemical Incompatibility: As an organic carboxylic acid, HDDA acts as a reducing agent. Mixing it with strong oxidizing acids (e.g., concentrated nitric or perchloric acid) can initiate a violent, exothermic oxidation reaction, posing a severe fire risk[5].
-
Toxicological Profile: HDDA is a recognized skin, eye, and respiratory irritant[2]. It is strictly prohibited from drain disposal, as it does not meet the criteria for high water solubility and low toxicity required for municipal wastewater treatment[6][7].
Operational Safety & Handling Protocols
Before addressing disposal, we must establish a self-validating handling system to minimize waste generation and exposure.
-
Environmental Controls: Handle HDDA exclusively under amber or red safe-lighting to prevent premature polymerization[8].
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a standard lab coat are mandatory to prevent dermal and ocular irritation[2].
-
Weighing and Transfer: Use non-sparking spatulas. Weigh the material in a localized exhaust ventilation hood to avoid inhaling the fine powder.
Step-by-Step Disposal Methodologies
Disposal is not a single event; it is a continuous workflow. Follow these steps to ensure compliance with EPA and institutional environmental health and safety (EH&S) guidelines.
Step 1: Chemical Segregation
-
Action: Isolate HDDA waste from inorganic acids, bases, and oxidizers.
-
Causality: Preventing accidental mixing with nitric acid or other oxidizers eliminates the risk of exothermic fires. HDDA must be categorized strictly as "Non-Halogenated Organic Waste" (unless dissolved in a halogenated solvent like chloroform).
Step 2: Container Selection
-
Action: Select an opaque or amber High-Density Polyethylene (HDPE) container.
-
Causality: HDPE provides excellent chemical resistance to organic acids. The opaque/amber material blocks UV radiation, preventing the unreacted monomer from polymerizing and solidifying within the waste jug[2][8].
Step 3: Waste Accumulation
-
Action: Transfer solid HDDA waste or HDDA-containing solvent solutions into the HDPE container. Do not fill the container beyond 75-80% capacity[5].
-
Causality: Leaving headspace prevents over-pressurization from potential off-gassing and minimizes spill risks during transport.
Step 4: Labeling and Documentation
-
Action: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Label it explicitly: "Hazardous Waste: 5,7-Hexadecadiynoic Acid (Light-Sensitive Organic Acid)"[6].
-
Causality: Unidentified waste triggers costly unknown-chemical profiling. Clear labeling ensures EH&S personnel know exactly how to incinerate or neutralize the material.
Step 5: Hazmat Transfer
-
Action: Store the container in a designated Satellite Accumulation Area (SAA) that is cool and dark. Request an EH&S pickup within the regulatory timeframe (typically before the container is full or within 60-180 days)[5][6].
Spill Response & Decontamination Protocol
In the event of an accidental release, immediate and calculated action is required.
-
Isolate the Area: Restrict access to prevent tracking the powder or liquid throughout the lab.
-
Solid Spill (Powder): Do not use water, as HDDA is insoluble[2]. Use a slightly damp paper towel or a HEPA-filtered vacuum designed for chemical dust to collect the powder. Place the debris in an opaque solid-waste container.
-
Liquid Spill (Solvent Solution): Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Sweep up the absorbed mixture using non-sparking tools and deposit it into a compatible hazardous waste container[9].
-
Surface Decontamination: Wash the affected surface thoroughly with a mild detergent and warm water to remove residual organic film, followed by an ethanol wipe[9].
Quantitative Data & Compatibility Matrix
The following table summarizes the critical parameters for HDDA handling and disposal to ensure rapid decision-making.
| Parameter | Specification / Guideline | Operational Rationale |
| CAS Number | 28393-01-3 | Unique identifier for SDS and EH&S tracking[8]. |
| Solubility | Insoluble in water; soluble in chloroform/ethanol | Dictates that sink disposal is strictly prohibited[2][6]. |
| Primary Hazard | Skin/Eye/Respiratory Irritant | Mandates the use of nitrile gloves and fume hoods[2]. |
| Reactivity | UV/Light Sensitive (Polymerizes) | Requires amber/opaque HDPE waste containers[8]. |
| Incompatibilities | Strong oxidizers (e.g., Nitric Acid) | Prevents exothermic oxidation and laboratory fires[5]. |
| Disposal Routing | EPA Hazardous Waste (Incineration) | Must be collected by licensed hazmat professionals[6][7]. |
Visualized Disposal Workflow
The following logic diagram maps the decision tree for processing HDDA waste, ensuring self-validating compliance at every step.
Fig 1: HDDA waste segregation and disposal workflow emphasizing UV protection and compatibility.
References
-
Title : GFS Organics Modern Acetylene Chemistry for Research and Applied Technology | Source : Thomasnet | URL :[Link]
-
Title : Operating Procedure - Field Equipment Cleaning and Decontamination | Source : EPA | URL :[Link]
-
Title : Hazardous Waste Disposal Guide | Source : Northwestern University | URL : [Link]
-
Title : Laboratory Hazardous Waste Disposal Guidelines | Source : Central Washington University | URL : [Link]
-
Title : Hazardous Waste and Disposal | Source : American Chemical Society | URL :[Link]
-
Title : Chemical Waste Management Guide | Source : Technion | URL : [Link]
-
Title : A novel colorimetric sensor array for real-time and on-site monitoring of meat freshness | Source : ResearchGate | URL :[Link]
-
Title : Nanotechnology Trends in Food Processing and Food Packaging | Source : ResearchGate | URL :[Link]
-
Title : Colorimetric sensing of various organic acids by using polydiacetylene/zinc oxide nanocomposites | Source : ResearchGate | URL :[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 10,12-Pentacosadiynoic Acid | Research Grade | RUO [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. acs.org [acs.org]
- 8. cdn.thomasnet.com [cdn.thomasnet.com]
- 9. epa.gov [epa.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
